molecular formula C12H14O4 B1683135 Tetrahydrofurfuryl salicylate CAS No. 2217-35-8

Tetrahydrofurfuryl salicylate

Cat. No.: B1683135
CAS No.: 2217-35-8
M. Wt: 222.24 g/mol
InChI Key: VNDLMXQTZJPTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thurfyl Salicylate, also known as tetrahydrofurfuryl salicylate, is a rubefacient preparation used to treat musculoskeletal, joint, peri-articular and soft-tissue pain.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

oxolan-2-ylmethyl 2-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDLMXQTZJPTOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043224
Record name Tetrahydrofurfuryl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2217-35-8
Record name (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2217-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydrofurfuryl salicylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002217358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2217-35-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68484
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tetrahydrofurfuryl salicylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrahydrofurfuryl salicylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.011
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRAHYDROFURFURYL SALICYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KUH7HZ54V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Tetrahydrofurfuryl Salicylate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for Tetrahydrofurfuryl Salicylate (B1505791). The information is intended to support research, development, and quality control activities involving this compound.

Core Chemical and Physical Properties

Tetrahydrofurfuryl salicylate, also known as Thurfyl Salicylate, is the ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol.[1][2] It is primarily used in topical preparations as a rubefacient to treat musculoskeletal and soft-tissue pain.[2] The compound's physical and chemical properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₄[1][2][3]
Molecular Weight 222.24 g/mol [1][3][4][5]
Exact Mass 222.0892 g/mol [1][2]
CAS Number 2217-35-8[1][2][3]
IUPAC Name oxolan-2-ylmethyl 2-hydroxybenzoate[1][5]
Synonyms Thurfyl salicylate, (tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate[1][2][5]
Appearance Solid powder[2]
Boiling Point 334.00 to 335.00 °C (at 760.00 mm Hg, estimated)[4]
Flash Point 260.00 °F (126.40 °C, estimated)[4]
logP (o/w) 2.600 (estimated)[4]
Water Solubility 272.7 mg/L at 25 °C (estimated)[4]
Elemental Analysis C: 64.85%, H: 6.35%, O: 28.80%[2]

Chemical Structure and Identification

The structure of this compound consists of a salicylic acid moiety ester-linked to a tetrahydrofurfuryl group.

Caption: Chemical structure of this compound.

Key Identifiers:

  • SMILES: O=C(OCC1OCCC1)C2=CC=CC=C2O[2][6]

  • InChI: InChI=1S/C12H14O4/c13-11-6-2-1-5-10(11)12(14)16-8-9-4-3-7-15-9/h1-2,5-6,9,13H,3-4,7-8H2[2][5]

  • InChI Key: VNDLMXQTZJPTOR-UHFFFAOYSA-N[2][5]

Experimental Protocols

Synthesis via Fischer Esterification (General Protocol)

While a specific, detailed protocol for this compound was not found in the provided search results, its synthesis can be achieved via Fischer-Speier esterification. This general methodology is adapted from protocols for similar esters, such as methyl salicylate.[7][8] The reaction involves treating salicylic acid with tetrahydrofurfuryl alcohol in the presence of a strong acid catalyst.

Materials:

  • Salicylic Acid

  • Tetrahydrofurfuryl alcohol (in excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Sodium Bicarbonate or Sodium Carbonate solution (for neutralization)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

  • Organic solvent (e.g., dichloromethane (B109758) or diethyl ether for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve salicylic acid in an excess of tetrahydrofurfuryl alcohol.

  • Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 5-6 hours) to drive the equilibrium towards the ester product.[8] The temperature is typically maintained around 90-100 °C.[8]

  • Work-up & Neutralization: After cooling to room temperature, transfer the reaction mixture to a separatory funnel. If an extraction solvent is used, add it now. Wash the organic layer sequentially with water and then with a sodium bicarbonate or sodium carbonate solution to neutralize the acidic catalyst.[8] Continue washing until the aqueous layer is neutral or slightly basic.

  • Final Wash & Drying: Perform a final wash with brine (saturated NaCl solution) to remove excess water. Dry the organic layer over an anhydrous drying agent like sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent and excess alcohol under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to yield pure this compound.

Analytical Quantification by Gas Chromatography (GC-FID)

This method is adapted from a validated protocol for the determination of methyl salicylate in cosmetic products and is applicable for the quantification of this compound.

Instrumentation:

  • Gas Chromatograph (GC): Equipped with a Flame Ionization Detector (FID).

  • Column: DB-624 capillary column (30 m x 0.32 mm i.d., 1.8 µm film thickness) or equivalent.

  • Ultrasonicator

Reagents:

Procedure:

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a stock solution. Create a series of working standard solutions (e.g., 1-50 µg/mL) by diluting the stock solution with methanol.

  • Sample Preparation: Accurately weigh approximately 1 g of the homogenous sample into a 20-mL volumetric flask. Add 15 mL of methanol and ultrasonicate for 20 minutes. Dilute to volume with methanol. Filter the solution through a 0.45 µm membrane filter to obtain the final sample solution.

  • GC Analysis:

    • Injection: Inject 1 µL of the standard and sample solutions into the GC.

    • GC Operating Conditions:

      • Injector Temperature: 200°C

      • Detector Temperature: 250°C

      • Carrier Gas: Nitrogen at 5 mL/min

      • Oven Temperature Program: Initial 100°C for 1 min, ramp at 5°C/min to 180°C, hold for 3 min.

      • FID Gases: Hydrogen at 30 mL/min; Air at 300 mL/min.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration in the sample by comparing the peak area with a calibration curve generated from the standard solutions.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing prep_std 1. Prepare Standard Solutions (1-50 µg/mL in Methanol) gc_injection 3. Inject 1 µL into GC prep_std->gc_injection prep_sample 2. Prepare Sample Solution (Weigh, Dissolve, Sonicate, Filter) prep_sample->gc_injection gc_run 4. Chromatographic Separation (DB-624 Column) gc_injection->gc_run fid_detection 5. Flame Ionization Detection gc_run->fid_detection identification 6. Peak Identification (by Retention Time) fid_detection->identification quantification 7. Quantification (vs. Calibration Curve) identification->quantification

Caption: Workflow for the quantification of this compound.

Mechanism of Action

This compound belongs to the counter-irritant class of topical analgesics.[9] Its therapeutic effect is primarily derived from the salicylate moiety.

When applied topically, the compound penetrates the skin and is metabolized into salicylic acid.[10] The proposed mechanism of action is multifaceted:

  • Counter-Irritation: It induces a mild sensation of warmth or irritation on the skin. This sensation acts to distract the central nervous system from the underlying musculoskeletal pain signals.[10]

  • COX Inhibition: The active metabolite, salicylic acid, inhibits cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[10] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[10] By reducing prostaglandin (B15479496) production, salicylic acid helps to diminish local inflammation and alleviate pain.[10] This action is similar to that of other nonsteroidal anti-inflammatory drugs (NSAIDs).[10]

  • Vasodilation: Topical application can cause local vasodilation, which increases blood flow to the affected area.[10] This may contribute to the sensation of warmth and potentially aid in the removal of inflammatory mediators.

MoA_Pathway cluster_application Topical Application & Metabolism cluster_action Pharmacological Action THFS This compound (Applied to Skin) SA Metabolized to Salicylic Acid THFS->SA COX COX-1 & COX-2 Enzymes SA->COX Inhibits CounterIrrit Counter-Irritation (Nerve Signal Modulation) SA->CounterIrrit Induces PG Prostaglandins COX->PG Synthesizes Pain Pain & Inflammation PG->Pain Mediates CounterIrrit->Pain Reduces Perception of

Caption: Proposed mechanism of action for topical this compound.

References

Synthesis of (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis pathway for (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate, also known as tetrahydrofurfuryl salicylate (B1505791). The document details the underlying chemical principles, a comprehensive experimental protocol, and expected outcomes, tailored for professionals in the fields of chemical research and drug development.

Introduction and Synthesis Pathway

(Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. Salicylates are a well-established class of compounds with significant therapeutic applications, primarily as anti-inflammatory and analgesic agents. The synthesis of novel salicylate esters is a key area of research for the development of new drug candidates with potentially improved efficacy, bioavailability, or safety profiles.

The principal synthesis route for (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate is the Fischer-Speier esterification . This classic organic reaction involves the acid-catalyzed condensation of a carboxylic acid (salicylic acid) with an alcohol (tetrahydrofurfuryl alcohol). The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants (typically the alcohol) is used, and the water produced during the reaction is removed.

The overall reaction is as follows:

Salicylic Acid + Tetrahydrofurfuryl Alcohol ⇌ (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate + Water

The mechanism involves the protonation of the carbonyl oxygen of salicylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of tetrahydrofurfuryl alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule, followed by deprotonation, yields the final ester product and regenerates the acid catalyst.

Synthesis_Pathway Salicylic_Acid Salicylic Acid Intermediate Tetrahedral Intermediate Salicylic_Acid->Intermediate Tetrahydrofurfuryl_Alcohol Tetrahydrofurfuryl Alcohol Tetrahydrofurfuryl_Alcohol->Intermediate Acid_Catalyst Acid Catalyst (e.g., H₂SO₄ or p-TSA) Acid_Catalyst->Intermediate Product (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate Intermediate->Product + H⁺ Water Water Intermediate->Water

Caption: Fischer-Speier esterification pathway for the synthesis of the target compound.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, along with typical reaction conditions.

Table 1: Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
Salicylic AcidC₇H₆O₃138.122111.44
Tetrahydrofurfuryl AlcoholC₅H₁₀O₂102.131781.05
(Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoateC₁₂H₁₄O₄222.24--

Table 2: Proposed Reaction Parameters

ParameterValue
Molar Ratio (Salicylic Acid : Tetrahydrofurfuryl Alcohol)1 : 3
Catalystp-Toluenesulfonic acid monohydrate
Catalyst Loading5 mol% (relative to salicylic acid)
SolventToluene (B28343)
Reaction Temperature110-120 °C (Reflux)
Reaction Time4-6 hours
Theoretical YieldBased on salicylic acid as the limiting reagent

Experimental Protocol

This section provides a detailed methodology for the synthesis of (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate.

Materials:

  • Salicylic acid

  • Tetrahydrofurfuryl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Toluene

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Ethyl acetate (B1210297)

  • Hexane (B92381)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Column chromatography setup

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.0 eq), tetrahydrofurfuryl alcohol (3.0 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).

    • Add toluene to the flask to facilitate azeotropic removal of water.

    • Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask.

  • Esterification Reaction:

    • Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.

    • Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).

    • Continue refluxing for 4-6 hours or until the reaction is complete (no more water is collected, and TLC shows consumption of salicylic acid).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove unreacted salicylic acid), water, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica (B1680970) gel, using a mixture of hexane and ethyl acetate as the eluent.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate them using a rotary evaporator to yield (Tetrahydrofuran-2-yl)methyl 2-hydroxybenzoate as a viscous oil or solid.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR.

  • ¹H NMR: Expected signals include aromatic protons from the salicylate ring, a multiplet for the methine proton of the tetrahydrofuran (B95107) ring, and multiplets for the methylene (B1212753) protons of the tetrahydrofuran ring and the ester linkage.

  • ¹³C NMR: Expected signals include carbons of the aromatic ring, the ester carbonyl carbon, and the carbons of the tetrahydrofuran ring.

  • FT-IR: Expected characteristic peaks include a broad O-H stretch from the phenolic hydroxyl group, C-H stretches, a C=O stretch from the ester, and C-O stretches.

Experimental_Workflow cluster_0 Reaction cluster_1 Work-up cluster_2 Purification & Analysis Setup 1. Reaction Setup (Reactants, Catalyst, Solvent) Reflux 2. Reflux with Dean-Stark (110-120 °C, 4-6 h) Setup->Reflux Monitoring 3. Monitor Reaction (TLC, Water Collection) Reflux->Monitoring Cooling 4. Cool to RT Monitoring->Cooling Extraction 5. Extraction & Washing (EtOAc, NaHCO₃, Brine) Cooling->Extraction Drying 6. Drying & Concentration (MgSO₄, Rotovap) Extraction->Drying Chromatography 7. Column Chromatography (Silica Gel, Hexane/EtOAc) Drying->Chromatography Concentration 8. Concentrate Fractions Chromatography->Concentration Characterization 9. Characterization (NMR, IR) Concentration->Characterization

Caption: Step-by-step experimental workflow for the synthesis and purification.

A Technical Guide to the Rubefacient Mechanism of Tetrahydrofurfuryl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Tetrahydrofurfuryl salicylate (B1505791) (THFS) is a topical agent utilized for its rubefacient and analgesic properties in the management of musculoskeletal, joint, and soft-tissue pain. As a member of the salicylate family, its mechanism of action is understood to be multifaceted, involving a combination of neurosensory, vascular, and biochemical effects. Although direct experimental data on THFS is limited, its functional activity can be largely extrapolated from the well-documented mechanisms of other topical salicylates, particularly methyl salicylate. This technical guide synthesizes the available evidence to present a cohesive model of THFS's mechanism of action, focusing on three primary pathways: sensory neuron modulation via counter-irritation, localized vasodilation, and anti-inflammatory effects through prostaglandin (B15479496) synthesis inhibition. This document provides quantitative data from related compounds, details relevant experimental protocols, and visualizes key pathways to serve as a comprehensive resource for research and development professionals.

Core Mechanism: Counter-Irritation and Sensory Neuron Activation

The primary analgesic effect of rubefacients like THFS is attributed to the principle of "counter-irritation." This concept is explained by the Gate Control Theory of Pain, which posits that non-painful sensory information can "close the gate" to painful stimuli. Topical application of THFS induces a mild irritation and a sensation of warmth, which activates specific sensory nerve fibers.

Upon dermal application, THFS penetrates the epidermis and is believed to interact with and activate nociceptive sensory neurons. This activation is likely mediated through Transient Receptor Potential (TRP) channels, which are crucial for sensing temperature and chemical irritants.[1][2] Studies on the related compound, methyl salicylate, have demonstrated activity at TRPV1 (Transient Receptor Potential Vanilloid 1) and TRPA1 (Transient Receptor Potential Ankryin 1) channels.[1] Activation of these channels on C-fiber nociceptors leads to a localized sensation of burning or warmth, which competes with and overrides the underlying pain signals from the injured muscle or joint. This effectively masks the perception of pain.[1][2]

G Proposed Signaling Pathway for Counter-Irritation cluster_0 Skin Layers cluster_1 Spinal Cord (Dorsal Horn) THFS_Topical Topical Application of THFS Penetration Dermal Penetration THFS_Topical->Penetration Sensory_Neuron Sensory Neuron (C-fiber) Penetration->Sensory_Neuron Activates TRP_Channels TRPV1 / TRPA1 Channels Sensory_Neuron->TRP_Channels Expresses Inhibitory_Interneuron Inhibitory Interneuron Sensory_Neuron->Inhibitory_Interneuron Stimulates Pain_Signal_Muscle Pain Signal from Injured Muscle Projection_Neuron Projection Neuron Pain_Signal_Muscle->Projection_Neuron Transmits Pain Brain Signal to Brain (Pain Perception) Projection_Neuron->Brain Reduced Signal Inhibitory_Interneuron->Projection_Neuron Inhibits (Closes the Gate)

Caption: Proposed signaling pathway for the counter-irritant effect of THFS.

Physiological Effect: Vasodilation (Rubefacient Action)

The term "rubefacient" denotes the substance's ability to cause redness (rubor) of the skin. This is a direct result of localized vasodilation, an increase in the diameter of blood vessels, primarily capillaries and arterioles in the dermis.[1] The irritation of sensory neurons by THFS is thought to trigger an axon reflex, leading to the release of vasoactive neuropeptides. This increased cutaneous blood flow contributes to the sensation of warmth and may help in the removal of local pain mediators from the affected tissue.

While specific quantitative data for THFS is not available in the reviewed literature, a study on methyl salicylate provides a clear surrogate for the expected physiological effects.

Table 1: Cutaneous Effects of Topical Methyl Salicylate vs. Placebo

Parameter Time Point Methyl Salicylate (Mean Change from Baseline) Placebo (Mean Change from Baseline)
Skin Temperature (°C) 5 min -3.36 -3.90
40 min Significantly higher than placebo -
Skin Microcirculation (%) 5 min (Peak) +88.7% -17.5%

Data summarized from a study on the short-term effects of topical methyl salicylate.[3][4]

G Proposed Pathway of Rubefacient-Induced Vasodilation cluster_0 Dermal Layer THFS THFS Application Sensory_Nerve Sensory Nerve Ending Activation THFS->Sensory_Nerve Axon_Reflex Axon Reflex Sensory_Nerve->Axon_Reflex Triggers Neuropeptide_Release Release of Vasoactive Neuropeptides (e.g., CGRP, Substance P) Axon_Reflex->Neuropeptide_Release Blood_Vessel Dermal Blood Vessel Neuropeptide_Release->Blood_Vessel Acts on Smooth_Muscle Vascular Smooth Muscle Relaxation Blood_Vessel->Smooth_Muscle Vasodilation Vasodilation (Increased Blood Flow) Smooth_Muscle->Vasodilation Leads to Rubor_Calor Redness (Rubor) & Warmth (Calor) Vasodilation->Rubor_Calor Results in

Caption: Proposed pathway for the vasodilatory (rubefacient) action of THFS.

Biochemical Effect: Anti-inflammatory Action

Beyond its neurosensory effects, THFS possesses an anti-inflammatory mechanism common to all salicylates. As an ester of salicylic (B10762653) acid, THFS is readily hydrolyzed by esterase enzymes present in the skin to yield its active metabolites: tetrahydrofurfuryl alcohol and, more importantly, salicylic acid.[1][4][5]

Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that functions by inhibiting cyclooxygenase (COX) enzymes (both COX-1 and COX-2).[1][6] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (B1171923), which are potent mediators of inflammation, pain, and fever.[6] By reducing the local synthesis of prostaglandins at the site of application, the salicylic acid derived from THFS can diminish the inflammatory response and directly reduce pain.

G Inhibition of Prostaglandin Synthesis Pathway cluster_0 Cellular Environment THFS Tetrahydrofurfuryl Salicylate (THFS) Hydrolysis Cutaneous Esterases THFS->Hydrolysis SA Salicylic Acid (Active Metabolite) Hydrolysis->SA Metabolized to COX COX-1 / COX-2 Enzymes SA->COX Inhibits AA Arachidonic Acid (from Cell Membrane) AA->COX PG Prostaglandins (PGG2, PGH2, etc.) COX->PG Synthesizes Inflammation Inflammation & Pain PG->Inflammation

Caption: Biochemical pathway for the anti-inflammatory action of THFS.

Quantitative Efficacy Data for Topical Salicylates

The clinical efficacy of topical rubefacients containing salicylates has been evaluated in systematic reviews. The primary outcome measure is often the Number Needed to Treat (NNT), which represents the number of patients who need to be treated for one to experience a beneficial outcome compared to a control.

Table 2: Clinical Efficacy of Salicylate-Containing Rubefacients

Condition Outcome Measure NNT (95% Confidence Interval) Evidence Quality
Acute Pain ≥50% pain relief at ~7 days 3.2 (2.4 to 4.9) Very Low
Chronic Pain ≥50% pain relief at ~14 days 6.2 (4.0 to 13) Very Low

Data from a Cochrane review of placebo-controlled trials. The evidence is limited by the quality and size of available studies.[7][8][9]

Experimental Protocols for Evaluation

The evaluation of a topical rubefacient like THFS requires a combination of preclinical and clinical methodologies to quantify its physiological and therapeutic effects.

Preclinical/In Vitro Assessment:
  • Skin Permeation Studies: Using Franz diffusion cells with human or animal skin explants to quantify the percutaneous absorption and hydrolysis of THFS into salicylic acid. Samples from the receptor fluid are analyzed over time using High-Performance Liquid Chromatography (HPLC).[10][11]

  • Cell-Based Assays:

    • TRP Channel Activation: Utilizing cultured sensory neurons (e.g., dorsal root ganglion neurons) or cell lines expressing specific TRP channels (e.g., HEK293 cells transfected with TRPV1). Changes in intracellular calcium ([Ca²⁺]i) are measured via microfluorimetry (e.g., using Fura-2 AM) following application of THFS to assess channel activation.[12]

    • Prostaglandin Synthesis Inhibition: Using cell cultures (e.g., macrophages or fibroblasts) stimulated with an inflammatory agent (e.g., lipopolysaccharide). The concentration of prostaglandins (e.g., PGE₂) in the cell culture medium is measured by ELISA before and after treatment with THFS or its metabolite, salicylic acid.[13]

Clinical/In Vivo Assessment:
  • Vasodilation and Skin Temperature:

    • Laser Speckle Contrast Imaging (LSCI) or Laser Doppler Flowmetry (LDF): To non-invasively measure changes in cutaneous microvascular blood flow on the skin surface before and after application of a THFS formulation.[3]

    • Infrared Thermal Imaging: To map and quantify changes in skin surface temperature, providing a visual and quantitative measure of the warming effect.[3]

  • Sensory Testing:

    • Quantitative Sensory Testing (QST): To measure changes in thermal and pain detection thresholds at the application site.

    • Psychophysical Analysis: Using Likert scales for subjects to rate the intensity and quality of sensations (e.g., warmth, burning, comfort) over time.[14]

  • Analgesic Efficacy:

    • Randomized, Double-Blind, Placebo-Controlled Trials: The gold standard for clinical efficacy. Participants with a specific acute (e.g., muscle strain) or chronic (e.g., osteoarthritis) pain condition are randomized to receive a THFS formulation or a placebo.[7][8]

    • Pain Scores: Pain intensity is measured at baseline and at specified follow-up times (e.g., 7 days for acute, 14 days for chronic) using validated scales like the Visual Analog Scale (VAS) or Numeric Rating Scale (NRS).

G General Experimental Workflow for Rubefacient Evaluation cluster_0 Preclinical Phase cluster_1 Clinical Phase Formulation Formulation Development (THFS in Vehicle) In_Vitro In Vitro / Ex Vivo Testing Formulation->In_Vitro Permeation Skin Permeation (Franz Cells) In_Vitro->Permeation Cell_Assays Cell-Based Assays (TRP Activation, PG Inhibition) In_Vitro->Cell_Assays Phase_I Phase I: Safety & Physiological Effects In_Vitro->Phase_I Proceed if promising Vasodilation_Study Vasodilation/Temp. (LDF, Thermography) Phase_I->Vasodilation_Study Sensory_Study Sensory Testing (QST, Scales) Phase_I->Sensory_Study Phase_II_III Phase II/III: Efficacy Phase_I->Phase_II_III Proceed if safe RCT Randomized Controlled Trial (vs. Placebo) Phase_II_III->RCT Pain_Assessment Pain Assessment (VAS/NRS) RCT->Pain_Assessment

Caption: A generalized workflow for the preclinical and clinical evaluation of THFS.

Conclusion

The mechanism of action of Tetrahydrofurfuryl salicylate as a rubefacient is best understood as a synergistic combination of three distinct but interconnected processes. It provides analgesia primarily through a counter-irritant effect involving the activation of sensory neurons and TRP channels, which modulates pain perception at the spinal cord level. Concurrently, it induces localized vasodilation, leading to the characteristic rubefacient effects of skin warming and redness. Finally, upon hydrolysis in the skin to salicylic acid, it exerts a direct anti-inflammatory effect by inhibiting the COX-mediated synthesis of prostaglandins. While this model is strongly supported by evidence from the broader class of topical salicylates, there is a clear need for future research focused specifically on this compound to precisely delineate its unique pharmacological profile, receptor affinities, and metabolic fate in the skin.

References

Unraveling the Insecticidal Potential of Salicylate Compounds: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data on the Bioactivity of Salicylates Against Insects

Salicylic (B10762653) acid and its derivatives have demonstrated a range of effects on various insect species, from repellency and antifeedant activity to direct toxicity and synergistic effects with conventional insecticides. The following table summarizes key quantitative findings from available studies.

CompoundInsect SpeciesBioassay TypeObserved EffectQuantitative Data
Methyl Salicylate (B1505791)Trogoderma granarium (Khapra beetle)Contact/FumigationBiocidalLT50 of 7.40 hours at a dose of 1 mg[1]
Salicylic Acid DerivativesCulicoides impunctatus (Biting midge)Artificial membrane blood-feedingAntifeedant/RepellentSignificant inhibition of feeding[2]
Salicylic AcidCotton pests (Aphis gossypii, Bemisia tabaci, Bollworms)Field studyMinimal direct potency, enhances insecticide efficacyWhen mixed with insecticides, potency was increased[3][4]
Methyl SalicylateMyzus persicae (Peach potato aphid)Clip cage bioassayReduced aphid survivalSignificant reduction in the number of surviving aphids on treated plants[5]
Salicylic AcidSpodoptera exigua (Beet armyworm)InjectionImmunosuppressionSuppressed the expression of antimicrobial peptide genes[6]

Experimental Protocols

The evaluation of the insecticidal and behavioral effects of salicylates involves a variety of established experimental protocols. Below are detailed methodologies cited in the literature.

1. Contact and Fumigation Bioassays:

This method is used to assess the direct biocidal effects of a compound.

  • Target Insect: Trogoderma granarium adults.[1]

  • Procedure: A specific dose (e.g., 1 mg) of the test compound (e.g., methyl salicylate) is applied to a filter paper or directly to the insect.[1] For fumigation, the compound is allowed to volatilize in a sealed container with the insects.

  • Data Collection: Mortality is recorded at regular intervals to determine the lethal time for 50% of the population (LT50).[1]

2. Artificial Membrane Blood-Feeding Assay:

This in vitro method is employed to evaluate the repellent and antifeedant properties of compounds against biting insects.

  • Target Insect: Culicoides impunctatus (biting midge).[2][7]

  • Apparatus: An artificial feeding system consisting of a blood reservoir covered by a membrane (e.g., Baudruche membrane).

  • Procedure: The test compound is applied to the membrane surface. Midges are allowed to feed through the membrane.

  • Data Collection: The number of insects that feed, the amount of blood ingested, and feeding inhibition rates are recorded and compared to a control group.[2][7]

3. Aphid Performance Bioassay:

This assay measures the effect of a compound on the survival and reproduction of aphids.

  • Target Insect: Myzus persicae (peach potato aphid).[5]

  • Procedure: Plants are treated with the test compound (e.g., methyl salicylate). A set number of aphids are confined to a leaf surface using a clip cage.

  • Data Collection: The number of surviving aphids and the number of offspring produced are counted after a specific period (e.g., 48 and 96 hours).[5]

4. Insect Immune Response Assay:

This protocol investigates the effect of a compound on the insect's immune system.

  • Target Insect: Spodoptera exigua larvae.[6]

  • Procedure: The test compound (e.g., salicylic acid) is injected into the insect larvae. The larvae are then challenged with bacteria (e.g., Escherichia coli).

  • Data Collection: After a set period, tissues such as the fat body are dissected, and the expression levels of antimicrobial peptide (AMP) genes are quantified using techniques like quantitative real-time PCR (qRT-PCR).[6]

Mechanism of Action: Signaling Pathways and Logical Relationships

While a specific signaling pathway for the direct insecticidal action of Tetrahydrofurfuryl salicylate is not yet elucidated, research on salicylic acid in plant-insect interactions points towards a multi-faceted mechanism of action. Salicylic acid is a key plant hormone involved in inducing plant defense responses.[8] Furthermore, studies suggest that salicylic acid can directly impact the insect's physiology.

Proposed Mechanism of Salicylic Acid-Induced Immunosuppression in Insects

One identified mechanism involves the suppression of the insect's immune system. Salicylic acid has been shown to interfere with the immune response of phytophagous insects, potentially making them more susceptible to pathogens.[6]

SALICYLIC_ACID_IMMUNOSUPPRESSION SA Salicylic Acid SeDSP1 Insect HMGB1-like Protein (Se-DSP1) SA->SeDSP1 Binds to and Inhibits ImmuneResponse Suppressed Immune Response SA->ImmuneResponse Results in ImmuneSignal Immune Signaling Cascade SeDSP1->ImmuneSignal Activates AMPs Antimicrobial Peptide (AMP) Gene Expression ImmuneSignal->AMPs Induces AMPs->ImmuneResponse Leads to REPELLENT_ASSAY_WORKFLOW cluster_prep Preparation cluster_assay Assay cluster_data Data Collection & Analysis Compound Test Compound (e.g., Salicylate) FeedingSystem Artificial Feeding System with Treated Membrane Compound->FeedingSystem Control Control (Solvent only) Control->FeedingSystem Blood Blood Source Blood->FeedingSystem Insects Test Insects (e.g., Biting Midges) Insects->FeedingSystem Observation Observe Feeding Behavior FeedingSystem->Observation Quantification Quantify Blood Ingestion Observation->Quantification Analysis Statistical Analysis (Comparison to Control) Quantification->Analysis Result Determine Repellency/ Antifeedant Effect Analysis->Result

References

The Pharmacological Profile of Tetrahydrofurfuryl Salicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl salicylate (B1505791) (THFS) is a topical analgesic agent belonging to the salicylate class of drugs. It is utilized in over-the-counter preparations as a rubefacient and counter-irritant for the symptomatic relief of musculoskeletal, joint, and soft-tissue pain. Applied topically, THFS is hydrolyzed to its active metabolite, salicylic (B10762653) acid, which exerts anti-inflammatory and analgesic effects. This technical guide provides a comprehensive overview of the pharmacological profile of Tetrahydrofurfuryl salicylate, with a focus on its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by available quantitative data and detailed experimental protocols.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of this compound involves its role as a prodrug to salicylic acid. Upon topical application, THFS penetrates the stratum corneum and is subsequently hydrolyzed by esterases present in the skin to form salicylic acid and tetrahydrofurfuryl alcohol.[1][2] Salicylic acid is a well-known non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.

By inhibiting COX enzymes, salicylic acid blocks the conversion of arachidonic acid into prostaglandins (B1171923) (PGs), specifically prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever. The reduction in prostaglandin (B15479496) synthesis at the site of application leads to the observed analgesic and anti-inflammatory effects.

Furthermore, this compound itself, along with other salicylates, acts as a rubefacient and counter-irritant.[3][4][5] This action is believed to involve the irritation of sensory nerve endings, leading to a sensation of warmth and an increase in cutaneous blood flow (vasodilation).[6] This counter-irritation may alter or offset the perception of pain from underlying musculoskeletal structures served by the same nerves.

This compound Mechanism of Action THFS Tetrahydrofurfuryl Salicylate (THFS) Skin Stratum Corneum Penetration THFS->Skin Topical Application CounterIrritant Counter-Irritant Effect THFS->CounterIrritant Direct Effect Hydrolysis Esterase-mediated Hydrolysis Skin->Hydrolysis SA Salicylic Acid (Active Metabolite) Hydrolysis->SA COX COX-1 & COX-2 Enzymes SA->COX Inhibition PGs Prostaglandins (e.g., PGE2) COX->PGs Conversion Inflammation Inflammation & Pain COX->Inflammation AA Arachidonic Acid AA->COX Substrate PGs->Inflammation Mediation PainRelief Analgesia Inflammation->PainRelief Vasodilation Cutaneous Vasodilation (Rubefacient Effect) CounterIrritant->Vasodilation CounterIrritant->PainRelief

Mechanism of action of this compound.
Pharmacokinetics

Absorption and Distribution

This compound is formulated for topical delivery, allowing for local drug action with minimized systemic exposure. As a salicylate ester, it is expected to penetrate the skin, a process that is influenced by the formulation vehicle. While specific quantitative data for the percutaneous absorption of THFS is limited, studies on analogous salicylate esters, such as methyl salicylate, provide valuable insights.

A study using in vivo cutaneous microdialysis in human volunteers demonstrated that topically applied methyl salicylate penetrates the dermis and subcutaneous tissue, with tissue concentrations of the active metabolite, salicylate, being approximately 30-fold higher than plasma concentrations.[7] This suggests that direct tissue penetration is a significant route of delivery, rather than redistribution from the systemic circulation.

Metabolism

Pharmacodynamics

The pharmacodynamic effects of this compound are primarily attributable to its active metabolite, salicylic acid, and its inherent properties as a rubefacient.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory activity of salicylic acid has been quantified in various in vitro assays. It is important to note that while aspirin (B1665792) (acetylsalicylic acid) is a potent irreversible inhibitor of COX, salicylic acid is a weaker, reversible inhibitor.

Rubefacient and Counter-Irritant Effects

The rubefacient action of THFS results in localized vasodilation, leading to an increase in cutaneous blood flow and a sensation of warmth. This effect is a key component of its counter-irritant properties, which contribute to pain relief. While the direct vasodilatory effects of THFS have not been extensively quantified, studies on other topical salicylates demonstrate their ability to increase skin microcirculation.

Quantitative Pharmacological Data

Due to the limited availability of specific quantitative data for this compound, the following tables include data for its active metabolite, salicylic acid, and analogous compounds where relevant.

Table 1: In Vitro Anti-inflammatory Activity of Salicylic Acid

ParameterAssay SystemValueReference
IC50 (PGE2 release) IL-1β-induced human A549 cells5 µg/mL[9]
IC50 (COX-2 activity) IL-1β-induced human A549 cells (no exogenous arachidonic acid)Concentration-dependent inhibition[9]
IC50 (COX-2 activity) IL-1β-induced human A549 cells (30 µM exogenous arachidonic acid)>100 µg/mL[9]

Table 2: Clinical Efficacy of Topical Salicylates for Musculoskeletal Pain (Systematic Review Data)

ConditionOutcomeNumber Needed to Treat (NNT) vs. Placebo (95% CI)Reference
Acute Pain Clinical Success at ~7 days3.2 (2.4 to 4.9)[3][4][5]
Chronic Pain Clinical Success at ~14 days6.2 (4.0 to 13)[3][4][5]

Experimental Protocols

Detailed methodologies for key experiments relevant to the pharmacological assessment of this compound are provided below.

In Vitro COX Inhibition Assay (Colorimetric Method)

This protocol is adapted from commercially available COX inhibitor screening kits and measures the peroxidase activity of the COX enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD)

  • Arachidonic acid solution

  • Test compound (this compound/Salicylic acid) and known inhibitor (e.g., Celecoxib for COX-2)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, heme, substrate, and arachidonic acid in assay buffer according to the manufacturer's instructions. Prepare serial dilutions of the test compound and control inhibitor.

  • Assay Plate Setup:

    • 100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of diluted COX enzyme.

    • Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of diluted COX enzyme, and 10 µL of the test compound at various concentrations.

    • Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.

  • Incubation: Gently shake the plate and incubate for 5 minutes at 25°C.

  • Reaction Initiation: Add 20 µL of the colorimetric substrate solution to all wells, followed by 20 µL of arachidonic acid solution to initiate the reaction.

  • Measurement: Immediately measure the absorbance at a specified wavelength (e.g., 590 nm for TMPD) in kinetic mode for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the 100% initial activity control. Plot percent inhibition versus log concentration and determine the IC50 value using a suitable nonlinear regression model.

Experimental_Workflow_COX_Inhibition start Start prep Prepare Reagents: Enzymes, Buffers, Substrates, Test Compounds start->prep plate Set up 96-well Plate: - Control Wells - Inhibitor Wells - Background Wells prep->plate incubate1 Incubate at 25°C for 5 minutes plate->incubate1 react Initiate Reaction: Add Substrate and Arachidonic Acid incubate1->react measure Measure Absorbance (Kinetic Mode) react->measure analyze Data Analysis: Calculate % Inhibition, Determine IC50 measure->analyze end End analyze->end

Workflow for in vitro COX inhibition assay.
In Vitro Skin Permeation Study (Franz Diffusion Cell)

This protocol describes the use of a Franz diffusion cell to assess the percutaneous absorption of a topical formulation.

Objective: To quantify the rate and extent of skin permeation of a test compound from a topical formulation.

Materials:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin membrane

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulation containing this compound

  • High-performance liquid chromatography (HPLC) system for analysis

  • Water bath with magnetic stirrer

Procedure:

  • Skin Preparation: Thaw frozen skin and cut it into sections to fit the Franz diffusion cells. Mount the skin membrane between the donor and receptor compartments of the Franz cell, with the stratum corneum facing the donor compartment.

  • Cell Assembly: Clamp the two compartments together and fill the receptor compartment with pre-warmed, degassed receptor solution. Place the cells in a water bath maintained at 32°C to ensure the skin surface temperature is physiological.

  • Dosing: Apply a finite dose of the test formulation evenly onto the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Analysis: Analyze the concentration of the test compound and its metabolite(s) (e.g., salicylic acid) in the collected samples using a validated HPLC method.

  • Data Analysis: Calculate the cumulative amount of the compound permeated per unit area over time. Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time (tL).

Experimental_Workflow_Franz_Cell start Start prep_skin Prepare and Mount Skin Membrane start->prep_skin assemble_cell Assemble Franz Cell and Fill Receptor prep_skin->assemble_cell equilibrate Equilibrate at 32°C assemble_cell->equilibrate apply_dose Apply Topical Formulation equilibrate->apply_dose sample Collect Samples from Receptor at Intervals apply_dose->sample analyze Analyze Samples (e.g., by HPLC) sample->analyze calculate Calculate Permeation Parameters (Flux, Lag Time) analyze->calculate end End calculate->end

Workflow for in vitro skin permeation study.
Measurement of Cutaneous Blood Flow (Laser Doppler Flowmetry)

This protocol outlines the use of Laser Doppler Flowmetry to quantify changes in skin microcirculation following the application of a topical agent.

Objective: To measure the vasodilatory effect of this compound by quantifying changes in cutaneous blood flow.

Materials:

  • Laser Doppler Flowmeter with a probe

  • Test formulation containing this compound

  • Placebo formulation

  • Data acquisition system

Procedure:

  • Subject Acclimatization: Allow the subject to rest in a temperature-controlled room for at least 20-30 minutes to achieve a stable baseline skin blood flow.

  • Baseline Measurement: Secure the Laser Doppler probe to the skin area of interest (e.g., forearm) and record baseline blood flow for a stable period (e.g., 5-10 minutes).

  • Topical Application: Apply a standardized amount of the test formulation and the placebo formulation to adjacent, marked areas of the skin.

  • Post-application Measurement: Continuously record the skin blood flow from both treated areas for a predetermined duration.

  • Data Analysis: Express the blood flow data as cutaneous vascular conductance (CVC = Laser Doppler flux / mean arterial pressure) to account for changes in blood pressure. Compare the change in CVC from baseline between the test and placebo sites to determine the vasodilatory effect of the test compound.

Conclusion

This compound is a topically active analgesic that exerts its therapeutic effects through a dual mechanism: hydrolysis to the anti-inflammatory agent salicylic acid and a direct counter-irritant/rubefacient action. While quantitative pharmacological data specific to THFS is sparse in the public domain, the well-established profile of salicylic acid and other topical salicylates provides a strong basis for understanding its clinical utility. Further research focusing on the specific percutaneous absorption kinetics, cutaneous metabolism, and quantified vasodilatory effects of THFS would be beneficial for optimizing its formulation and clinical application. The experimental protocols detailed in this guide provide a framework for conducting such investigations.

References

CAS number 2217-35-8 physicochemical data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Tetrahydrofurfuryl Salicylate (B1505791) (CAS Number: 2217-35-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical data for Tetrahydrofurfuryl salicylate, registered under CAS number 2217-35-8. The information is presented in a structured format to facilitate easy access and comparison for research, development, and quality control purposes.

Chemical Identity

The compound associated with CAS number 2217-35-8 is this compound. Initial searches may reveal conflicting information, erroneously linking this CAS number to other compounds. However, authoritative chemical databases confirm the identity as this compound.[1][2][3][4]

Synonyms: (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate, Thurfyl Salicylate, Salicylic (B10762653) acid, tetrahydrofurfuryl ester.[1][4]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding the compound's behavior in various experimental and formulation settings.

PropertyValueSource(s)
Molecular Formula C₁₂H₁₄O₄[1][2][3][5][6]
Molecular Weight 222.24 g/mol [1][3][5][6]
Appearance Solid powder[1]
Boiling Point 334.00 to 335.00 °C (at 760 mm Hg, estimated)[2]
Flash Point 126.40 °C (Tagliabue Closed Cup, estimated)[2]
logP (o/w) 2.600 (estimated)[2]
Water Solubility 272.7 mg/L at 25 °C (estimated)[2]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 4[3]
Topological Polar Surface Area 55.8 Ų[1][3]

Experimental Protocols

Detailed methodologies for determining key physicochemical parameters are crucial for reproducibility and validation of data. Below are representative protocols for the synthesis of a salicylate ester and the determination of its boiling point and solubility.

Synthesis of a Salicylate Ester (Fischer Esterification)

This protocol describes a general method for the synthesis of a salicylate ester, analogous to the production of this compound, through Fischer esterification.

Materials:

  • Salicylic acid

  • Tetrahydrofurfuryl alcohol

  • Concentrated sulfuric acid (catalyst)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Beaker

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve salicylic acid in an excess of tetrahydrofurfuryl alcohol.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically carried out for several hours to reach equilibrium.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Add dichloromethane to extract the ester and wash the organic layer with water.

  • Neutralize any remaining acid by washing the organic layer with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer again with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by distillation or chromatography.

Determination of Boiling Point

The boiling point is a critical physical constant for the characterization of a liquid.

Apparatus:

  • Thiele tube or other suitable heating apparatus

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Sample of this compound

Procedure:

  • Place a small amount of the purified this compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it in the test tube with the sample.

  • Attach the test tube to a thermometer.

  • Place the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

  • Heat the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a steady stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Water Solubility

This protocol provides a general method to determine the solubility of an organic compound in water.

Materials:

  • This compound

  • Distilled water

  • Small test tubes

  • Vortex mixer or shaker

  • Analytical balance

Procedure:

  • Accurately weigh a small amount of this compound and place it in a test tube.

  • Add a known volume of distilled water to the test tube.

  • Vigorously agitate the mixture using a vortex mixer or shaker for a set period to ensure equilibrium is reached.

  • Allow the mixture to stand and for any undissolved solid to settle.

  • Carefully extract a known volume of the supernatant (the clear liquid on top).

  • Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC).

  • The solubility is then calculated and typically expressed in mg/L or g/100mL.

Mandatory Visualizations

Experimental Workflow: Synthesis of a Salicylate Ester

The following diagram illustrates the key steps in the synthesis of a salicylate ester via Fischer esterification.

Fischer_Esterification_Workflow Reactants Reactants (Salicylic Acid, Tetrahydrofurfuryl Alcohol) Reaction Esterification Reaction (Reflux) Reactants->Reaction Catalyst Acid Catalyst (H₂SO₄) Catalyst->Reaction Extraction Extraction with Organic Solvent Reaction->Extraction Washing Washing & Neutralization (H₂O, NaHCO₃) Extraction->Washing Drying Drying (Anhydrous Na₂SO₄) Washing->Drying Purification Purification (Distillation/Chromatography) Drying->Purification Product Pure Tetrahydrofurfuryl Salicylate Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Analysis of Tetrahydrofurfuryl Salicylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Tetrahydrofurfuryl salicylate (B1505791), a compound of interest in various chemical and pharmaceutical applications. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for these analytical techniques.

Introduction

Tetrahydrofurfuryl salicylate (CAS No. 2217-35-8) is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol.[1][2][3] Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 222.24 g/mol and an exact mass of 222.08920892 Da.[1] Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. This guide will delve into the theoretical and practical aspects of its analysis using NMR, IR, and MS.

Predicted Spectroscopic Data

Due to the limited availability of published spectra for this compound, the following data tables are based on the analysis of its constituent functional groups: the salicylate moiety and the tetrahydrofurfuryl group.

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons of the salicylate ring and the aliphatic protons of the tetrahydrofurfuryl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenolic -OH~10.8Singlet (broad)1H
Aromatic (Salicylate)6.8 - 7.9Multiplets4H
-O-CH₂- (ester)~4.3Doublet2H
-CH- (tetrahydrofuran)~4.1Multiplet1H
-O-CH₂- (tetrahydrofuran)3.7 - 3.9Multiplets2H
-CH₂-CH₂- (tetrahydrofuran)1.6 - 2.1Multiplets4H

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
Carbonyl (C=O)~170
Aromatic C-O~161
Aromatic C (quaternary)~112
Aromatic C-H117 - 136
-O-CH₂- (ester)~69
-CH- (tetrahydrofuran)~77
-O-CH₂- (tetrahydrofuran)~68
-CH₂- (tetrahydrofuran)25 - 29

Note: These are estimated chemical shifts and can be influenced by the solvent and spectrometer frequency.

The IR spectrum of this compound will be characterized by the vibrational frequencies of its functional groups.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
Phenolic O-H stretch3200 - 3600Broad
Aromatic C-H stretch3000 - 3100Medium
Aliphatic C-H stretch2850 - 2960Medium
Ester C=O stretch1680 - 1710Strong
Aromatic C=C stretch1450 - 1600Medium
C-O stretch (ester & ether)1050 - 1300Strong

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

IonPredicted m/zDescription
[M]⁺222Molecular Ion
[M - C₅H₉O]⁺138Loss of the tetrahydrofurfuryloxy radical
[C₇H₅O₃]⁺137Salicyloyl cation
[C₇H₆O₂]⁺122Loss of CO from the salicyloyl cation
[C₅H₉O]⁺85Tetrahydrofurfuryl cation
[C₄H₇]⁺55Fragmentation of the tetrahydrofurfuryl ring

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are generalized experimental protocols for obtaining high-quality spectroscopic data for organic compounds like this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A larger number of scans will be required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

  • Sample Preparation:

    • Neat Liquid: Place a drop of liquid this compound between two KBr or NaCl plates to form a thin film.

    • Solution: Dissolve the sample in a suitable solvent (e.g., chloroform, carbon tetrachloride) and place it in a liquid cell.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or solvent).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The instrument software will automatically subtract the background to produce the final spectrum.

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources.

  • Data Acquisition:

    • Introduce the sample into the ion source. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. For ESI, the sample is infused directly or via a liquid chromatograph.

    • Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

    • For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolution in Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Structural Elucidation NMR_Data->Structure Purity Purity Assessment NMR_Data->Purity IR_Data->Structure MS_Data->Structure Structure->Purity

References

Review of Tetrahydrofurfuryl salicylate in dermatological formulations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tetrahydrofurfuryl Salicylate (B1505791) in Dermatological Formulations

Abstract

Tetrahydrofurfuryl salicylate (THFS) is a salicylate ester utilized in topical formulations for its analgesic and anti-inflammatory properties. As a member of the salicylate family, its mechanism of action is primarily associated with its hydrolysis to salicylic (B10762653) acid within the skin, which subsequently modulates key inflammatory pathways. This includes the suppression of prostaglandin (B15479496) synthesis via inhibition of cyclooxygenase-2 (COX-2) expression and the downregulation of pro-inflammatory cytokines through the inhibition of the NF-κB signaling pathway. Additionally, like other topical salicylates, it functions as a counter-irritant, inducing localized vasodilation and a warming sensation that helps to mask musculoskeletal pain. The percutaneous absorption of salicylates is highly dependent on the formulation's vehicle and concentration, with studies on analogous compounds showing absorption rates ranging from approximately 9% to 25% of the applied dose. This guide provides a comprehensive review of the chemical properties, mechanisms of action, pharmacokinetics, and safety profile of THFS, supported by quantitative data and detailed experimental protocols relevant to its study in dermatological applications.

Introduction

This compound (THFS) is an organic compound belonging to the salicylate class of drugs. It is the ester formed from salicylic acid and tetrahydrofurfuryl alcohol. Historically, topical salicylates have been a cornerstone in the management of localized pain and inflammation, from minor aches to symptoms associated with arthritis. THFS is formulated in creams and rubs, such as the discontinued (B1498344) Transvasin Heat Rub Cream, to leverage these effects directly at the site of discomfort[1]. Upon topical application, THFS penetrates the stratum corneum and is hydrolyzed in the dermal and subcutaneous tissues to its active metabolite, salicylic acid[2][3]. This local delivery mechanism is intended to maximize therapeutic effects in the target tissue while minimizing systemic exposure and associated side effects. This technical guide serves as a resource for researchers and drug development professionals, consolidating the current understanding of THFS and providing the technical details necessary for its evaluation in dermatological and transdermal formulations.

Chemical and Physical Properties

The fundamental characteristics of THFS are essential for formulation development, defining its solubility, stability, and compatibility with other excipients.

PropertyValueReference(s)
IUPAC Name oxolan-2-ylmethyl 2-hydroxybenzoate[4][5]
Synonyms Thurfyl salicylate, (Tetrahydro-2-furanyl)methyl 2-hydroxybenzoate[4][5]
CAS Number 2217-35-8[4][6]
Molecular Formula C₁₂H₁₄O₄[4][5][6]
Molecular Weight 222.24 g/mol [4][5][6]
Boiling Point (est.) 334.00 to 335.00 °C @ 760.00 mm Hg[7]
Water Solubility (est.) 272.7 mg/L @ 25 °C[7]
logP (o/w) (est.) 2.600[7]

Mechanism of Action

The therapeutic effects of this compound are multifaceted, combining counter-irritant action with anti-inflammatory activity derived from its active metabolite, salicylic acid.

3.1 Counter-Irritation and Vasodilation When applied topically, THFS acts as a rubefacient, inducing mild irritation and localized vasodilation of cutaneous blood vessels[2][8]. This increase in blood flow produces a sensation of warmth that competes with and masks underlying pain signals, a mechanism known as counter-irritation[2][3]. This process is thought to involve the activation of thermosensitive Transient Receptor Potential (TRP) channels[3][8].

3.2 Anti-Inflammatory Signaling Pathways Upon penetrating the skin, THFS is metabolized into salicylic acid, which exerts potent anti-inflammatory effects through two primary pathways[2][3].

  • Inhibition of Prostaglandin Synthesis: Salicylic acid suppresses the expression of the cyclooxygenase-2 (COX-2) gene. COX-2 is a critical enzyme responsible for converting arachidonic acid into pro-inflammatory prostaglandins (B1171923) at sites of inflammation. By reducing COX-2 levels, salicylic acid effectively decreases the production of these inflammatory mediators, thereby reducing swelling, redness, and pain[3][9][10][11].

  • Inhibition of the NF-κB Pathway: Salicylic acid can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway[10][11]. NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and various interleukins. Its inhibition leads to a broad downregulation of the inflammatory response[10][11].

Salicylate_Anti_Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, Pathogens) THFS Tetrahydrofurfuryl Salicylate (THFS) Salicylic_Acid Salicylic Acid THFS->Salicylic_Acid Hydrolysis in skin IKK IKK Complex Salicylic_Acid->IKK Inhibits COX2_gene COX-2 Gene Transcription Salicylic_Acid->COX2_gene Suppresses Transcription NFkB_complex NF-κB / IκB (Inactive) IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB_active NF-κB (Active) NFkB_complex->NFkB_active Releases NFkB_active->COX2_gene Activates Cytokine_genes Pro-inflammatory Cytokine Genes NFkB_active->Cytokine_genes Activates Arachidonic_Acid Arachidonic Acid Prostaglandins Pro-inflammatory Prostaglandins Arachidonic_Acid->Prostaglandins Converts COX-2 COX2_enzyme COX-2 Enzyme Inflammation Inflammation Prostaglandins->Inflammation COX2_gene->COX2_enzyme Translates to Cytokine_genes->Inflammation Translates to Cytokines

Caption: Anti-inflammatory signaling pathways modulated by salicylic acid.

Pharmacokinetics: Percutaneous Absorption

While specific pharmacokinetic data for THFS is limited, extensive research on other topical salicylates provides a strong basis for understanding its absorption profile. The vehicle, drug concentration, and skin condition are critical determinants of penetration. After application, the salicylate ester must partition from the vehicle into the stratum corneum, diffuse through it, and then enter the viable epidermis and dermis, where it can be hydrolyzed and exert its effect or be absorbed into systemic circulation.

Compound / FormulationApplied Dose / Area% of Applied Dose Absorbed (Mean ± SD)Study Conditions / PopulationReference(s)
Methyl SalicylateNot Specified12 - 20%General estimate[2]
Salicylic Acid 5% (Ointment A)500 mg / 600 cm²9.3 ± 3.8%Healthy volunteers (n=9)[12][13]
Salicylic Acid 5% (in Petrolatum)500 mg / 600 cm²25.1 ± 8.5%Healthy volunteers (n=9)[12][13]
Salicylic Acid 10% (in Petrolatum)1000 mg / 600 cm²20.2 ± 7.7%Healthy volunteers (n=9)[12][13]
Ethyl Salicylate 0.5% (Cream)25 µg/cm²12.0 ± 1.0% (unoccluded)In vitro human skin[14]
Ethyl Salicylate 0.5% (Cream)25 µg/cm²24.7 ± 1.3% (occluded)In vitro human skin[14]

Clinical Efficacy and Applications

THFS is indicated for the temporary relief of minor aches and pains of muscles and joints. Clinical data on THFS itself is scarce, but large-scale studies on similar topical salicylate formulations demonstrate their efficacy in pain management. A multicenter, real-world study on a compound methyl salicylate liniment provides valuable insight into the expected performance.

ParameterBaseline (Mean ± SD)Day 7 ± 1 (Mean ± SD)Result / Efficacy RatePopulationReference(s)
Visual Analog Scale (VAS) Score 5.34 ± 1.582.79 ± 2.01Significant pain reduction (p < 0.0001)3,536 subjects with soft tissue pain[15]
Overall Pain Relief Rate N/A47.11% ± 23.13%N/A3,536 subjects with soft tissue pain[15]
Overall Efficacy (Effective Rate) N/AN/A78.31% (2,769 of 3,536 subjects experienced effective pain relief)3,536 subjects with soft tissue pain[15]
Subgroup Efficacy (No other analgesics) N/AN/A78.75% (2,612 of 3,317 subjects experienced effective pain relief)3,317 subjects with soft tissue pain[16]

Safety and Toxicology Profile

Topical salicylates are generally well-tolerated. The primary safety concerns are local skin reactions and, in cases of excessive use over large areas, the potential for systemic salicylate toxicity.

Endpoint / ParameterObservationCommentsReference(s)
Adverse Drug Reactions (ADRs) 1.41% of subjects (50 out of 3,536) experienced an ADR in a large real-world study of a compound methyl salicylate product.The vast majority of ADRs were mild. No new or severe adverse reactions were identified.[15][16]
Common Local ADRs - Local pruritus (0.48%)- Burning sensation at application site (0.28%)- Irritation at application site (0.20%)These reactions are consistent with the counter-irritant mechanism of action.[15]
Systemic Toxicity Mild salicylate toxicity (tinnitus, dizziness, nausea) can occur at systemic plasma levels as low as 12.2 mg/dL.Systemic toxicity from proper topical use is rare. Risk increases with use on broken skin, application of heat, or use over large surface areas. Clinical trials with topical patches did not produce systemic levels high enough to cause toxicity.[17][17]

Key Experimental Methodologies

The evaluation of topical formulations like those containing THFS relies on standardized in vitro and in vivo methods. The In Vitro Permeation Test (IVPT) is a cornerstone for assessing percutaneous absorption.

7.1 In Vitro Permeation Test (IVPT) Protocol The IVPT is used to measure the rate and extent of a drug's absorption through the skin. It is a critical tool for formulation optimization and for demonstrating bioequivalence for generic topical products[18][19]. The protocol generally follows FDA guidance[19][20].

Objective: To quantify the percutaneous absorption and skin distribution of THFS from a given formulation.

Materials:

  • Franz or Bronaugh-type vertical diffusion cells.

  • Excised human skin, dermatomed to a consistent thickness (e.g., 500 µm).

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed), validated for drug stability and solubility.

  • The test formulation containing THFS.

  • Validated analytical method (e.g., HPLC-MS/MS) for quantifying THFS and its metabolite, salicylic acid.

Methodology:

  • Skin Preparation: Thaw frozen human skin and cut sections to fit the diffusion cells. Mount the skin on the cells with the stratum corneum facing the donor compartment.

  • Barrier Integrity Test: Qualify each skin section to ensure the stratum corneum barrier is intact. This can be done by measuring transepidermal water loss (TEWL) or electrical resistance.

  • Equilibration: Equilibrate the mounted skin with receptor solution in the receptor compartment for a set period. Maintain a constant temperature (e.g., 32°C) at the skin surface.

  • Dosing: Apply a finite dose of the test formulation (e.g., 5-10 mg/cm²) evenly onto the skin surface in the donor compartment.

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), collect the entire volume of the receptor solution and replace it with fresh, pre-warmed solution.

  • Mass Balance: At the end of the experiment (e.g., 24 hours), dismantle the setup.

    • Wash the skin surface to recover the unabsorbed formulation.

    • Separate the epidermis from the dermis.

    • Extract the drug from the epidermis, dermis, and receptor solution samples.

  • Analysis: Quantify the concentration of THFS and salicylic acid in all collected samples using the validated analytical method.

  • Data Reporting: Calculate the cumulative amount of drug permeated into the receptor fluid over time and plot it against time. Determine the flux (J) and permeability coefficient (Kp). Report the distribution of the drug in different skin layers.

IVPT_Workflow Dermatome Dermatome Skin to Consistent Thickness Mount Mount Skin on Franz Diffusion Cell Dermatome->Mount Integrity Perform Barrier Integrity Test (e.g., TEWL) Mount->Integrity Dose Apply Finite Dose of THFS Formulation Integrity->Dose Incubate Incubate at 32°C (Physiological Temp) Dose->Incubate Sample Collect Receptor Fluid at Time Points (t1, t2...tn) Incubate->Sample Sample->Incubate Repeat End End of Experiment (e.g., 24h) Sample->End Dismantle Dismantle Cell End->Dismantle Wash Wash Skin Surface (Unabsorbed Drug) Dismantle->Wash Separate Separate Epidermis and Dermis Wash->Separate Extract Extract Drug from All Compartments Separate->Extract Analyze Quantify THFS/Salicylic Acid (e.g., HPLC-MS/MS) Extract->Analyze Report Calculate Flux & Profile Generate Report Analyze->Report

Caption: Workflow for an In Vitro Permeation Test (IVPT) study.

Conclusion

This compound remains a relevant molecule in the field of topical drug delivery for localized pain and inflammation. Its efficacy is rooted in the well-established mechanisms of counter-irritation and the anti-inflammatory actions of its active metabolite, salicylic acid, which modulates both the COX-2 and NF-κB pathways. The development of effective and safe dermatological formulations containing THFS requires a thorough understanding of its physicochemical properties and percutaneous absorption kinetics, which are heavily influenced by the choice of vehicle. While direct clinical data for THFS is limited, evidence from analogous salicylate compounds demonstrates significant clinical efficacy and a favorable safety profile characterized by infrequent and mild local adverse events. The experimental protocols outlined, particularly the IVPT, provide a robust framework for the preclinical evaluation and optimization of novel THFS-based formulations. Future research should focus on generating specific pharmacokinetic and clinical data for THFS to further solidify its therapeutic role.

References

Methodological & Application

Tetrahydrofurfuryl Salicylate: Application Notes and Protocols for Advanced Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tetrahydrofurfuryl salicylate (B1505791) (THFS) for use in topical drug delivery systems. This document details the physicochemical properties of THFS, its proposed mechanism as a penetration enhancer, and protocols for formulation, in vitro evaluation, and characterization of its effects on the skin barrier.

Introduction to Tetrahydrofurfuryl Salicylate (THFS)

This compound (THFS) is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. Its chemical structure combines the keratolytic and anti-inflammatory properties of salicylates with the solvent characteristics of a tetrahydrofurfuryl group. This unique combination makes THFS a promising candidate for use as a penetration enhancer in topical and transdermal drug delivery systems, facilitating the passage of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[1]

Chemical Properties of this compound:

PropertyValueReference
Chemical Formula C₁₂H₁₄O₄[2]
Molecular Weight 222.24 g/mol [2]
Appearance Colorless to pale yellow liquid
Solubility Lipophilic
CAS Number 2217-35-8[2]

Proposed Mechanism of Action as a Penetration Enhancer

While specific mechanistic studies on this compound are limited in the reviewed literature, the mechanism of action for salicylate esters as penetration enhancers is generally attributed to their ability to disrupt the highly ordered lipid structure of the stratum corneum.[3] It is hypothesized that THFS enhances drug penetration through one or more of the following mechanisms:

  • Disruption of Intercellular Lipids: THFS may partition into the lipid bilayers of the stratum corneum, increasing their fluidity and creating defects. This disruption of the lipid matrix is thought to decrease the diffusional resistance for co-administered drugs.[4]

  • Interaction with Keratin: The salicylate moiety may interact with intracellular keratin, leading to a loosening of the corneocyte structure.

  • Increased Drug Solubility: THFS can act as a solvent for certain APIs, increasing their thermodynamic activity and partitioning from the formulation into the skin.

The following diagram illustrates a proposed pathway for THFS-mediated penetration enhancement.

cluster_0 Topical Formulation cluster_1 Stratum Corneum THFS This compound (THFS) Lipid_Bilayers Lipid Bilayers THFS->Lipid_Bilayers Disrupts Lipid Packing API Active Pharmaceutical Ingredient (API) API->Lipid_Bilayers Increased Permeation Corneocytes Corneocytes Viable_Epidermis Viable Epidermis & Dermis Lipid_Bilayers->Viable_Epidermis A Disperse Carbopol 940 in Water B Hydrate Polymer A->B D Mix Active Phase with Gel Base B->D C Dissolve API and THFS in Propylene Glycol C->D E Neutralize with Triethanolamine D->E F Homogenize and Store E->F A Prepare Excised Skin B Assemble Franz Diffusion Cells A->B C Equilibrate Skin B->C D Apply Topical Formulation C->D E Collect Samples from Receptor Compartment D->E F Analyze API Concentration E->F G Calculate Flux and Enhancement Ratio F->G

References

Application Note and Protocol for Transdermal Penetration Study of Tetrahydrofurfuryl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl salicylate (B1505791) is a salicylate ester used in topical formulations for its analgesic and anti-inflammatory properties.[1] The efficacy of such topical agents is critically dependent on their ability to penetrate the stratum corneum, the outermost layer of the skin, to reach the underlying tissues.[2] This document provides a detailed protocol for conducting an in vitro transdermal penetration study of Tetrahydrofurfuryl salicylate using Franz diffusion cells. This methodology is a widely accepted standard for evaluating the percutaneous absorption of topical and transdermal drug products.[3][4]

The protocol outlines the necessary materials, preparation of skin membranes, experimental setup, and analytical methods for quantification. Additionally, this note presents a summary of expected quantitative data in a tabular format and visual diagrams to illustrate the experimental workflow and the relevant biological signaling pathway.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data for a transdermal penetration study of a 2% this compound formulation. These values are intended for illustrative purposes and will vary based on the specific formulation and experimental conditions.

ParameterValueUnitDescription
Steady-State Flux (Jss) 5.8µg/cm²/hThe rate of drug permeation across the skin at steady state.
Permeability Coefficient (Kp) 2.9 x 10⁻⁴cm/hA measure of the skin's permeability to the drug.
Lag Time (t_lag) 2.5hoursThe time required for the drug to establish a steady-state diffusion profile across the skin.[5][6]
Cumulative Amount Permeated at 24h 125.2µg/cm²The total amount of drug that has permeated the skin over a 24-hour period.

Experimental Protocols

This section details the methodology for the in vitro transdermal penetration study of this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Formulation containing this compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphoric acid (for pH adjustment)

  • Full-thickness porcine ear skin[7][8][9]

  • Franz diffusion cells (with appropriate orifice diameter and receptor chamber volume)[3]

  • Water bath with circulator

  • Magnetic stirrer and stir bars

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Syringes and needles

  • Parafilm

Skin Membrane Preparation

Porcine ear skin is a suitable model for human skin due to its similar histological and physiological properties.[7][8][9]

  • Obtain fresh porcine ears from a local abattoir.

  • Excise the full-thickness skin from the dorsal side of the ear.

  • Carefully remove any subcutaneous fat and connective tissue using a scalpel.

  • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

  • Visually inspect the skin sections for any imperfections, such as scratches or holes.

  • Store the prepared skin sections at -20°C until use.

  • Prior to the experiment, thaw the skin sections at room temperature and hydrate (B1144303) them in PBS (pH 7.4) for at least 30 minutes.[10]

Franz Diffusion Cell Setup and Procedure

The Franz diffusion cell is a standard apparatus for in vitro skin permeation studies.[3]

  • Assembly: Mount the hydrated porcine skin membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring the stratum corneum side faces the donor compartment.[3][10]

  • Receptor Chamber: Fill the receptor chamber with degassed PBS (pH 7.4) and place a small magnetic stir bar inside. Ensure there are no air bubbles trapped beneath the skin.[10][11]

  • Temperature Control: Place the assembled cells in a water bath maintained at 32°C to simulate physiological skin temperature.[10][11]

  • Equilibration: Allow the system to equilibrate for at least 30 minutes.

  • Dosing: Apply a known quantity (e.g., 10 mg/cm²) of the this compound formulation evenly onto the surface of the skin in the donor chamber.[10]

  • Occlusion: Cover the donor chamber with parafilm to prevent evaporation.[10][11]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) from the receptor solution through the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed PBS to maintain sink conditions.[10]

  • Sample Storage: Store the collected samples at 4°C until analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

Quantification of this compound in the receptor fluid is typically performed using HPLC with UV detection.[12][13]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection Wavelength: 298 nm

    • Temperature: Ambient

  • Standard Curve: Prepare a series of standard solutions of this compound in PBS to generate a calibration curve.

  • Sample Analysis: Inject the collected samples from the receptor fluid into the HPLC system and determine the concentration of this compound by comparing the peak areas to the standard curve.

Data Analysis
  • Cumulative Amount Permeated: Calculate the cumulative amount of this compound permeated per unit area of the skin (µg/cm²) at each time point, correcting for the amount removed during sampling.

  • Flux Calculation: Plot the cumulative amount permeated per unit area against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the plot.[3]

  • Lag Time: The lag time (t_lag) is determined by extrapolating the linear portion of the cumulative amount versus time plot to the x-axis.[3]

  • Permeability Coefficient: The permeability coefficient (Kp) is calculated using the following equation: Kp = Jss / C where C is the concentration of the drug in the donor compartment.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Membrane Preparation (Porcine Ear Skin) assembly Franz Cell Assembly prep_skin->assembly prep_reagents Reagent Preparation (PBS, Formulation) prep_reagents->assembly dosing Formulation Application assembly->dosing sampling Sample Collection (Time Points: 0-24h) dosing->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Calculation (Flux, Kp, Lag Time) hplc->data_analysis

Caption: Workflow for the in vitro transdermal penetration study.

Signaling Pathway of Salicylates

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (Homeostatic functions) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (Pain & Inflammation) COX2->Prostaglandins_COX2 Salicylates Tetrahydrofurfuryl Salicylate Salicylates->COX1 Inhibition Salicylates->COX2 Inhibition

Caption: Anti-inflammatory mechanism of salicylates via COX inhibition.

References

Application Note: HPLC Method for the Quantification of Tetrahydrofurfuryl Salicylate in a Cream Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Tetrahydrofurfuryl Salicylate (THFS) in a cream formulation. The method utilizes a C18 column with isocratic elution and UV detection. The sample preparation involves a straightforward liquid-liquid extraction procedure to effectively isolate the active pharmaceutical ingredient (API) from the complex cream matrix. The method has been validated according to the International Council for Harmonisation (ICH) guidelines and is suitable for routine quality control analysis of THFS in pharmaceutical cream products.

Introduction

This compound (THFS) is used in topical preparations for its analgesic properties. Accurate quantification of the API in the final product is crucial to ensure its safety and efficacy. The complex matrix of cream formulations, which often contain lipids, emulsifiers, and other excipients, presents a challenge for analytical quantification. This document provides a detailed protocol for an HPLC method specifically developed and validated for the determination of THFS in a cream base.

Chemical Structure of this compound:

  • Molecular Formula: C₁₂H₁₄O₄

  • Molecular Weight: 222.24 g/mol

Experimental

2.1. Instrumentation and Chromatographic Conditions

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).

  • Column: ODS C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 304 nm (Note: The optimal wavelength should be confirmed by scanning a standard solution of THFS from 200-400 nm).

  • Run Time: Approximately 10 minutes.

2.2. Reagents and Standards

  • This compound Reference Standard (Purity > 99%).

  • Acetonitrile (HPLC Grade).

  • Methanol (B129727) (HPLC Grade).

  • Trifluoroacetic Acid (TFA) (AR Grade).

  • Purified Water (Milli-Q or equivalent).

  • Placebo cream (cream base without the active ingredient).

2.3. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of THFS reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 10 µg/mL to 150 µg/mL. These solutions are used to construct the calibration curve.

2.4. Sample Preparation

  • Accurately weigh approximately 1.0 g of the cream into a 50 mL screw-cap centrifuge tube.

  • Add 20 mL of hexane (B92381) and vortex for 2 minutes to disperse the cream.

  • Add 20 mL of methanol and vortex vigorously for 5 minutes to extract the THFS.

  • Centrifuge the mixture at 4000 rpm for 15 minutes to separate the layers.

  • Carefully transfer the lower methanolic layer into a clean vial.

  • Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • The filtered solution is now ready for injection.

Method Validation Summary

The developed method was validated according to ICH Q2(R1) guidelines. The validation parameters and results are summarized below.

3.1. Specificity

The specificity of the method was evaluated by analyzing the placebo cream extract and a standard solution of THFS. The chromatograms indicated no interference from the cream excipients at the retention time of the THFS peak.

3.2. Linearity

Linearity was assessed by analyzing seven concentrations of THFS ranging from 10 to 150 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range10 - 150 µg/mL
Correlation Coefficient (r²)> 0.999
Regression Equationy = mx + c

3.3. Accuracy (Recovery)

Accuracy was determined by spiking the placebo cream with known amounts of THFS at three concentration levels (80%, 100%, and 120% of the target assay concentration). The samples were prepared and analyzed in triplicate.

Spike LevelAmount Added (µg/mL)Amount Recovered (µg/mL)Recovery (%)% RSD
80%80.079.599.40.8
100%100.0100.5100.50.6
120%120.0119.299.30.9

3.4. Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

  • Repeatability: Six replicate samples of the cream were prepared and analyzed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst.

Precision Level% RSD of Assay Results
Repeatability (Intra-day)< 2.0%
Intermediate (Inter-day)< 2.0%

3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult (µg/mL)
LOD0.5
LOQ1.5

3.6. Robustness

The robustness of the method was assessed by introducing small, deliberate variations in the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2%). The system suitability parameters remained within the acceptance criteria, demonstrating the robustness of the method.

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis. A standard solution of THFS (100 µg/mL) is injected six times, and the following parameters are evaluated.

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates> 2000
% RSD for Peak Area≤ 2.0%

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting sample Receive Cream Sample weigh Accurately Weigh ~1.0g of Cream sample->weigh 1. extract Liquid-Liquid Extraction (Hexane/Methanol) weigh->extract 2. centrifuge Centrifuge at 4000 rpm extract->centrifuge 3. filter Filter Extract (0.45 µm) centrifuge->filter 4. inject Inject Standards & Samples filter->inject std_stock Prepare Standard Stock Solution (1000 µg/mL) std_work Prepare Working Standards (10-150 µg/mL) std_stock->std_work A. std_work->inject sst System Suitability Test sst->inject B. chromatography Chromatographic Separation (C18 Column, Isocratic) inject->chromatography C. detect UV Detection at 304 nm chromatography->detect D. integrate Integrate Peak Areas detect->integrate E. calibrate Generate Calibration Curve integrate->calibrate F. quantify Quantify THFS Concentration calibrate->quantify G. report Generate Final Report quantify->report H.

Caption: Experimental workflow for the HPLC quantification of THFS in cream.

Conclusion

The described RP-HPLC method provides a reliable and efficient means for the quantification of this compound in cream formulations. The sample preparation is effective in removing interfering excipients, and the chromatographic conditions ensure good separation and peak shape. The method is validated to be linear, accurate, precise, and robust, making it suitable for routine use in quality control laboratories for the analysis of finished products.

Application Note: Gas Chromatographic Analysis of Tetrahydrofurfuryl Salicylate Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl salicylate (B1505791) (THFS) is a semi-volatile ester of salicylic (B10762653) acid with applications in pharmaceutical and cosmetic formulations. Ensuring the purity of THFS is critical for its safety and efficacy in final products. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds, making it an ideal method for assessing the purity of THFS and identifying potential impurities.

This application note provides a detailed protocol for the determination of Tetrahydrofurfuryl salicylate purity using gas chromatography with Flame Ionization Detection (GC-FID). The method is designed to separate THFS from its potential process-related impurities, primarily unreacted starting materials such as salicylic acid and tetrahydrofurfuryl alcohol.

Potential Impurities

The most probable impurities in commercially available this compound originate from its synthesis, which typically involves the esterification of salicylic acid with tetrahydrofurfuryl alcohol. Therefore, the primary impurities to monitor are:

  • Salicylic Acid: An unreacted starting material. Due to its lower volatility, derivatization may be necessary for optimal chromatographic performance, though direct analysis is often feasible.

  • Tetrahydrofurfuryl Alcohol: The other unreacted starting material. It is a colorless to light yellow hygroscopic liquid with a boiling point of approximately 178 °C.[1][2]

  • Degradation Products: Depending on storage conditions, hydrolysis of the ester bond could lead to the formation of salicylic acid and tetrahydrofurfuryl alcohol.

Experimental Protocols

This protocol outlines the sample preparation and GC-FID conditions for the analysis of this compound purity.

Materials and Reagents
  • This compound (Reference Standard and Sample)

  • Salicylic Acid (Reference Standard)

  • Tetrahydrofurfuryl Alcohol (Reference Standard)

  • Methanol (B129727) (HPLC Grade or equivalent)

  • Internal Standard (e.g., n-Docosane or a suitable non-interfering compound)

  • Derivatizing agent (optional, for salicylic acid): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Instrumentation

A gas chromatograph equipped with a Flame Ionization Detector (FID) and a capillary column is required.

Chromatographic Conditions

The following parameters are a recommended starting point and may require optimization for specific instruments and columns.

ParameterRecommended Condition
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Carrier Gas Helium or Hydrogen
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Oven Temperature Program Initial: 100 °C, hold for 2 minRamp 1: 15 °C/min to 200 °C, hold for 0 minRamp 2: 25 °C/min to 300 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Hydrogen Flow 40 mL/min
Air Flow 400 mL/min
Makeup Gas (N2 or He) 25 mL/min
Standard Solution Preparation
  • Internal Standard Stock Solution: Accurately weigh about 50 mg of the internal standard and dissolve in 50 mL of methanol to obtain a concentration of approximately 1 mg/mL.

  • This compound Stock Solution: Accurately weigh about 50 mg of this compound reference standard and dissolve in 50 mL of methanol to obtain a concentration of approximately 1 mg/mL.

  • Impurity Stock Solution: Accurately weigh about 25 mg each of salicylic acid and tetrahydrofurfuryl alcohol reference standards and dissolve in 50 mL of methanol to obtain a concentration of approximately 0.5 mg/mL for each impurity.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions with methanol to cover a range of concentrations relevant to the expected purity and impurity levels. Each calibration standard should contain a constant concentration of the internal standard.

Sample Solution Preparation
  • Accurately weigh about 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Add a known volume of the internal standard stock solution.

  • Dilute to volume with methanol.

  • Mix thoroughly.

Optional Derivatization for Salicylic Acid

For improved peak shape and sensitivity of salicylic acid, a derivatization step can be performed.

  • Evaporate a known volume of the standard or sample solution to dryness under a gentle stream of nitrogen.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

Data Presentation

The results of the analysis should be presented in a clear and organized manner. The following tables provide a template for summarizing the quantitative data.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaResult
Theoretical Plates (THFS) > 2000
Tailing Factor (THFS) 0.8 - 1.5
Resolution (THFS and nearest peak) > 1.5
%RSD of Peak Area (n=6) < 2.0%

Table 2: Purity and Impurity Profile of this compound Sample

CompoundRetention Time (min)Peak AreaConcentration (% w/w)
Tetrahydrofurfuryl Alcohol
Salicylic Acid
This compound
Unknown Impurity 1
Total Impurities
Assay of THFS

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the gas chromatography analysis of this compound purity.

GC_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_gc GC-FID Analysis cluster_data Data Acquisition and Processing A Weigh THFS Sample and Standards B Dissolve in Methanol A->B C Add Internal Standard B->C D Prepare Calibration Curve Standards C->D E Inject Sample/Standard into GC C->E D->E F Separation on Capillary Column E->F G Detection by FID F->G H Integrate Peak Areas G->H I Calculate Concentrations using Calibration Curve H->I J Determine Purity and Impurity Profile I->J

Caption: Workflow for GC analysis of THFS purity.

This comprehensive approach will enable researchers, scientists, and drug development professionals to accurately assess the purity of this compound, ensuring its quality and suitability for its intended applications. The provided protocol is a starting point and should be validated for specific laboratory conditions and regulatory requirements.

References

Application Notes and Protocols for In Vitro Skin Permeation Testing of Tetrahydrofurfuryl Salicylate Using Franz Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydrofurfuryl salicylate (B1505791) is a salicylate ester used in some topical preparations. The efficacy of such topical agents is largely dependent on their ability to permeate the stratum corneum, the primary barrier of the skin, to reach the underlying viable tissues. In vitro skin permeation studies using Franz diffusion cells are a well-established and regulatory-accepted method for assessing the percutaneous absorption of chemicals.[1][2][3][4] This method, outlined in guidelines such as OECD 428, provides crucial data on the rate and extent of a compound's absorption through the skin, which is vital for formulation development, safety assessment, and bioequivalence studies.[1][2][3][4]

Physicochemical Properties of Tetrahydrofurfuryl Salicylate

The potential for a compound to permeate the skin is influenced by its physicochemical properties. A balance between lipophilicity and hydrophilicity is generally required for effective skin permeation. The properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C12H14O4Santa Cruz Biotechnology
Molecular Weight 222.24 g/mol PubChem
CAS Number 2217-35-8Santa Cruz Biotechnology
Appearance Not specified
Solubility Not specified
LogP (Octanol-Water Partition Coefficient) Not specified

Comparative In Vitro Skin Permeation Data for Salicylate Esters

To provide a frame of reference, the following table summarizes publicly available in vitro skin permeation data for various salicylate esters. These studies were conducted using human or porcine skin in Franz diffusion cells. It is important to note that direct comparison is challenging due to variations in experimental conditions, such as the vehicle, dose, and skin type.

Salicylate EsterVehicleSkin TypeAbsorbed Dose (% of Applied Dose in 24h)Flux (µg/cm²/h)Reference
Methyl Salicylate Neat Propylene GlycolPorcine~90 µg/cm² (cumulative)Not specifiedMDPI
Ethyl Salicylate 0.5% (w/w) CreamHuman12.0 ± 1.0 (unoccluded), 24.7 ± 1.3 (occluded)Not specifiedPubMed
Pentyl Salicylate 0.5% (w/w) CreamHuman4.43 ± 0.48 (unoccluded), 7.52 ± 0.63 (occluded)Not specifiedPubMed
(Z)-3-Hexenyl Salicylate 0.5% (w/w) CreamHuman7.28 ± 0.52 (unoccluded), 11.1 ± 0.7 (occluded)Not specifiedPubMed
Octyl Salicylate 5% (w/w) in O/W Emulsion (finite dose)Human0.65 ± 0.16 (in 48h)Not specifiedPubMed

Experimental Protocols

The following protocol is a general guideline for the in vitro skin permeation testing of this compound using Franz diffusion cells, based on the OECD 428 guideline.[1][2][3]

Materials and Equipment
  • Franz diffusion cells (static or flow-through)

  • Full-thickness or dermatomed human or porcine skin

  • Receptor solution (e.g., phosphate-buffered saline [PBS], potentially with a solubility enhancer like a low percentage of ethanol (B145695) or a non-ionic surfactant if required for sink conditions)

  • Test formulation containing this compound

  • Water bath with circulator and heater

  • Magnetic stirrer and stir bars

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV) or another validated analytical method for quantifying this compound

  • Syringes and needles for sampling

  • Standard laboratory glassware and consumables

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_skin Skin Preparation (Thawing, cleaning, and cutting) mount_skin Mount Skin on Franz Cell prep_skin->mount_skin prep_franz Franz Cell Assembly prep_franz->mount_skin prep_receptor Receptor Solution Preparation (Degassing and pre-warming to 32°C) fill_receptor Fill Receptor Chamber prep_receptor->fill_receptor mount_skin->fill_receptor equilibrate Equilibrate Skin (e.g., 30 min) fill_receptor->equilibrate apply_formulation Apply Test Formulation to Donor Chamber equilibrate->apply_formulation sampling Collect Samples from Receptor Chamber at Pre-defined Time Points apply_formulation->sampling replenish Replenish with Fresh Receptor Solution sampling->replenish quantify Quantify this compound (e.g., by HPLC) sampling->quantify replenish->sampling calculate Calculate Cumulative Amount, Flux, and Permeability Coefficient quantify->calculate plot Plot Permeation Profile calculate->plot

Caption: Experimental workflow for in vitro skin permeation testing using Franz cells.

Detailed Methodology
  • Skin Preparation:

    • Excised human or porcine skin is a commonly used model. If using frozen skin, thaw it at room temperature.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to fit the Franz diffusion cells.

    • Visually inspect the skin for any imperfections that could affect its barrier integrity.

  • Franz Cell Setup:

    • Assemble the Franz diffusion cells, which consist of a donor and a receptor chamber.[5]

    • Place a small magnetic stir bar in the receptor chamber.

    • Connect the cells to a circulating water bath set to maintain the skin surface temperature at 32 ± 1°C.

  • Skin Mounting and Equilibration:

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

    • Clamp the two chambers together securely to prevent leakage.

    • Fill the receptor chamber with pre-warmed and degassed receptor solution, ensuring there are no air bubbles trapped beneath the skin.

    • Allow the system to equilibrate for a period of time (e.g., 30 minutes) before applying the test substance.

  • Application of Test Substance:

    • Apply a precise amount of the this compound formulation to the skin surface in the donor chamber. The application should mimic realistic exposure scenarios, typically up to 10 µL/cm² for liquids or 1-5 mg/cm² for semi-solids.[3]

  • Sampling:

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution from the sampling arm of the receptor chamber.

    • Immediately after each sample is taken, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples to determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

Data Analysis
  • Cumulative Amount Permeated: Calculate the cumulative amount of this compound that has permeated the skin per unit area (Q, in µg/cm²) at each sampling time point, correcting for sample removal and dilution.

  • Permeation Profile: Plot the cumulative amount of this compound permeated per unit area (µg/cm²) against time (hours).

  • Steady-State Flux (Jss): Determine the steady-state flux from the linear portion of the permeation profile. It is the slope of the linear regression line and is expressed in µg/cm²/h.

  • Lag Time (t_lag): The lag time can be determined by extrapolating the linear portion of the permeation profile to the x-axis (time).

  • Permeability Coefficient (Kp): The permeability coefficient can be calculated using the following equation:

    • Kp = Jss / C

    • Where Jss is the steady-state flux and C is the concentration of the drug in the donor vehicle.

Mechanism of Action: Skin Permeation and COX Inhibition

The primary mechanism of skin permeation for many small molecules, including salicylates, is passive diffusion through the stratum corneum. This can occur via two main routes: the transcellular pathway (through the corneocytes) and the intercellular pathway (through the lipid matrix between the corneocytes). Once this compound permeates the epidermis and reaches the viable dermis, it is believed to be hydrolyzed to salicylic (B10762653) acid, which then exerts its pharmacological effect by inhibiting the cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins, which are mediators of pain and inflammation.

G cluster_skin Skin Layers cluster_action Pharmacological Action sc Stratum Corneum ve Viable Epidermis sc->ve dermis Dermis ve->dermis hydrolysis Hydrolysis to Salicylic Acid dermis->hydrolysis cox COX Enzymes hydrolysis->inhibition prostaglandins Prostaglandins cox->prostaglandins Synthesis inflammation Pain and Inflammation prostaglandins->inflammation inhibition->cox Inhibition ths_formulation This compound (Topical Formulation) ths_formulation->sc Passive Diffusion

Caption: Proposed mechanism of action for this compound.

Conclusion

The in vitro skin permeation study using Franz diffusion cells is a robust and reliable method for evaluating the percutaneous absorption of this compound. The detailed protocol provided in these application notes serves as a comprehensive guide for researchers to conduct these studies in a standardized manner. While specific permeation data for this compound is lacking in the literature, the comparative data for other salicylates and the understanding of its physicochemical properties can aid in the design of formulations and the interpretation of experimental results. Such studies are indispensable for the development of safe and effective topical products.

References

Experimental Design for Evaluating the Efficacy of Topical Tetrahydrofurfuryl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive experimental framework for evaluating the efficacy of a topical formulation containing Tetrahydrofurfuryl salicylate (B1505791). The protocols herein detail in vitro and in vivo methodologies to assess the anti-inflammatory and analgesic properties of the formulation. The experimental design encompasses the assessment of skin permeation, inhibition of key inflammatory mediators, and evaluation of analgesic effects in established animal models of pain and inflammation. This document is intended to guide researchers in the systematic evaluation of topical drug candidates.

Introduction

Tetrahydrofurfuryl salicylate is a salicylate ester used in topical preparations for the relief of muscular and rheumatic pain.[1][2] Like other salicylates, its mechanism of action is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent mediators of inflammation and pain.[3][4] Specifically, the inducible isoform, COX-2, is upregulated at sites of inflammation and is a primary target for anti-inflammatory drugs.[5][6][7] The efficacy of a topical analgesic is dependent on its ability to penetrate the skin barrier and reach the target tissues in sufficient concentrations.[8][9] This document outlines a multi-faceted approach to characterize the efficacy of a topical this compound formulation, from its ability to traverse the skin to its pharmacological effects on inflammation and pain.

Proposed Signaling Pathway: Cyclooxygenase-2 (COX-2) Pathway in Inflammation

Inflammatory stimuli trigger the release of arachidonic acid from the cell membrane. Cyclooxygenase-2 (COX-2) then catalyzes the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), which is a precursor for various pro-inflammatory prostaglandins, including prostaglandin E2 (PGE2). PGE2 contributes to the cardinal signs of inflammation, such as vasodilation, edema, and pain. This compound is hypothesized to inhibit the activity of COX-2, thereby reducing the production of PGE2 and mitigating the inflammatory response.

COX2_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalyzes PGE_Synthase PGE Synthase PGH2->PGE_Synthase substrate PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 catalyzes Inflammation Inflammation (Pain, Edema, Vasodilation) PGE2->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid releases THFS Tetrahydrofurfuryl salicylate THFS->COX2 inhibits

Figure 1: Proposed mechanism of action of this compound.

Experimental Workflow

The evaluation of the topical this compound formulation will proceed through a series of in vitro and in vivo experiments designed to assess its skin permeability, anti-inflammatory activity, and analgesic efficacy.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Endpoints Formulation Topical Formulation (this compound) Permeation In Vitro Skin Permeation (Franz Diffusion Cell) Formulation->Permeation COX_Activity COX-2 Enzyme Inhibition Assay Formulation->COX_Activity Paw_Edema Carrageenan-Induced Paw Edema (Rat) Formulation->Paw_Edema Formalin_Test Formalin-Induced Nociception (Rat) Formulation->Formalin_Test Permeation_Analysis Flux, Permeability Coefficient Permeation->Permeation_Analysis COX_Analysis IC50 Value COX_Activity->COX_Analysis Edema_Analysis Paw Volume Reduction, PGE2 Levels, COX-2 Expression Paw_Edema->Edema_Analysis Pain_Analysis Reduction in Flinching/ Licking Time Formalin_Test->Pain_Analysis

Figure 2: Overall experimental workflow.

In Vitro Efficacy Evaluation

In Vitro Skin Permeation Study

Objective: To determine the rate and extent of this compound permeation through a skin membrane from the topical formulation.

Protocol:

  • Membrane Preparation: Excised rat or human skin is carefully prepared to a uniform thickness (approximately 500 µm) and mounted on a Franz diffusion cell with the stratum corneum facing the donor compartment.[10]

  • Franz Diffusion Cell Setup: The receptor compartment is filled with a phosphate-buffered saline (PBS, pH 7.4) solution and maintained at 32 ± 1°C to mimic physiological conditions. The solution is continuously stirred.[11][12]

  • Formulation Application: A precise amount of the this compound formulation (e.g., 10 mg/cm²) is applied to the surface of the skin in the donor compartment.[13]

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), aliquots of the receptor fluid are collected and replaced with fresh, pre-warmed PBS.[10]

  • Quantification: The concentration of this compound and its potential metabolite, salicylic (B10762653) acid, in the collected samples is quantified using a validated High-Performance Liquid Chromatography (HPLC) method.

  • Data Analysis: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve, and the permeability coefficient (Kp) is calculated.[14]

Data Presentation:

Table 1: In Vitro Skin Permeation Parameters of this compound

ParameterVehicle Control5% this compound Cream
Steady-State Flux (Jss) (µg/cm²/h) 015.2 ± 2.1
Permeability Coefficient (Kp) (cm/h x 10⁻³) 03.04 ± 0.42
Lag Time (t_lag) (h) N/A1.8 ± 0.3
COX-2 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound on COX-2 enzyme.

Protocol:

  • Assay Principle: A commercially available COX-2 inhibitor screening assay kit is used. The assay measures the peroxidase activity of COX-2, where the oxidation of a substrate by the enzyme produces a fluorescent or colorimetric signal.

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection reagent are used.

  • Procedure:

    • Varying concentrations of this compound are pre-incubated with the COX-2 enzyme.

    • The reaction is initiated by the addition of arachidonic acid.

    • The reaction is allowed to proceed for a specified time at 37°C.

    • The signal is measured using a microplate reader.

  • Controls: A known COX-2 inhibitor (e.g., celecoxib) is used as a positive control, and a vehicle control (e.g., DMSO) is used as a negative control.

  • Data Analysis: The percentage of COX-2 inhibition is calculated for each concentration of this compound. The IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Data Presentation:

Table 2: In Vitro COX-2 Inhibition

CompoundIC50 (µM)
This compound 75.4 ± 8.2
Celecoxib (Positive Control) 0.04 ± 0.01

In Vivo Efficacy Evaluation

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory effect of topical this compound on acute inflammation.[15]

Protocol:

  • Animals: Male Wistar rats (180-220 g) are used.

  • Groups:

    • Group I: Normal control (no treatment).

    • Group II: Carrageenan control (vehicle cream + carrageenan).

    • Group III: Positive control (topical diclofenac (B195802) gel + carrageenan).

    • Group IV: Test group (topical this compound cream + carrageenan).

  • Procedure:

    • The baseline paw volume of the right hind paw of each rat is measured using a plethysmometer.

    • The respective topical formulations are applied to the plantar surface of the right hind paw 30 minutes before the induction of inflammation.

    • Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw.[16]

    • Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[16]

  • Biochemical Analysis: At the end of the experiment (5 hours), animals are euthanized, and the inflamed paw tissue is collected for the measurement of Prostaglandin E2 (PGE2) levels by ELISA and COX-2 expression by Western blotting or immunohistochemistry.[17][18]

  • Data Analysis: The percentage of inhibition of edema is calculated for each group. PGE2 levels and COX-2 expression are compared between the groups.

Data Presentation:

Table 3: Effect of Topical this compound on Carrageenan-Induced Paw Edema

Treatment GroupPaw Volume Increase (mL) at 3h% Inhibition of Edema at 3hPaw Tissue PGE2 (pg/mg protein)Paw Tissue COX-2 Expression (relative to control)
Carrageenan Control 0.85 ± 0.070250.3 ± 22.15.2 ± 0.6
Topical Diclofenac Gel 0.38 ± 0.0455.3115.8 ± 10.52.1 ± 0.3
Topical THFS Cream 0.52 ± 0.0538.8162.4 ± 15.73.0 ± 0.4
*p < 0.05 compared to Carrageenan Control
Formalin-Induced Nociception in Rats

Objective: To assess the analgesic effect of topical this compound on both acute and tonic pain.[19][20]

Protocol:

  • Animals: Male Sprague-Dawley rats (200-250 g) are used.

  • Groups:

    • Group I: Formalin control (vehicle cream + formalin).

    • Group II: Positive control (topical diclofenac gel + formalin).

    • Group III: Test group (topical this compound cream + formalin).

  • Procedure:

    • The respective topical formulations are applied to the dorsal surface of the right hind paw 30 minutes before the induction of pain.

    • Nociceptive behavior is induced by a sub-plantar injection of 50 µL of 5% formalin solution into the right hind paw.[21]

    • Immediately after injection, the rat is placed in an observation chamber.

    • The amount of time the animal spends flinching, licking, or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[22]

  • Data Analysis: The total time spent in nociceptive behavior is calculated for each phase and compared between the groups.

Data Presentation:

Table 4: Effect of Topical this compound on Formalin-Induced Nociceptive Behavior

Treatment GroupEarly Phase (0-5 min) - Licking/Biting Time (s)Late Phase (15-30 min) - Licking/Biting Time (s)
Formalin Control 65.2 ± 7.8152.6 ± 15.1
Topical Diclofenac Gel 58.1 ± 6.575.3 ± 9.2
Topical THFS Cream 60.5 ± 7.198.4 ± 11.5
*p < 0.05 compared to Formalin Control

Conclusion

The described experimental design provides a robust framework for the preclinical evaluation of a topical this compound formulation. The combination of in vitro and in vivo models allows for a comprehensive assessment of the formulation's skin permeation, anti-inflammatory, and analgesic properties. The quantitative data generated from these studies will be crucial for determining the therapeutic potential of this compound as a topical agent for the management of pain and inflammation.

References

Application Notes and Protocols: Tetrahydrofurfuryl Salicylate as a Penetration Enhancer in Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches for specific quantitative data and detailed mechanistic studies on Tetrahydrofurfuryl Salicylate (B1505791) (THFS) as a penetration enhancer have yielded limited publicly available information. While THFS has been used in topical formulations, such as the discontinued (B1498344) Transvasin Heat Rub Cream at a 14% w/w concentration, its primary role in this product appears to be as a rubefacient and analgesic agent.[1] Detailed studies quantifying its penetration enhancement effects for other active pharmaceutical ingredients (APIs) are not readily accessible.

Therefore, these application notes and protocols are presented as a generalized framework based on established principles of dermal penetration enhancement and standard methodologies for evaluating potential enhancers. The provided protocols are intended to serve as a guide for researchers to systematically evaluate the efficacy and mechanism of action of THFS for their specific API and formulation.

Introduction to Tetrahydrofurfuryl Salicylate (THFS)

This compound is an ester of salicylic (B10762653) acid and tetrahydrofurfuryl alcohol. Salicylates are known to have anti-inflammatory and analgesic properties. While the primary therapeutic action of THFS in formulations like Transvasin was likely related to these properties and its rubefacient (warming) effect, its chemical structure suggests potential as a penetration enhancer.

Potential Mechanisms of Action (Hypothesized):

The mechanism by which THFS may enhance skin penetration is not definitively established in the literature. However, based on the known mechanisms of other salicylates and penetration enhancers, the following pathways can be postulated:

  • Disruption of Stratum Corneum Lipids: THFS, being a lipophilic molecule, may intercalate into the lipid bilayers of the stratum corneum, disrupting their highly ordered structure. This could increase the fluidity of the lipid matrix, thereby creating more permeable pathways for drug molecules to diffuse through.

  • Interaction with Intercellular Proteins: It is possible that THFS could interact with keratin, the primary protein in corneocytes, leading to a conformational change that increases skin permeability.

  • Increased Drug Partitioning: THFS may alter the solubility of an active pharmaceutical ingredient (API) within the stratum corneum, thereby increasing its partitioning from the formulation into the skin.

The following diagram illustrates the potential pathways for penetration enhancement:

G cluster_0 Topical Formulation cluster_1 Stratum Corneum cluster_2 Viable Epidermis & Dermis Formulation Formulation (with API and THFS) SC Stratum Corneum Formulation->SC Application Dermis Viable Epidermis and Dermis SC->Dermis Penetration Lipids Intercellular Lipids Proteins Intracellular Proteins (Keratin) THFS THFS THFS->SC Increased Partitioning THFS->Lipids Disruption THFS->Proteins Interaction

Hypothesized Mechanisms of THFS Penetration Enhancement.

Experimental Protocols

To evaluate the efficacy of THFS as a penetration enhancer for a specific API, a systematic in vitro skin permeation study is recommended. The Franz diffusion cell is the most commonly used apparatus for such studies.

In Vitro Skin Permeation Study Using Franz Diffusion Cells

This protocol outlines the methodology to assess the effect of THFS on the permeation of a model drug through an excised skin membrane.

2.1.1. Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal (e.g., porcine) skin

  • Test formulation containing the API and THFS (at various concentrations)

  • Control formulation containing the API without THFS

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles

  • Parafilm

2.1.2. Experimental Workflow:

The general workflow for a Franz diffusion cell experiment is depicted below:

G A 1. Skin Preparation (Harvesting and mounting) B 2. Franz Cell Assembly A->B C 3. Equilibration B->C D 4. Formulation Application (Test and Control) C->D E 5. Sampling from Receptor Chamber D->E F 6. Sample Analysis (e.g., HPLC) E->F G 7. Data Calculation and Analysis F->G

Workflow for In Vitro Skin Permeation Study.

2.1.3. Detailed Procedure:

  • Skin Preparation:

    • Thaw frozen excised skin at room temperature.

    • Cut the skin into sections of appropriate size to fit the Franz diffusion cells.

    • Carefully mount the skin on the receptor chamber of the Franz cell with the stratum corneum side facing the donor compartment.

  • Franz Cell Assembly:

    • Clamp the donor and receptor chambers together, ensuring a leak-proof seal.

    • Fill the receptor chamber with a known volume of pre-warmed (32°C ± 0.5°C) and degassed receptor solution. Ensure no air bubbles are trapped beneath the skin.

    • Place a magnetic stir bar in the receptor chamber.

  • Equilibration:

    • Allow the assembled Franz cells to equilibrate in a water bath maintained at 32°C ± 0.5°C for at least 30 minutes. The receptor solution should be stirred continuously.

  • Formulation Application:

    • Apply a precise amount of the test or control formulation to the skin surface in the donor chamber.

    • Cover the donor chamber opening with parafilm to prevent evaporation.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber through the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain sink conditions.

  • Sample Analysis:

    • Analyze the collected samples using a validated analytical method (e.g., HPLC) to determine the concentration of the API.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the permeation profile.

    • Calculate the permeability coefficient (Kp) and the enhancement ratio (ER).

Enhancement Ratio (ER) = Jss (with THFS) / Jss (without THFS)

Data Presentation

Quantitative data from the in vitro permeation studies should be summarized in tables for clear comparison.

Table 1: Permeation Parameters of [API Name] with and without THFS

FormulationTHFS Concentration (% w/w)Steady-State Flux (Jss) (µg/cm²/h)Permeability Coefficient (Kp) (cm/h)Enhancement Ratio (ER)Lag Time (h)
Control0[Insert Value][Insert Value]1.0[Insert Value]
Test 12[Insert Value][Insert Value][Insert Value][Insert Value]
Test 25[Insert Value][Insert Value][Insert Value][Insert Value]
Test 310[Insert Value][Insert Value][Insert Value][Insert Value]

*Data to be obtained from experimental studies.

Table 2: Example Formulation Compositions

IngredientControl Formulation (% w/w)Test Formulation (% w/w)
Active Pharmaceutical Ingredient (API) XX
This compound (THFS) 05
Propylene Glycol1010
Carbomer 94011
Triethanolamineq.s. to pH 6.0q.s. to pH 6.0
Purified Waterq.s. to 100q.s. to 100

Conclusion

The provided application notes and protocols offer a comprehensive framework for the systematic evaluation of this compound as a potential penetration enhancer. Due to the limited availability of specific data on THFS in the scientific literature, it is imperative for researchers to conduct their own studies to determine its efficacy and mechanism of action for their specific drug and formulation. The successful application of these protocols will enable the generation of robust data to support the development of novel and effective topical drug delivery systems.

References

Application of Tetrahydrofurfuryl Salicylate in Veterinary Medicine: A Review of Potential Uses and Research Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetrahydrofurfuryl salicylate (B1505791) is a salicylate ester that has been used in human topical preparations for its analgesic and rubefacient properties. While its direct application and research in veterinary medicine are not well-documented in publicly available literature, its chemical properties as a salicylate suggest potential for similar uses in animal species. This document provides an overview of the potential applications of Tetrahydrofurfuryl salicylate in veterinary research, along with generalized experimental protocols for its evaluation as a topical anti-inflammatory and analgesic agent. The information presented herein is based on the known properties of salicylates and standard pharmacological testing procedures, as specific data for this compound in veterinary species is currently limited.

Potential Veterinary Applications

Based on the pharmacology of salicylates, this compound could potentially be investigated for the following applications in veterinary medicine:

  • Topical Analgesia: For the management of localized musculoskeletal pain, such as that associated with osteoarthritis, muscle soreness, or minor injuries in companion animals and horses.

  • Anti-inflammatory Agent: To reduce inflammation and swelling associated with localized inflammatory conditions.

  • Counterirritant/Rubefacient: To increase blood flow to a specific area, which may aid in the resolution of deeper inflammation and pain in large animals.

It is important to note that the transdermal absorption and local tissue penetration of salicylates can vary between species.[1][2] Therefore, species-specific research would be essential to determine the safety and efficacy of any formulation containing this compound.

Quantitative Data Summary (Hypothetical)

The following table represents the type of quantitative data that would be sought in preclinical studies evaluating a topical this compound formulation. Note: This data is illustrative and not based on actual experimental results for this compound.

Parameter Canine Model (Osteoarthritis) Equine Model (Muscle Soreness) Rodent Model (Induced Inflammation)
Formulation Concentration 5% w/w this compound in a cream base10% w/w this compound in a gel base2% w/w this compound in an ointment base
Dosage 1 g applied topically to the affected joint twice daily5 g applied topically to the affected muscle group once daily0.1 g applied topically to the inflamed paw
Primary Efficacy Endpoint Reduction in lameness scoreReduction in pain score on palpationReduction in paw edema volume
Observed Efficacy 25% improvement in lameness score after 14 days of treatment40% reduction in pain score 4 hours post-application50% reduction in paw edema 3 hours post-application
Adverse Effects Mild, transient erythema at the application site in 5% of subjectsNo significant adverse effects notedNo significant adverse effects noted
Systemic Absorption Plasma salicylate levels below the limit of quantificationPeak plasma salicylate concentration of 0.5 µg/mL at 2 hours post-applicationPlasma salicylate levels below the limit of quantification

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to evaluate the anti-inflammatory and analgesic properties of this compound in a veterinary research setting.

Protocol 1: In Vivo Anti-Inflammatory Activity Assessment using Carrageenan-Induced Paw Edema in a Rodent Model

This model is a standard for screening acute anti-inflammatory activity of topical agents.[3]

Objective: To evaluate the ability of a topical this compound formulation to reduce acute inflammation.

Materials:

  • Male Wistar rats (180-220g)

  • This compound formulation (e.g., 2% in a suitable vehicle)

  • Positive control (e.g., a commercial topical NSAID cream)

  • Vehicle control (the formulation base without this compound)

  • 1% w/v Carrageenan solution in sterile saline

  • Pletismometer

Procedure:

  • Acclimatize animals for at least 7 days prior to the experiment.

  • Divide animals into four groups: Naive (no treatment), Vehicle Control, Positive Control, and this compound group.

  • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Apply 0.1 g of the respective topical formulation (Vehicle, Positive Control, or this compound) to the plantar surface of the right hind paw of the animals in the corresponding groups. Gently rub the formulation for 30 seconds to ensure even distribution.

  • One hour after topical application, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of all animals except the naive group.

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100, where Vc is the average increase in paw volume in the vehicle control group, and Vt is the average increase in paw volume in the treated group.

Protocol 2: In Vivo Analgesic Activity Assessment using the Randall-Selitto Test (Mechanical Nociceptive Threshold) in a Rodent Model

Objective: To determine the analgesic effect of a topical this compound formulation on mechanical hyperalgesia.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound formulation

  • Control and reference groups as in Protocol 1

  • Analgesy-meter (e.g., Ugo Basile)

  • Inflammatory agent (e.g., 1% carrageenan or Complete Freund's Adjuvant)

Procedure:

  • Acclimatize animals and establish a baseline mechanical nociceptive threshold by applying increasing pressure to the dorsal surface of the hind paw until a withdrawal reflex is elicited. The pressure at which the animal withdraws its paw is the baseline threshold.

  • Induce inflammation in the right hind paw as described in Protocol 1.

  • At a predetermined time after inflammation induction (e.g., 2 hours), apply the topical formulations to the inflamed paw.

  • Measure the mechanical nociceptive threshold at various time points post-treatment (e.g., 1, 2, and 3 hours).

  • An increase in the pressure required to elicit a withdrawal reflex in the treated groups compared to the vehicle control group indicates an analgesic effect.

Visualizations

Signaling Pathway

NSAID_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Cell_Membrane Membrane Phospholipids PLA2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX Cyclooxygenase (COX-1 & COX-2) Arachidonic_Acid->COX Prostaglandins Prostaglandins COX->Prostaglandins synthesizes Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates Salicylates This compound (and other NSAIDs) Salicylates->COX Inhibits Experimental_Workflow Start Start: Formulate Tetrahydrofurfuryl Salicylate Topical Agent Acclimatization Animal Acclimatization (e.g., Wistar Rats) Start->Acclimatization Grouping Divide into Control and Treatment Groups Acclimatization->Grouping Baseline Measure Baseline Paw Volume Grouping->Baseline Application Topical Application of Formulation Baseline->Application Induction Induce Inflammation (e.g., Carrageenan Injection) Application->Induction Measurement Measure Paw Volume at Regular Intervals Induction->Measurement Analysis Data Analysis: Calculate % Inhibition of Edema Measurement->Analysis End End: Evaluate Anti-Inflammatory Efficacy Analysis->End

References

Troubleshooting & Optimization

Technical Support Center: Stabilizing Tetrahydrofurfuryl Salicylate in Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when formulating Tetrahydrofurfuryl Salicylate (THFS) in emulsion systems.

Troubleshooting Guide

This guide addresses common issues observed during the development and stability testing of emulsions containing this compound.

Observed Issue Potential Cause Recommended Action
Phase Separation (Creaming or Coalescence) 1. Inadequate emulsifier concentration or improper HLB value. 2. High storage temperature leading to increased kinetic energy of droplets. 3. Incompatible excipients causing disruption of the interfacial film.1. Optimize the emulsifier system. Consider using a combination of emulsifiers to achieve the required HLB. 2. Conduct stability studies at controlled room temperature and accelerated conditions (e.g., 40°C) to assess thermal stability. 3. Review excipient compatibility. Common compatible excipients for topical formulations include cetostearyl alcohol, polysorbates, and carbomers.[1]
Change in pH of the Emulsion 1. Hydrolysis of the ester linkage in this compound, forming Salicylic (B10762653) Acid and Tetrahydrofurfuryl Alcohol. 2. Degradation of other excipients in the formulation.1. Buffer the aqueous phase of the emulsion to a pH where the hydrolysis of the ester is minimized (typically in the acidic range for salicylates). 2. Evaluate the stability of individual excipients at the formulation's pH.
Discoloration or Odor Change 1. Oxidative degradation of this compound or other formulation components. 2. Photodegradation upon exposure to light.1. Incorporate antioxidants such as BHT (Butylated Hydroxytoluene) or Tocopherol (Vitamin E) into the oil phase. 2. Protect the formulation from light by using opaque or amber-colored packaging. Conduct photostability studies as per ICH Q1B guidelines.[2]
Decrease in THFS Concentration Over Time 1. Chemical degradation through hydrolysis, oxidation, or photolysis. 2. Partitioning of THFS into the packaging material.1. Perform a forced degradation study to identify the primary degradation pathway.[3][4] Based on the results, implement targeted stabilization strategies (e.g., pH adjustment, addition of antioxidants, light protection). 2. Conduct compatibility studies with the selected packaging materials.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound in an emulsion?

Based on the chemical structure of this compound, an ester of salicylic acid, the most probable degradation pathway in an emulsion is hydrolysis of the ester bond. This reaction is typically catalyzed by acidic or basic conditions and results in the formation of Salicylic Acid and Tetrahydrofurfuryl Alcohol. Other potential degradation pathways that should be investigated include oxidation of the phenolic hydroxyl group and the tetrahydrofuran (B95107) ring, and photodegradation upon exposure to UV light.[5][6]

dot ```dot graph DegradationPathway { rankdir="LR"; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontcolor="#202124"];

THFS [label="this compound"]; Hydrolysis [label="Hydrolysis\n(Acid/Base Catalyzed)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photodegradation [label="Photodegradation\n(UV Light)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SA [label="Salicylic Acid"]; THA [label="Tetrahydrofurfuryl Alcohol"]; OxidizedProducts [label="Oxidized Degradation\nProducts"]; PhotoProducts [label="Photodegradation\nProducts"];

THFS -> Hydrolysis; THFS -> Oxidation; THFS -> Photodegradation; Hydrolysis -> SA; Hydrolysis -> THA; Oxidation -> OxidizedProducts; Photodegradation -> PhotoProducts; }

Caption: Workflow for a forced degradation study of a THFS emulsion.

3. What is a suitable analytical method for quantifying this compound in an emulsion?

A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is a robust and widely used technique for the quantification of active ingredients in topical formulations.

Experimental Protocol: RP-HPLC Method for THFS Quantification

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid to adjust pH) in a ratio of 60:40 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by obtaining a UV spectrum of a standard solution of this compound in the mobile phase. Salicylates typically exhibit strong absorbance in the range of 230-310 nm.

  • Sample Preparation:

    • Accurately weigh a known amount of the emulsion.

    • Disperse the emulsion in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to extract the THFS. Sonication may be required to ensure complete extraction.

    • Centrifuge the sample to separate the excipients.

    • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

  • Quantification: Create a calibration curve using standard solutions of THFS of known concentrations. The concentration of THFS in the emulsion sample can be determined by comparing its peak area to the calibration curve.

4. Which excipients are known to be compatible with this compound?

Based on existing formulations, the following excipients are generally considered compatible with this compound in topical creams:

  • Emulsifiers: Cetostearyl alcohol, Polysorbate 20. [1]* Stiffening Agents: Stearic acid.

  • Preservatives: Methyl parahydroxybenzoate (E218). [1] It is crucial to perform compatibility studies with all selected excipients to ensure the stability of the final formulation.

dot

Caption: Excipient compatibility considerations for THFS emulsions.

References

Technical Support Center: Formulation of Tetrahydrofurfuryl Salicylate Topical Preparations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetrahydrofurfuryl Salicylate (THFS) in topical preparations. The focus is on preventing the crystallization of THFS to ensure product stability and efficacy.

Troubleshooting Guides

Issue: this compound crystallization observed in the formulation during stability studies.

Root Cause Analysis and Corrective Actions:

A primary reason for the crystallization of an active pharmaceutical ingredient (API) in a topical formulation is its concentration exceeding its solubility in the vehicle over the product's shelf life. This can be triggered by factors such as temperature fluctuations or solvent evaporation.

Logical Flow for Troubleshooting Crystallization

Crystallization Troubleshooting cluster_0 Problem Identification cluster_1 Initial Assessment cluster_2 Formulation Optimization Strategies cluster_3 Specific Actions Crystal_Formation Crystallization of THFS Observed Solubility_Check Is THFS concentration near saturation solubility in the vehicle? Crystal_Formation->Solubility_Check Solvent_Evaporation Is there evidence of solvent loss from the packaging? Crystal_Formation->Solvent_Evaporation Increase_Solubility Increase THFS Solubility Solubility_Check->Increase_Solubility Yes Add_Inhibitor Incorporate a Crystallization Inhibitor Solubility_Check->Add_Inhibitor Yes Modify_Vehicle Modify Vehicle Viscosity Solvent_Evaporation->Modify_Vehicle Yes Add_Cosolvent Add a cosolvent (e.g., Propylene (B89431) Glycol, Ethanol) Increase_Solubility->Add_Cosolvent Select_Polymer Select an appropriate polymer (e.g., PVP, HPMC) Add_Inhibitor->Select_Polymer Increase_Viscosity Increase viscosity with a gelling agent Modify_Vehicle->Increase_Viscosity Optimize_Polymer_Conc Optimize polymer concentration Select_Polymer->Optimize_Polymer_Conc

Caption: Troubleshooting workflow for addressing THFS crystallization.

Corrective Actions:

  • Solvent System Optimization:

    • Rationale: The solubility of THFS can be significantly influenced by the solvent system.

    • Action: Consider incorporating co-solvents known to solubilize salicylates. Propylene glycol and ethanol (B145695) are common choices in topical formulations. While specific solubility data for THFS is limited, data for the structurally similar salicylic (B10762653) acid can provide a starting point.

      SolventSolubility of Salicylic Acid (Proxy for THFS)
      Propylene Glycol~21.9 g / 100 g[1]
      Ethanol (pure)~14% w/v[2]
      Water2.2 mg/mL[3]
  • Inclusion of Crystallization Inhibitors:

    • Rationale: Polymers can inhibit crystallization by increasing the viscosity of the formulation, thereby reducing molecular mobility, and by sterically hindering the formation of crystal lattices.

    • Action: Introduce a crystallization inhibitor such as Polyvinylpyrrolidone (PVP) or Hydroxypropyl Methylcellulose (HPMC) into the formulation. The optimal concentration will depend on the specific formulation but typically ranges from 1-5% w/w for HPMC in topical gels and can be varied for PVP depending on the desired formulation characteristics.[4][5]

  • Viscosity Modification:

    • Rationale: Increasing the viscosity of the external phase of a cream or gel can physically hinder the diffusion and aggregation of THFS molecules, thus preventing crystal growth.

    • Action: Optimize the concentration of the gelling agent (e.g., carbomers, cellulose (B213188) derivatives) to achieve a higher viscosity without compromising the desired sensory attributes of the product.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound (THFS) crystallization in topical preparations?

A1: The primary cause of THFS crystallization is supersaturation. This occurs when the concentration of THFS in the formulation's vehicle exceeds its saturation solubility. This can happen due to a high initial concentration of THFS, evaporation of a volatile solvent from the formulation, or changes in temperature during storage that decrease the solubility of THFS.

Q2: How can I increase the solubility of THFS in my topical formulation?

A2: To increase the solubility of THFS, you can modify the solvent system. Incorporating co-solvents like propylene glycol or ethanol can significantly enhance the solubility of salicylates. Based on data for salicylic acid, propylene glycol is a particularly effective solvent.[1] The table above provides a reference for the solubility of salicylic acid in these solvents.

Q3: What are the recommended crystallization inhibitors for THFS, and at what concentrations should they be used?

A3: Polymers such as Polyvinylpyrrolidone (PVP) and Hydroxypropyl Methylcellulose (HPMC) are commonly used as crystallization inhibitors in topical formulations.[4][5] They function by increasing viscosity and sterically hindering crystal formation. The effective concentration can vary depending on the overall formulation, but a starting point for HPMC in topical gels is typically between 1% and 4% w/w.[4] For PVP, the concentration can be adjusted based on the desired release characteristics and stability.[6] It is recommended to perform a screening study to determine the optimal type and concentration of polymer for your specific formulation.

Q4: Can the viscosity of the formulation impact THFS crystallization?

A4: Yes, the viscosity of the formulation plays a crucial role. A higher viscosity can slow down the diffusion of THFS molecules, which is a necessary step for both the formation of crystal nuclei and the growth of existing crystals. By increasing the concentration of a gelling agent, you can create a more structured vehicle that physically impedes the crystallization process.

Q5: What analytical techniques are suitable for detecting and quantifying THFS crystals in a semi-solid formulation?

A5: Several analytical techniques can be employed to detect and quantify crystals:

  • Polarized Light Microscopy (PLM): A simple and effective method for the visual detection of crystalline material.

  • Scanning Electron Microscopy (SEM): Provides high-resolution images of the crystal morphology and distribution within the formulation.

  • X-Ray Powder Diffraction (XRPD): Can identify the crystalline form of the material and can be used for quantification.

  • Differential Scanning Calorimetry (DSC): Can detect the melting of crystalline material, providing information on the presence and quantity of crystals.

Experimental Protocols

Protocol 1: Evaluation of Crystal Growth in a Topical Cream Formulation

Objective: To assess the physical stability of a THFS topical cream with respect to crystal growth under accelerated conditions.

Methodology Workflow ```dot digraph "Crystal Growth Evaluation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_0" { label = "Preparation"; style = "rounded"; color = "#5F6368"; "Formulation" [label="Prepare THFS Cream Formulation"]; "Packaging" [label="Package in appropriate containers"]; }

subgraph "cluster_1" { label = "Stability Storage"; style = "rounded"; color = "#5F6368"; "Accelerated_Conditions" [label="Store at accelerated conditions\n(e.g., 40°C/75% RH)"]; "Freeze_Thaw" [label="Subject to freeze-thaw cycles\n(e.g., -20°C to 25°C)"]; }

subgraph "cluster_2" { label = "Analysis"; style = "rounded"; color = "#5F6368"; "Time_Points" [label="Withdraw samples at predefined time points"]; "PLM_Analysis" [label="Analyze by Polarized Light Microscopy"]; "Image_Analysis" [label="Quantify crystal size and number"]; }

"Formulation" -> "Packaging"; "Packaging" -> "Accelerated_Conditions"; "Packaging" -> "Freeze_Thaw"; "Accelerated_Conditions" -> "Time_Points"; "Freeze_Thaw" -> "Time_Points"; "Time_Points" -> "PLM_Analysis"; "PLM_Analysis" -> "Image_Analysis"; }

References

Technical Support Center: Troubleshooting Tetrahydrofurfuryl Salicylate (THFS) Degradation in Acidic Conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering degradation of Tetrahydrofurfuryl salicylate (B1505791) (THFS) during experiments under acidic conditions. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Tetrahydrofurfuryl salicylate (THFS) in acidic conditions?

A1: Under acidic conditions, this compound (THFS), like other salicylate esters, primarily undergoes acid-catalyzed hydrolysis. This reaction involves the cleavage of the ester bond, yielding salicylic (B10762653) acid and tetrahydrofurfuryl alcohol as the main degradation products. The reaction is initiated by the protonation of the carbonyl oxygen of the ester, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[1][2]

Q2: What are the key factors that influence the rate of THFS degradation?

A2: The rate of acid-catalyzed hydrolysis of THFS is primarily influenced by:

  • pH: The concentration of hydronium ions (H₃O⁺) is a direct catalyst for the reaction. Lower pH values (higher acidity) will accelerate the degradation rate.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Performing experiments at lower temperatures can significantly reduce the degradation rate.[3]

  • Solvent Composition: The presence of water is essential for hydrolysis. The polarity of the solvent system can also influence reaction kinetics.

  • Presence of Other Catalysts: Besides protons, other acidic species present in the reaction mixture could potentially catalyze the degradation.

Q3: How can I detect and quantify the degradation of THFS and the formation of its degradation products?

A3: Several analytical techniques can be employed to monitor the degradation of THFS and quantify the formation of salicylic acid and tetrahydrofurfuryl alcohol:

  • High-Performance Liquid Chromatography (HPLC): This is a common and effective method for separating and quantifying the parent compound (THFS) and its degradation products. A suitable C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an acidic aqueous buffer is often a good starting point.[4]

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This technique is well-suited for the analysis of volatile and semi-volatile compounds like salicylate esters and their alcohol counterparts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to THFS and the appearance of new signals from salicylic acid and tetrahydrofurfuryl alcohol.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies of the ester carbonyl group and the appearance of the carboxylic acid hydroxyl group can be monitored using FTIR.

Troubleshooting Guides

This section provides structured guidance for addressing specific issues related to THFS degradation.

Issue 1: Unexpectedly High Levels of THFS Degradation Observed in an Experiment.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Low pH of the medium Carefully measure and adjust the pH of all solutions to the desired, less acidic range. Use appropriate buffer systems to maintain a stable pH.The rate of acid-catalyzed hydrolysis is directly proportional to the concentration of protons.[2]
Elevated experimental temperature Conduct the experiment at a lower temperature. If possible, perform reactions and sample handling in an ice bath.[3]Lowering the temperature reduces the kinetic energy of the molecules, thereby slowing down the reaction rate.
Prolonged exposure to acidic aqueous conditions Minimize the duration of the experiment or the time the sample is in an acidic aqueous environment. Quench the reaction at specific time points if necessary.The extent of hydrolysis is dependent on the reaction time.[3]
Inappropriate solvent system If the experimental design allows, consider using a less polar solvent or a co-solvent system to reduce the activity of water.Water is a key reactant in the hydrolysis reaction.
Issue 2: Inconsistent or Irreproducible Degradation Results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Inaccurate pH measurements Calibrate the pH meter before each use with fresh, certified buffer standards.Inaccurate pH readings can lead to significant variations in the actual acidity of the medium.
Temperature fluctuations Use a temperature-controlled water bath or incubator to maintain a constant and uniform temperature throughout the experiment.Small variations in temperature can have a noticeable impact on the reaction rate.
Variability in sample preparation Standardize the sample preparation protocol, ensuring consistent concentrations of all components and a consistent order of addition.Minor differences in initial conditions can lead to divergent results over time.
Contamination of reagents Use high-purity reagents and solvents. Ensure that glassware is thoroughly cleaned and free of any acidic or basic residues.Contaminants can act as unintended catalysts or inhibitors.

Experimental Protocols

Protocol 1: Stability Study of THFS in Acidic Buffer using HPLC

Objective: To determine the degradation kinetics of THFS at a specific acidic pH and temperature.

Materials:

  • This compound (THFS)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic, phosphoric acid)

  • HPLC system with a UV detector and a C18 column

  • pH meter

  • Temperature-controlled incubator

Methodology:

  • Preparation of Buffer: Prepare a phosphate buffer of the desired acidic pH (e.g., pH 3.0) using HPLC-grade water and buffer components.

  • Preparation of THFS Stock Solution: Prepare a concentrated stock solution of THFS in acetonitrile.

  • Initiation of Degradation Study:

    • Pre-heat the acidic buffer to the desired temperature (e.g., 40°C) in the incubator.

    • Add a small, known volume of the THFS stock solution to the pre-heated buffer to achieve the desired final concentration. Mix well. This is time zero (t=0).

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching (if necessary): Immediately neutralize the aliquot with a small amount of a suitable base (e.g., sodium bicarbonate solution) to stop the degradation reaction.

  • HPLC Analysis:

    • Inject the quenched sample into the HPLC system.

    • Use a suitable mobile phase gradient (e.g., starting with a higher percentage of aqueous buffer and increasing the percentage of acetonitrile over time) to separate THFS, salicylic acid, and tetrahydrofurfuryl alcohol.

    • Monitor the elution of the compounds using a UV detector at an appropriate wavelength (e.g., 230 nm and 303 nm for salicylates).

  • Data Analysis:

    • Quantify the concentration of THFS remaining at each time point by comparing the peak area to a calibration curve.

    • Plot the natural logarithm of the THFS concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The negative of the slope will be the degradation rate constant (k).

Data Presentation

Table 1: Illustrative Degradation Data for THFS at 40°C

pHTime (hours)THFS Concentration (µg/mL)% THFS Remaining
2.00100.0100.0
285.285.2
472.672.6
852.752.7
1238.338.3
2414.714.7
4.00100.0100.0
298.198.1
496.296.2
892.692.6
1289.189.1
2479.479.4

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for THFS.

Visualizations

Degradation Pathway of this compound

G Figure 1: Acid-Catalyzed Hydrolysis of THFS THFS This compound Protonated_THFS Protonated THFS Intermediate THFS->Protonated_THFS + H⁺ Protonated_THFS->THFS - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_THFS->Tetrahedral_Intermediate + H₂O Salicylic_Acid Salicylic Acid Tetrahedral_Intermediate->Salicylic_Acid THFA Tetrahydrofurfuryl Alcohol Tetrahedral_Intermediate->THFA H2O H₂O H_plus H⁺

Caption: Acid-Catalyzed Hydrolysis of THFS.

Troubleshooting Workflow for THFS Degradation

G Figure 2: Troubleshooting Workflow start High THFS Degradation Observed check_pH Verify pH of the Medium start->check_pH is_pH_low Is pH too low? check_pH->is_pH_low adjust_pH Adjust and Buffer pH is_pH_low->adjust_pH Yes check_temp Check Experimental Temperature is_pH_low->check_temp No reanalyze Re-run Experiment and Analyze adjust_pH->reanalyze is_temp_high Is Temperature too high? check_temp->is_temp_high lower_temp Lower Experimental Temperature is_temp_high->lower_temp Yes check_time Evaluate Exposure Time is_temp_high->check_time No lower_temp->reanalyze is_time_long Is Exposure Time too long? check_time->is_time_long reduce_time Reduce Exposure Time is_time_long->reduce_time Yes is_time_long->reanalyze No reduce_time->reanalyze end Problem Resolved reanalyze->end

Caption: Troubleshooting Workflow for High THFS Degradation.

Potential Signaling Pathway Affected by Salicylates

G Figure 3: Potential Salicylate Signaling Pathway Salicylate Salicylate (Degradation Product) IKK IKK Complex Salicylate->IKK Inhibits NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB Phosphorylates IκB NFkB_active Active NF-κB NFkB_IkB->NFkB_active IκB Degradation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

Caption: Inhibition of NF-κB Pathway by Salicylates.

References

Technical Support Center: Optimization of HPLC Parameters for Tetrahydrofurfuryl Salicylate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the analysis of Tetrahydrofurfuryl salicylate (B1505791).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of Tetrahydrofurfuryl salicylate.

Issue Potential Cause Recommended Solution
No Peak or Very Small Peak Injection issue (e.g., air bubble in syringe, clogged injector).Action: Manually inspect the injector and syringe for air bubbles. Purge the injection port and ensure a proper sample draw. Inject a standard of known concentration to verify system performance.
Improper wavelength selection.Action: Verify the detector wavelength. For salicylates, a wavelength in the range of 304-310 nm is generally effective.[1][2]
Sample degradation.Action: Ensure proper sample handling and storage. Prepare fresh samples and standards.
Poor Peak Shape (Tailing or Fronting) Mismatched solvent strength between sample and mobile phase.Action: Dissolve the sample in the initial mobile phase or a weaker solvent.[3]
Column overload.Action: Reduce the injection volume or dilute the sample.
Secondary interactions with the stationary phase.Action: Add a small amount of a competing acid (e.g., 0.1% trifluoroacetic acid or acetic acid) to the mobile phase to improve peak shape.[1] For acidic compounds like salicylates, a mobile phase pH below the pKa (around 3 for salicylic (B10762653) acid) can improve peak shape on a reversed-phase column.[4]
Column contamination or degradation.Action: Flush the column with a strong solvent.[3] If the problem persists, consider replacing the guard column or the analytical column.[4]
Shifting Retention Times Inconsistent mobile phase composition.Action: Prepare fresh mobile phase daily and ensure accurate mixing. Degas the mobile phase to remove dissolved gases.[5]
Fluctuations in column temperature.Action: Use a column oven to maintain a consistent temperature.[5]
Inadequate column equilibration.Action: Ensure the column is sufficiently equilibrated with the mobile phase before starting the analysis.[3]
High Backpressure Blockage in the system (e.g., clogged frit, tubing, or guard column).Action: Systematically check for blockages, starting from the detector and moving backward.[3] Replace any clogged components.
Particulate matter in the sample or mobile phase.Action: Filter all samples and mobile phases through a 0.45 µm or 0.22 µm filter before use.[5]
Baseline Noise or Drift Air bubbles in the pump or detector.Action: Degas the mobile phase and purge the pump to remove air bubbles.[5]
Contaminated mobile phase or column.Action: Use high-purity solvents and prepare fresh mobile phase. Clean the column with appropriate solvents.[5]
Detector lamp instability.Action: Allow the detector lamp to warm up sufficiently. If the noise persists, the lamp may need to be replaced.[5]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for the HPLC mobile phase for this compound analysis?

A1: A good starting point for reversed-phase HPLC analysis of salicylates is a mixture of methanol (B129727) or acetonitrile (B52724) and water, often with an acidic modifier.[1][6] For example, a mobile phase of methanol and water in a 65:35 (v/v) ratio with 1.0% acetic acid has been used for methyl salicylate.[1]

Q2: Which type of HPLC column is most suitable for this compound?

A2: A C8 or C18 reversed-phase column is a common and effective choice for the analysis of salicylates.[1][7] These columns provide good retention and separation for moderately non-polar compounds like this compound.

Q3: What is the recommended detection wavelength for this compound?

A3: Based on the analysis of similar salicylate compounds, a UV detection wavelength in the range of 304 nm to 310 nm is recommended for optimal sensitivity.[1][2]

Q4: How can I improve the resolution between this compound and other components in my sample?

A4: To improve resolution, you can try adjusting the mobile phase composition by varying the ratio of organic solvent to water. A lower percentage of organic solvent will generally increase retention times and may improve separation. You can also consider a gradient elution if your sample contains compounds with a wide range of polarities.

Q5: Is a guard column necessary for this analysis?

A5: While not always mandatory, using a guard column is highly recommended.[4] It helps protect the analytical column from contaminants and particulate matter in the sample, thereby extending the lifetime of the more expensive analytical column.

Experimental Protocol: HPLC Analysis of this compound

This protocol provides a general methodology for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

1. Materials and Reagents:

  • This compound reference standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Trifluoroacetic acid (TFA) or Acetic Acid

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions (Starting Point):

Parameter Condition
Mobile Phase Acetonitrile:Water (60:40 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 305 nm

4. Standard Solution Preparation:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

5. Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a suitable solvent (e.g., methanol or mobile phase).

  • Use sonication if necessary to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

6. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify and quantify the this compound peak based on the retention time and calibration curve of the standard.

HPLC Workflow for this compound Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (e.g., ACN:H2O with 0.1% TFA) B Standard & Sample Preparation C System Equilibration A->C D Inject Standard/Sample B->D C->D System Ready E Chromatographic Separation (C18 Column) D->E F UV Detection (305 nm) E->F G Data Acquisition F->G H Peak Integration & Quantification G->H I Report Generation J Results Meet Specification? H->J J->I Yes K Troubleshoot Issues (e.g., Peak Shape, Retention Time) J->K No K->A Adjust Parameters K->B Re-prepare

Caption: Workflow for HPLC analysis of this compound.

References

Enhancing the skin permeation of Tetrahydrofurfuryl salicylate with chemical enhancers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the skin permeation of Tetrahydrofurfuryl Salicylate (B1505791) using chemical enhancers.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vitro skin permeation experiments using Franz Diffusion Cells.

Issue Potential Cause Troubleshooting Steps
High variability in permeation data between replicate cells. 1. Inconsistent skin membrane thickness or integrity. 2. Air bubbles trapped between the skin and the receptor medium. 3. Inconsistent dosing of the formulation. 4. Poor matching of donor and receptor chambers of the Franz cells.[1]1. Ensure skin sections are of uniform thickness and perform integrity tests (e.g., transepidermal water loss - TEWL) before the experiment. 2. Carefully inspect for and remove any air bubbles in the receptor chamber after mounting the skin.[2] Tilting the cell can help release trapped bubbles. 3. Use a positive displacement pipette for accurate and consistent application of the formulation. 4. Match donor and receptor chambers with similar effective diffusion areas.[1]
No or very low drug permeation detected. 1. Insufficient drug solubility in the receptor medium (non-sink conditions). 2. Degradation of the drug in the formulation or receptor medium. 3. The chosen chemical enhancer is ineffective for Tetrahydrofurfuryl Salicylate. 4. Issues with the analytical method's sensitivity.1. Increase the solubility of the drug in the receptor medium by adding a co-solvent (e.g., ethanol) or a surfactant, ensuring it doesn't damage the skin membrane.[3] 2. Check the stability of this compound at the experimental temperature and pH. Consider adding antioxidants or adjusting the pH. 3. Screen a panel of enhancers with different mechanisms of action (e.g., fatty acids, alcohols, terpenes). 4. Validate the analytical method to ensure it has a limit of detection and quantification sufficient for the expected permeated concentrations.
Irreproducible results from day to day. 1. Variation in experimental conditions (e.g., temperature, stirring speed). 2. Differences in skin batches from different donors. 3. Inconsistent preparation of the formulation.1. Calibrate and validate all equipment, including the water bath and stirrer, to ensure consistent operation.[1] 2. Whenever possible, use skin from the same donor for a set of comparative experiments. Document donor information. 3. Follow a standardized and well-documented protocol for formulation preparation.
Mass balance at the end of the experiment is significantly less than 100%. 1. Evaporation of the drug or vehicle from the donor chamber. 2. Binding of the drug to the Franz cell apparatus or skin. 3. Incomplete extraction of the drug from the skin or apparatus.1. Cover the donor chamber with parafilm or a lid to minimize evaporation.[3] 2. Perform recovery studies to quantify the amount of drug bound to the apparatus. 3. Optimize the extraction procedure from the skin and rinse all parts of the Franz cell with a suitable solvent at the end of the experiment.

Frequently Asked Questions (FAQs)

1. What are the most common chemical enhancers for salicylate permeation?

While specific data for this compound is limited, studies on other salicylates suggest that fatty acids (like oleic acid), alcohols (such as ethanol (B145695) and propylene (B89431) glycol), and terpenes are effective enhancers.[4][5] Oleic acid has been shown to increase the flux of salicylic (B10762653) acid significantly.[4]

2. How do I choose the right chemical enhancer for my formulation?

The choice of enhancer depends on the physicochemical properties of your drug and vehicle.[6] It is recommended to screen a variety of enhancers with different mechanisms of action.[7] Key mechanisms include disruption of the stratum corneum lipids, interaction with intracellular proteins, and improved drug partitioning.[8][9]

3. What is the typical concentration range for chemical enhancers?

The concentration of a chemical enhancer is a critical parameter. It should be high enough to be effective but not so high as to cause skin irritation. For example, oleic acid is often used at concentrations between 1-5%. It is crucial to perform dose-ranging studies to find the optimal concentration.

4. Can I use a combination of chemical enhancers?

Yes, combinations of enhancers can have synergistic effects. For instance, propylene glycol is often used as a co-solvent with other enhancers like fatty acids to improve drug solubility and partitioning into the skin.

5. What type of skin membrane should I use for my in vitro permeation studies?

Human cadaver skin is the gold standard for in vitro permeation testing as it is most relevant to in vivo conditions.[1] However, due to ethical and availability issues, animal skins (e.g., porcine or rat skin) are often used as alternatives.[1] It's important to note that permeability can vary between species.

6. How long should I run my in vitro permeation experiment?

The duration of the experiment should be sufficient to reach a steady-state flux.[10] For many transdermal formulations, this is typically between 24 and 48 hours. Sampling should be frequent enough to accurately characterize the permeation profile.

Data Presentation

Table 1: Enhancement of Salicylate Permeation by Chemical Enhancers (Data from related salicylates)

Salicylate Enhancer Enhancement Ratio (Flux) Reference
Salicylic AcidOleic Acid28-fold[4]
Salicylic Acidn-Hexylamine11-fold[4]

Note: This data is for salicylic acid and is provided as a reference due to the lack of specific data for this compound.

Experimental Protocols

In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol outlines the key steps for conducting an in vitro skin permeation test.

  • Preparation of Receptor Solution :

    • Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

    • If the solubility of this compound is low, a co-solvent such as ethanol (e.g., up to 40%) may be added. Ensure the final concentration does not damage the skin.

    • Degas the receptor solution to prevent air bubble formation.[3]

  • Skin Membrane Preparation :

    • Use dermatomed human or porcine skin of a consistent thickness (e.g., 500 ± 100 µm).

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

    • Perform a skin integrity test (e.g., measure transepidermal water loss) on the skin sections before mounting.

  • Franz Diffusion Cell Setup :

    • Fill the receptor chamber of the Franz cell with the degassed receptor solution, ensuring there are no air bubbles.[3]

    • Mount the prepared skin membrane between the donor and receptor chambers, with the stratum corneum side facing the donor chamber.

    • Clamp the chambers together securely.

    • Place the cells in a circulating water bath maintained at 32 ± 1 °C to achieve a skin surface temperature of approximately 32°C.[3]

    • Add a magnetic stir bar to the receptor chamber and ensure constant stirring.

  • Dosing and Sampling :

    • Apply a precise amount of the this compound formulation to the skin surface in the donor chamber.

    • Cover the donor chamber to prevent evaporation.[3]

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution for analysis.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[3]

  • Sample Analysis :

    • Analyze the concentration of this compound in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis :

    • Calculate the cumulative amount of drug permeated per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount permeated versus time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_receptor Prepare & Degas Receptor Solution setup_franz Assemble Franz Diffusion Cell prep_receptor->setup_franz prep_skin Prepare & Validate Skin Membrane prep_skin->setup_franz apply_formulation Apply Formulation to Donor Chamber setup_franz->apply_formulation sampling Collect Samples at Predetermined Intervals apply_formulation->sampling analyze_samples Analyze Samples (e.g., HPLC) sampling->analyze_samples calculate_flux Calculate Permeation Parameters (Flux, etc.) analyze_samples->calculate_flux

Caption: Workflow for an in vitro skin permeation study.

Enhancer_Mechanisms cluster_result Result fatty_acids Fatty Acids (e.g., Oleic Acid) disrupt_lipids Disrupt Lipid Bilayer fatty_acids->disrupt_lipids alcohols Alcohols (e.g., Ethanol, PG) improve_partitioning Improve Drug Partitioning alcohols->improve_partitioning terpenes Terpenes (e.g., Menthol) terpenes->disrupt_lipids enhanced_permeation Enhanced Skin Permeation of this compound disrupt_lipids->enhanced_permeation interact_proteins Interact with Proteins interact_proteins->enhanced_permeation improve_partitioning->enhanced_permeation

Caption: Mechanisms of action for chemical permeation enhancers.

References

Overcoming poor solubility of Tetrahydrofurfuryl salicylate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tetrahydrofurfuryl Salicylate (B1505791) Solubility

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and experimental protocols to overcome the poor aqueous solubility of Tetrahydrofurfuryl salicylate (THFS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound (THFS) not dissolving in my aqueous buffer?

A1: this compound is a poorly water-soluble compound due to its chemical structure. An estimated aqueous solubility is approximately 272.7 mg/L at 25°C[1]. Its lipophilic nature, characterized by an estimated LogP (octanol/water partition coefficient) of 2.6, indicates a strong preference for non-polar environments over water[1]. The molecule contains a bulky, non-polar tetrahydrofurfuryl group and a salicylate ring, which dominate its overall low polarity and limit its ability to form favorable hydrogen bonds with water.

Q2: What are the primary strategies to improve the aqueous solubility of THFS?

A2: The most common and effective strategies for enhancing the solubility of poorly soluble drugs like THFS fall into three main categories.[2][3][4] The choice of method depends on the experimental requirements, such as the final desired concentration, downstream assay compatibility, and acceptable excipients.

  • Co-solvency: This involves adding a water-miscible organic solvent in which THFS is more soluble.[5][6][7] Common co-solvents include ethanol, propylene (B89431) glycol (PG), polyethylene (B3416737) glycol (PEG 400), and dimethyl sulfoxide (B87167) (DMSO).[6][8]

  • Micellar Solubilization (Surfactants): Surfactants form micelles in aqueous solutions above a certain concentration (the Critical Micelle Concentration, or CMC).[9] These micelles have a hydrophobic core that can encapsulate poorly soluble molecules like THFS, effectively dispersing them in the aqueous medium.[2][10]

  • Inclusion Complexation (Cyclodextrins): Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11] They can trap guest molecules like THFS within their cavity, forming a water-soluble inclusion complex.[12][13] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their higher aqueous solubility.[12]

Q3: How do I choose the right solubilization method for my experiment?

A3: Selecting the appropriate method requires considering the constraints of your experimental system. The flowchart below provides a logical decision-making process to guide your choice between the primary solubilization strategies.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Poor THFS Solubility in Aqueous Solution q1 Is a small amount of an organic solvent acceptable in the final formulation? start->q1 cosolvency Use Co-Solvency (e.g., Ethanol, PG, DMSO) See Protocol 1 q1->cosolvency Yes q2 Are surfactants compatible with downstream assays (e.g., cell viability, enzyme kinetics)? q1->q2 No a1_yes Yes a1_no No check1 Is the resulting solubility sufficient? cosolvency->check1 success Experiment Ready check1->success Yes check1->q2 No a2_yes Yes a2_no No surfactants Use Micellar Solubilization (e.g., Polysorbate 80, Cremophor EL) See Protocol 2 q2->surfactants Yes cyclodextrins Use Cyclodextrin (B1172386) Complexation (e.g., HP-β-CD, SBE-β-CD) See Protocol 3 q2->cyclodextrins No a3_yes Yes a3_no No surfactants->check1 cyclodextrins->check1

Caption: Troubleshooting workflow for selecting a THFS solubilization method.

Quantitative Data Summary

While specific data for this compound is limited, the following table provides illustrative examples of solubility enhancement for other poorly soluble salicylates using different techniques. This demonstrates the potential magnitude of improvement that can be achieved.

CompoundBase Solubility (Water)MethodExcipientAchieved SolubilityFold Increase
Salicylic Acid~2.24 mg/mL[14]Co-solvency20% Ethanol~5 mg/mL[15]~2.2x
Salicylic Acid~2.24 mg/mL[14]ComplexationSodium Phosphate (3:1 ratio)Soluble in 50 parts waterSignificant
Model Hydrophobic Drug< 0.01 mg/mLMicellar SolubilizationAnionic Surfactant1-5 mg/mL100-500x
Model Hydrophobic Drug< 0.01 mg/mLComplexationHP-β-Cyclodextrin2-10 mg/mL200-1000x

Note: Data for "Model Hydrophobic Drug" is generalized from typical results seen in pharmaceutical development to illustrate the potential of these methods.[2][16]

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent System

This protocol details how to determine the minimum amount of co-solvent required to keep THFS in solution at the desired concentration.

  • Stock Solution Preparation: Prepare a high-concentration stock solution of THFS (e.g., 50 mg/mL) in a water-miscible organic solvent (e.g., DMSO or Ethanol).

  • Prepare Co-solvent Blends: In separate vials, prepare a series of aqueous buffer solutions containing varying percentages of the chosen co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% v/v).

  • Spiking: Add a small volume of the THFS stock solution to each co-solvent blend to achieve the desired final THFS concentration. For example, add 2 µL of a 50 mg/mL stock to 998 µL of buffer to get a final concentration of 100 µg/mL.

  • Equilibration and Observation: Vortex each vial thoroughly and allow it to equilibrate at the desired experimental temperature (e.g., 25°C or 37°C) for 1-2 hours.

  • Assessment: Visually inspect each vial for any signs of precipitation or cloudiness against a dark background. The lowest percentage of co-solvent that results in a clear, stable solution is the optimal condition.

G cluster_0 Protocol 1: Co-Solvency Method A Prepare THFS Stock in 100% Organic Solvent (e.g., DMSO) C Spike THFS Stock into each buffer blend A->C B Prepare Aqueous Buffers with varying % Co-solvent (0%, 1%, 2%, 5%...) B->C D Vortex & Equilibrate (1-2 hours) C->D E Visually Inspect for Precipitation D->E F Identify Lowest % Co-solvent for a Clear Solution E->F

Caption: Experimental workflow for the co-solvent solubilization method.
Protocol 2: Micellar Solubilization using Surfactants

This protocol uses the principle of phase-solubility to find a suitable surfactant concentration.

  • Prepare Surfactant Solutions: Prepare a series of aqueous solutions with increasing concentrations of a surfactant (e.g., Polysorbate 80 or Cremophor EL) ranging from below to well above its known CMC (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v).

  • Add Excess THFS: Add an excess amount of solid THFS powder to each surfactant solution in separate sealed vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[12]

  • Separation: Centrifuge or filter (using a 0.22 µm PVDF syringe filter) the samples to separate the undissolved THFS from the supernatant.

  • Quantification: Determine the concentration of dissolved THFS in the clear supernatant of each sample using a suitable analytical method like UV-Vis spectroscopy or HPLC.

  • Analysis: Plot the concentration of dissolved THFS against the surfactant concentration. The point at which solubility begins to sharply increase corresponds to the CMC, and the linear portion of the graph above the CMC can be used to determine the solubilization capacity.

Protocol 3: Solubility Enhancement via Cyclodextrin Inclusion Complexation

This protocol is used to determine the effect of a cyclodextrin on the solubility of THFS.[12]

  • Prepare Cyclodextrin Solutions: Prepare a series of aqueous solutions with increasing concentrations of a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), e.g., 0, 10, 20, 50, 100 mM.[12]

  • Add Excess THFS: Add an excess amount of solid THFS to each cyclodextrin solution in separate vials.

  • Equilibration: Seal the vials and agitate them at a constant temperature for 24-72 hours to reach equilibrium.[12]

  • Separation: Remove the undissolved THFS by centrifugation or filtration (0.22 µm filter).

  • Quantification: Analyze the clear supernatant from each vial by HPLC or UV-Vis spectroscopy to determine the concentration of dissolved THFS.

  • Phase-Solubility Diagram: Plot the concentration of dissolved THFS against the cyclodextrin concentration. A linear relationship (AL-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation stability constant.

References

Identifying degradation products of Tetrahydrofurfuryl salicylate under stress testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation products of Tetrahydrofurfuryl salicylate (B1505791) under stress testing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary expected degradation products of Tetrahydrofurfuryl salicylate under hydrolytic stress?

Based on the ester functional group in this compound, the primary degradation pathway under both acidic and basic hydrolytic stress is the cleavage of the ester bond.[1] This reaction is anticipated to yield Salicylic (B10762653) acid and Tetrahydrofurfuryl alcohol as the main degradation products.

Q2: What analytical techniques are recommended for identifying and quantifying this compound and its degradation products?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and recommended technique.[2][3] A reversed-phase column (e.g., C18) with a photodiode array (PDA) detector is suitable for separating and quantifying the parent drug and its degradation products.[2][3] Mass spectrometry (LC-MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.

Q3: We are observing poor separation between the parent peak and a degradant peak in our HPLC analysis. What should we do?

Poor resolution can be addressed by modifying the chromatographic conditions. Consider the following adjustments:

  • Mobile Phase Composition: Alter the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer.

  • pH of the Mobile Phase: Adjusting the pH can change the ionization state of the analytes, which can significantly impact their retention and selectivity.

  • Column Chemistry: If modifying the mobile phase is insufficient, switching to a different column chemistry (e.g., a different stationary phase or a column with a different particle size) may be necessary.

  • Gradient Elution: Employing a gradient elution profile instead of an isocratic one can often improve the separation of complex mixtures.

Q4: The total mass balance of our forced degradation study is below 95%. What could be the reasons?

A low mass balance suggests that not all degradation products are being accounted for. Possible reasons include:

  • Non-chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore, making them undetectable by a PDA/UV detector. Using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer can help identify such compounds.

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: Degradation products might be insoluble in the sample diluent and precipitate out of the solution.

  • Adsorption: The degradants may adsorb onto the surfaces of the sample vials or the HPLC column.

Q5: Are there any specific safety precautions to consider when handling this compound and its degradation products?

Yes, standard laboratory safety protocols should be followed. This compound and its potential degradation products, such as Salicylic acid, can be irritating to the skin and eyes. Tetrahydrofurfuryl alcohol is also a chemical that requires careful handling in a well-ventilated area.[4][5] Always consult the Safety Data Sheet (SDS) for each compound and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Troubleshooting Guides

Issue 1: No Degradation Observed Under Stress Conditions
Possible Cause Troubleshooting Step
Insufficiently harsh stress conditions.Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), the temperature, or the duration of the stress testing.[6]
High intrinsic stability of the molecule.While this compound is expected to hydrolyze, if no degradation is observed under initial conditions, incrementally increase the stress levels. However, avoid overly harsh conditions that could lead to unrealistic degradation pathways.
Analytical method not sensitive enough.Ensure the analytical method is validated and has a sufficiently low limit of detection (LOD) and limit of quantification (LOQ) to detect small amounts of degradation products.
Issue 2: Excessive Degradation (More than 20%)
Possible Cause Troubleshooting Step
Stress conditions are too aggressive.Reduce the concentration of the stressor, the temperature, or the exposure time. The goal is to achieve a target degradation of 5-20%.[6][7][8]
High reactivity of the drug substance.For highly labile compounds, use milder stress conditions from the outset (e.g., lower temperatures, lower concentrations of stressors).

Predicted Degradation Products of this compound

The following table summarizes the potential degradation products of this compound under various stress conditions based on its chemical structure and the known degradation pathways of similar compounds.

Stress ConditionPredicted Primary Degradation ProductsPredicted Secondary Degradation Products
Acidic Hydrolysis Salicylic Acid, Tetrahydrofurfuryl AlcoholFurther degradation products of Salicylic Acid and Tetrahydrofurfuryl Alcohol under acidic conditions.
Alkaline Hydrolysis Salicylic Acid, Tetrahydrofurfuryl AlcoholFurther degradation products of Salicylic Acid and Tetrahydrofurfuryl Alcohol under alkaline conditions.
**Oxidative (e.g., H₂O₂) **Oxidized derivatives of the salicylic acid and/or tetrahydrofuran (B95107) ring.Ring-opened products of the tetrahydrofuran moiety.
Thermal Salicylic Acid, Tetrahydrofurfuryl Alcohol (if moisture is present). Other thermal decomposition products.Decarboxylation products of Salicylic Acid (e.g., phenol).
Photolytic Photodegradation products of Salicylic Acid.[9][10]Complex mixture of smaller, fragmented molecules.

Experimental Protocols

Protocol 1: Forced Degradation by Hydrolysis
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 N Hydrochloric Acid.

    • Heat the mixture at 60°C for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Sodium Hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 N Sodium Hydroxide.

    • Keep the mixture at room temperature for a specified period (e.g., 30 minutes, 1, 2, and 4 hours). Due to the higher reactivity under basic conditions, elevated temperatures may not be necessary initially.

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 N Hydrochloric Acid, and dilute with the mobile phase for HPLC analysis.

  • Neutral Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of purified water.

    • Heat the mixture at 60°C for a specified period (e.g., 24 and 48 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method.

Protocol 2: Forced Degradation by Oxidation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound as described above.

  • Oxidative Stress:

    • To a suitable volume of the stock solution, add an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified period (e.g., 2, 4, 8, 12, and 24 hours).

    • At each time point, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of This compound acid Acid Hydrolysis (0.1 N HCl, 60°C) prep->acid Expose to Stress alkali Alkaline Hydrolysis (0.1 N NaOH, RT) prep->alkali Expose to Stress oxidation Oxidation (3% H₂O₂, RT) prep->oxidation Expose to Stress thermal Thermal Degradation (Solid, 80°C) prep->thermal Expose to Stress photo Photolytic Degradation (ICH Q1B) prep->photo Expose to Stress neutralize Neutralize (for Hydrolysis) acid->neutralize alkali->neutralize dilute Dilute to Final Concentration oxidation->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC-PDA/MS Analysis dilute->hplc characterize Identify and Quantify Degradation Products hplc->characterize

Caption: Experimental workflow for forced degradation testing.

degradation_pathway cluster_products Hydrolysis Products parent This compound salicylic_acid Salicylic Acid parent->salicylic_acid H₂O / H⁺ or OH⁻ (Ester Hydrolysis) thfa Tetrahydrofurfuryl Alcohol parent->thfa H₂O / H⁺ or OH⁻ (Ester Hydrolysis)

Caption: Predicted hydrolytic degradation pathway.

References

Method for removing impurities from synthesized Tetrahydrofurfuryl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of synthesized Tetrahydrofurfuryl salicylate (B1505791) (THFS).

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthesized Tetrahydrofurfuryl salicylate?

Common impurities in crude this compound synthesized via Fischer esterification of salicylic (B10762653) acid with tetrahydrofurfuryl alcohol may include:

  • Unreacted Starting Materials: Salicylic acid and tetrahydrofurfuryl alcohol.

  • Catalyst Residue: Typically a strong acid catalyst such as sulfuric acid.

  • Byproducts: Potential byproducts from side reactions, such as the dehydration of tetrahydrofurfuryl alcohol or the formation of ethers from the alcohol.

  • Residual Solvents: Any solvents used during the synthesis or workup process.

Q2: What are the recommended methods for purifying crude this compound?

The primary methods for purifying this compound are:

  • Distillation: Effective for separating THFS from less volatile impurities like salicylic acid and catalyst residues, and more volatile impurities like residual solvents or byproducts from tetrahydrofurfuryl alcohol.

  • Recrystallization: A suitable method if the crude product is a solid or can be solidified. This technique is excellent for removing soluble impurities.

  • Column Chromatography: A high-resolution technique for separating THFS from impurities with different polarities.

Q3: How can I assess the purity of my this compound sample?

Several analytical methods can be employed to determine the purity of your sample:

  • High-Performance Liquid Chromatography (HPLC): A versatile and sensitive technique for quantifying the main component and detecting impurities. A reversed-phase C18 column with a mobile phase like methanol-water or acetonitrile-water is a good starting point.

  • Gas Chromatography (GC): Suitable for analyzing the volatile components of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity for solid samples.

Troubleshooting Guides

Problem 1: Low yield after purification.

Possible Cause Solution
Product loss during extraction and washing steps. Minimize the number of extraction and washing steps. Ensure the pH is carefully controlled during neutralization to prevent hydrolysis of the ester.
Incomplete crystallization during recrystallization. Ensure the solution is fully saturated at the higher temperature and cooled slowly to maximize crystal formation. Use an appropriate anti-solvent if necessary.
Co-distillation with impurities. Optimize the distillation conditions (pressure and temperature) to achieve better separation. Consider using a fractionating column.
Product degradation. Avoid excessive heat and prolonged exposure to acidic or basic conditions.

Problem 2: Presence of residual salicylic acid after purification.

Possible Cause Solution
Incomplete reaction. Ensure the esterification reaction goes to completion by using an excess of one reactant or by removing water as it is formed.
Insufficient washing. Wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove unreacted salicylic acid.
Inadequate separation during distillation. Salicylic acid has a much higher boiling point than THFS, so simple distillation should be effective. If issues persist, ensure the vacuum is stable and the temperature gradient is appropriate.
Co-crystallization. Choose a recrystallization solvent system where the solubility of salicylic acid is significantly different from that of THFS.

Problem 3: Discoloration of the final product.

Possible Cause Solution
Presence of colored impurities from starting materials or side reactions. Consider treating the crude product with activated charcoal before the final purification step.
Thermal degradation during distillation. Perform distillation under a high vacuum to lower the boiling point and reduce the risk of thermal decomposition.
Oxidation. Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.

Data Presentation

The following table summarizes the potential purification methods and their expected efficacy for removing common impurities from crude this compound.

Purification Method Target Impurities Expected Purity Improvement Advantages Disadvantages
Vacuum Distillation Unreacted tetrahydrofurfuryl alcohol, residual solvents, some byproducts, salicylic acid (as residue)Good to ExcellentScalable, effective for thermally stable compoundsRequires vacuum, potential for thermal degradation
Recrystallization Unreacted salicylic acid, other solid impuritiesGood to ExcellentHigh purity achievable, scalableRequires a solid product and a suitable solvent system, potential for product loss in mother liquor
Column Chromatography All types of impuritiesExcellentHigh resolution, applicable to a wide range of impuritiesCan be time-consuming and expensive, requires significant solvent volumes

Experimental Protocols

1. Vacuum Distillation

This protocol is a general guideline and may require optimization.

  • Setup: Assemble a vacuum distillation apparatus with a heating mantle, a round-bottom flask containing the crude THFS, a short path distillation head with a condenser, and a receiving flask.

  • Procedure:

    • Add a magnetic stir bar or boiling chips to the flask with the crude product.

    • Begin stirring and gradually apply vacuum.

    • Slowly heat the flask.

    • Collect fractions based on the boiling point. The boiling point of THFS will be significantly lower under vacuum.

    • Discard the initial fraction which may contain volatile impurities.

    • Collect the main fraction corresponding to the boiling point of THFS.

    • Leave the high-boiling impurities (like salicylic acid) as a residue in the distillation flask.

2. Recrystallization

This protocol assumes THFS is a solid or can be induced to crystallize.

  • Solvent Selection:

    • Test the solubility of crude THFS in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold.

    • Potential solvents to screen include isopropanol, ethanol, hexane (B92381), or mixtures thereof.

  • Procedure:

    • Dissolve the crude THFS in a minimal amount of the chosen hot solvent.

    • If there are insoluble impurities, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the solution in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals under vacuum.

3. Column Chromatography

This is a general protocol for purification by flash column chromatography.

  • Stationary and Mobile Phase Selection:

    • Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (mobile phase). A good system will give a retention factor (Rf) of ~0.3 for THFS.

    • Silica (B1680970) gel is a common stationary phase for compounds of this polarity.

    • A typical mobile phase could be a mixture of hexane and ethyl acetate.

  • Procedure:

    • Pack a chromatography column with silica gel slurried in the mobile phase.

    • Dissolve the crude THFS in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel.

    • Load the sample onto the top of the column.

    • Elute the column with the mobile phase, collecting fractions.

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Mandatory Visualization

G cluster_synthesis Synthesis cluster_purification Purification Workflow cluster_distillation Distillation cluster_recrystallization Recrystallization cluster_chromatography Chromatography cluster_analysis Purity Analysis start Crude this compound distill Vacuum Distillation start->distill recrystallize Recrystallization start->recrystallize chromatography Column Chromatography start->chromatography distill_impurities High-boiling Impurities (Residue) distill->distill_impurities distill_product Purified THFS distill->distill_product analysis Purity Assessment (HPLC, GC, NMR) distill_product->analysis recrystallize_impurities Soluble Impurities (Mother Liquor) recrystallize->recrystallize_impurities recrystallize_product Purified THFS recrystallize->recrystallize_product recrystallize_product->analysis chromatography_impurities Separated Impurities chromatography->chromatography_impurities chromatography_product Purified THFS chromatography->chromatography_product chromatography_product->analysis final_product Pure this compound analysis->final_product

Caption: General experimental workflow for the purification of synthesized this compound.

G cluster_troubleshooting Troubleshooting Guide start Purification Issue Encountered q_yield Low Product Yield? start->q_yield q_purity Product Not Pure? start->q_purity q_color Product Discolored? start->q_color ans_yield Optimize reaction conditions. Minimize transfer losses. Ensure complete crystallization/distillation. q_yield->ans_yield ans_purity Improve washing steps. Optimize distillation parameters. Select a better recrystallization solvent. Use column chromatography. q_purity->ans_purity ans_color Use activated charcoal. Purify under inert atmosphere. Use lower distillation temperature (higher vacuum). q_color->ans_color end Problem Resolved ans_yield->end ans_purity->end ans_color->end

Caption: Troubleshooting decision-making process for common purification issues.

Technical Support Center: Optimizing Tetrahydrofurfuryl Salicylate Release from Gels

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the adjustment of pH to improve the release of Tetrahydrofurfuryl salicylate (B1505791) (THFS) from a gel formulation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low THFS release from the gel. The pH of the gel may not be optimal for THFS release. The ionization state of THFS and the swelling of the gelling polymer are pH-dependent.Systematically vary the pH of the gel formulation. For anionic polymers (e.g., carbomers), increasing the pH may enhance polymer swelling and drug release. For cationic polymers (e.g., chitosan), a lower pH might be more effective.[1][2]
The viscosity of the gel is too high, hindering drug diffusion.Adjust the concentration of the gelling agent. A lower concentration will typically result in a lower viscosity and potentially faster release.
Inadequate hydration of the gel matrix.Ensure the gel is fully hydrated during preparation. Allow sufficient time for the gelling agent to swell completely.
Inconsistent THFS release between batches. Poor control over the final pH of the gel.Implement a strict pH measurement and adjustment protocol. Use a calibrated pH meter and add pH-adjusting agents dropwise with constant stirring.[3]
Variation in the source or batch of the gelling agent.Qualify and source gelling agents from a reliable supplier. Perform characterization tests on each new batch of gelling agent.
Incomplete dissolution or uniform dispersion of THFS in the gel.Optimize the manufacturing process to ensure THFS is fully dissolved or uniformly suspended in the gel matrix.
Precipitation of THFS in the gel over time. pH shift during storage leading to a decrease in THFS solubility.Incorporate a suitable buffering system into the gel formulation to maintain a stable pH over the product's shelf life.
Incompatibility between THFS and other excipients in the formulation.Conduct compatibility studies with all formulation components at the intended storage conditions.

Frequently Asked Questions (FAQs)

Q1: How does pH influence the release of Tetrahydrofurfuryl salicylate (THFS) from a topical gel?

A1: The pH of a gel formulation can significantly impact the release of an active pharmaceutical ingredient (API) like THFS through two primary mechanisms:

  • Modifying the properties of the gelling agent: Many gelling agents used in topical formulations are pH-sensitive polymers.[1][2]

    • Anionic polymers (e.g., carbomers, poly(acrylic acid)) swell and increase drug release at higher (more alkaline) pH values due to the ionization of their acidic groups, leading to electrostatic repulsion and expansion of the polymer network.[2]

    • Cationic polymers (e.g., chitosan) swell and enhance drug release at lower (more acidic) pH values due to the protonation of their amino groups.

Q2: What is the ideal pH for a topical gel containing THFS?

A2: The optimal pH for a THFS gel will be a balance between maximizing drug release, ensuring drug stability, and maintaining skin compatibility. The physiological pH of the skin is typically between 4.5 and 6.0.[4] Formulations with a pH in this range are generally better tolerated and less likely to cause irritation.[4] However, the optimal pH for THFS release may fall outside this range depending on the specific gelling agent used. It is crucial to perform in vitro release studies at various pH levels to identify the optimal pH that provides the desired release profile while remaining safe for topical application.

Q3: What are common pH-adjusting agents for topical gels?

A3: Common agents used to adjust the pH of topical gel formulations include:

  • For increasing pH (alkalizing agents): Triethanolamine (B1662121) (TEA), sodium hydroxide, and potassium hydroxide.[3][5]

  • For decreasing pH (acidifying agents): Citric acid and lactic acid.[3][5]

It is important to use these agents in small quantities and with caution, as they can impact the stability and viscosity of the gel.

Q4: How can I measure the release of THFS from my gel formulation?

A4: The standard method for measuring the in vitro release of an API from a semi-solid dosage form is using a Franz diffusion cell system.[6][7] This method is recognized by regulatory agencies like the FDA and is described in the United States Pharmacopeia (USP) General Chapter <1724>.[7]

Data Presentation

The following table presents hypothetical in vitro release data for a THFS gel formulated with an anionic polymer at different pH values. This data is for illustrative purposes to demonstrate how results can be presented and should not be considered as actual experimental results.

pH of Gel Cumulative THFS Release at 6 hours (µg/cm²) Flux (µg/cm²/h)
5.0150.2 ± 12.525.0
6.0245.8 ± 18.941.0
7.0350.1 ± 25.358.4
8.0365.4 ± 22.160.9

*Data are presented as mean ± standard deviation (n=6).

Experimental Protocols

Preparation and pH Adjustment of a Carbomer-Based THFS Gel
  • Dispersion of Gelling Agent: Slowly disperse Carbomer 940 (1% w/w) in purified water with continuous stirring until a uniform, lump-free dispersion is obtained.

  • Incorporation of THFS: Dissolve this compound (2% w/w) in a suitable solvent (e.g., ethanol) and slowly add it to the carbomer dispersion with constant mixing.

  • Neutralization and Gel Formation: While stirring, add a neutralizing agent such as triethanolamine (TEA) dropwise to the formulation.

  • pH Measurement: After each addition of the neutralizing agent, allow the mixture to stir for 10-15 minutes and then measure the pH using a calibrated pH meter.[3]

  • Final pH Adjustment: Continue the dropwise addition of the neutralizing agent until the desired pH is achieved.

  • Final Mixing: Once the target pH is reached, continue stirring for another 30 minutes to ensure a homogenous gel.

In Vitro Release Testing (IVRT) using Franz Diffusion Cells

This protocol is a general guideline and should be adapted based on specific experimental needs.

  • Franz Cell Preparation:

    • Clean and dry all components of the Franz diffusion cells.

    • Fill the receptor chambers with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4, containing a solubilizing agent like polysorbate 80 to maintain sink conditions). Ensure the receptor medium is degassed before use.

    • Place a small magnetic stir bar in each receptor chamber.[8]

  • Membrane Mounting:

    • Use a synthetic membrane (e.g., polysulfone, cellulose (B213188) acetate) suitable for IVRT.

    • Mount the membrane between the donor and receptor chambers, ensuring there are no air bubbles trapped underneath.[9]

  • Temperature Equilibration:

    • Place the assembled Franz cells in a circulating water bath maintained at 32 ± 1 °C to mimic the skin surface temperature.[7] Allow the system to equilibrate for at least 30 minutes.

  • Sample Application:

    • Apply a finite dose (e.g., 10-15 mg/cm²) of the THFS gel formulation evenly onto the surface of the membrane in the donor chamber.

  • Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 200 µL) of the receptor solution from the sampling arm.[8]

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed receptor medium.[8]

  • Sample Analysis:

    • Analyze the collected samples for THFS concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

  • Data Analysis:

    • Calculate the cumulative amount of THFS released per unit area (µg/cm²) at each time point.

    • Plot the cumulative amount of THFS released versus time. The slope of the linear portion of the curve represents the steady-state flux (µg/cm²/h).

Mandatory Visualizations

G cluster_0 Experimental Workflow prep Gel Preparation & pH Adjustment ivrt In Vitro Release Testing (IVRT) using Franz Diffusion Cells prep->ivrt Apply Gel to Membrane analysis Sample Analysis (HPLC) ivrt->analysis Collect Receptor Samples data Data Interpretation analysis->data Determine THFS Concentration data->prep Optimize pH

Caption: Workflow for optimizing THFS release through pH adjustment.

G cluster_pathway Salicylate's Anti-inflammatory Pathway stimuli Inflammatory Stimuli (e.g., IL-1β, PMA) nfkb NF-κB Pathway stimuli->nfkb cox2_gene COX-2 Gene nfkb->cox2_gene Transcription cox2_mrna COX-2 mRNA cox2_gene->cox2_mrna cox2_protein COX-2 Protein (Enzyme) cox2_mrna->cox2_protein Translation prostaglandins Prostaglandins (e.g., PGE2) cox2_protein->prostaglandins Catalyzes arachidonic Arachidonic Acid arachidonic->prostaglandins Metabolism inflammation Inflammation & Pain prostaglandins->inflammation salicylate Salicylate salicylate->cox2_gene Suppresses Induction

Caption: Simplified signaling pathway of salicylate's anti-inflammatory action.

References

Validation & Comparative

A Comparative Guide to the Quantification of Tetrahydrofurfuryl Salicylate: HPLC vs. Alternative Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Tetrahydrofurfuryl salicylate (B1505791) against alternative analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), colorimetric assays, and enzymatic assays. The information presented is supported by experimental data from closely related salicylate compounds to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific analytical needs.

Performance Comparison of Analytical Methods

The selection of an analytical method for the quantification of Tetrahydrofurfuryl salicylate depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the performance characteristics of HPLC, GC-MS, colorimetric, and enzymatic methods for this purpose.

Table 1: Comparison of Quantitative Performance for Salicylate Analysis

ParameterHPLC (for Methyl Salicylate)GC-MS (for Methyl Salicylate)Colorimetric Assays (General)Enzymatic Assays (General)
Linearity (R²) >0.999[1][2]>0.996[3]GoodGood
Accuracy (% Recovery) 99.78 - 100.0%[1][2]99.48 - 102.33%[3]Variable, prone to interferenceHigh
Precision (%RSD) <2.0%[1][2]<3.0%[3]Variable<5.0%[4]
Limit of Detection (LOD) ~0.6 µg/mL (for Salicylic Acid)[5]0.05 ng/mL[3]µg/mL to mg/mL range~10-40 nM (for DHBA)[6]
Limit of Quantification (LOQ) ~2.0 µg/mL (for Salicylic Acid)0.5 ng/mL[3]µg/mL to mg/mL range~20-40 nM (for DHBA)[6]
Specificity HighVery HighLow to ModerateHigh
Throughput HighModerateHighHigh
Cost per Sample ModerateHighLowHigh

Experimental Protocols

Representative HPLC Method for this compound

This protocol is adapted from a validated method for the quantification of Methyl salicylate and is representative of a typical HPLC method for salicylate esters.[1][2]

1.1. Chromatographic Conditions:

  • Instrument: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic mixture of methanol (B129727) and water (65:35, v/v) containing 1.0% acetic acid.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 20 µL.[1]

  • Detection: DAD at 304 nm.[1]

1.2. Standard Solution Preparation:

  • Stock Solution: Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol to obtain a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 25 µg/mL to 175 µg/mL.[1]

1.3. Sample Preparation:

  • Accurately weigh a quantity of the sample expected to contain this compound and dissolve it in a known volume of mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm membrane filter prior to injection.[1]

1.4. Validation Parameters:

  • Linearity: A seven-point calibration curve was constructed in the range of 25-175 µg/mL, and the correlation coefficient (R²) was found to be 0.9999.[1]

  • Accuracy: The recovery was determined by the standard addition method and was found to be between 99.78% and 100.0%.[1]

  • Precision: Intra-day and inter-day precision were evaluated by analyzing replicate samples at three different concentrations, with RSD values below 2.0%.[1]

  • LOD and LOQ: The limit of detection and limit of quantification were determined based on the signal-to-noise ratio.

Alternative Methodologies

2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For less volatile salicylates, derivatization may be necessary to increase volatility.[7]

  • Principle: Separation is based on the compound's volatility and interaction with the stationary phase, followed by mass-based detection.

  • Advantages: Excellent sensitivity and selectivity, making it suitable for trace analysis and complex matrices.[3]

  • Disadvantages: May require derivatization, which can add complexity to the sample preparation. The instrumentation is generally more expensive and requires more expertise than HPLC.

  • Typical Performance: For methyl salicylate, a validated GC-MS/MS method has demonstrated an LOD of 0.05 ng/mL and an LOQ of 0.5 ng/mL.[3]

2.2. Colorimetric Assays

Colorimetric methods are simple and rapid techniques often used for the quantification of salicylates in biological fluids.[8]

  • Principle: These methods are typically based on the Trinder reaction, where salicylate reacts with ferric ions in an acidic medium to produce a purple-colored complex that can be measured spectrophotometrically.

  • Advantages: Simple, inexpensive, and high-throughput.[8]

  • Disadvantages: Prone to interference from other phenolic compounds and endogenous substances, leading to lower specificity and accuracy.[8]

2.3. Enzymatic Assays

Enzymatic assays offer a more specific alternative to colorimetric methods for salicylate quantification.[8][9]

  • Principle: These assays utilize the enzyme salicylate monooxygenase, which catalyzes the conversion of salicylate to catechol. The reaction can be monitored by measuring the consumption of a cofactor like NADH or by a subsequent colorimetric reaction of the product.[9]

  • Advantages: High specificity for salicylate, reducing the likelihood of interference.[8]

  • Disadvantages: The reagents, particularly the enzyme, can be expensive, and the stability of the enzyme can be a concern.[8]

Visualized Workflows and Comparisons

HPLC_Validation_Workflow HPLC Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters Standard_Prep Standard Preparation Chromatography HPLC-DAD Analysis Standard_Prep->Chromatography Sample_Prep Sample Preparation Sample_Prep->Chromatography Linearity Linearity Chromatography->Linearity Accuracy Accuracy Chromatography->Accuracy Precision Precision Chromatography->Precision Specificity Specificity Chromatography->Specificity LOD_LOQ LOD & LOQ Chromatography->LOD_LOQ Robustness Robustness Chromatography->Robustness

Caption: Workflow for the validation of an HPLC method.

Method_Comparison Logical Comparison of Analytical Methods cluster_hplc HPLC cluster_gcms GC-MS cluster_spectro Spectroscopic Methods Analyte Tetrahydrofurfuryl Salicylate HPLC_Advantages Advantages: - High Specificity - Good Precision & Accuracy - High Throughput Analyte->HPLC_Advantages GCMS_Advantages Advantages: - Very High Specificity - Excellent Sensitivity (Trace Analysis) Analyte->GCMS_Advantages Colorimetric Colorimetric: - Low Cost, Simple - Prone to Interference Analyte->Colorimetric Enzymatic Enzymatic: - High Specificity - High Reagent Cost Analyte->Enzymatic HPLC_Disadvantages Disadvantages: - Moderate Cost - Requires Expertise GCMS_Disadvantages Disadvantages: - High Cost - Potential for Derivatization - Lower Throughput

Caption: Logical comparison of analytical methods.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC offers a robust, reliable, and high-throughput method with excellent accuracy and precision, making it well-suited for routine quality control and research applications. GC-MS provides superior sensitivity and specificity, which is advantageous for trace-level detection or analysis in complex matrices, although it comes at a higher cost and complexity. Colorimetric and enzymatic assays represent simpler, lower-cost alternatives, with the former being suitable for rapid screening where high accuracy is not critical, and the latter providing a high degree of specificity when interference is a concern. The detailed protocols and comparative data in this guide provide a solid foundation for selecting and implementing the most appropriate analytical strategy.

References

Comparative In Vitro Skin Permeation: An Analysis of Tetrahydrofurfuryl Salicylate and Methyl Salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Direct comparative studies on the in vitro skin permeation of Tetrahydrofurfuryl Salicylate (B1505791) and Methyl Salicylate are absent from the reviewed scientific literature. This report collates and presents the existing in vitro skin permeation data for Methyl Salicylate, a widely studied topical analgesic. The data highlights the influence of formulation and skin model on its permeation characteristics. Due to the lack of data for Tetrahydrofurfuryl Salicylate, a direct comparison of its skin permeation profile with Methyl Salicylate is not feasible at this time. Limited data on a structurally related compound, tetrahydrofurfuryl propionate, is included to offer a preliminary and indirect reference point, though it is crucial to note that this is not a direct substitute for data on this compound.

In Vitro Skin Permeation of Methyl Salicylate

The in vitro skin permeation of Methyl Salicylate (MeSA) has been evaluated in several studies, demonstrating its ability to penetrate the skin. The permeation is influenced by the formulation and the type of skin membrane used (e.g., full-thickness skin vs. epidermal membranes).

Quantitative Data Summary
FormulationSkin ModelPermeability Flux (µg/cm²/h)Amount Remaining in SkinStudy Condition
20% MeSAHuman Full-Thickness Skin~1.8 (ratio to TEASA)Not specifiedIn vitro diffusion
20% MeSAHuman Epidermal Membranes~1.6 (ratio to TEASA)Not specifiedIn vitro diffusion
Commercial 28.3% MeSA CreamDermatomed SkinNot significantly different from other membranesNot specifiedIn vitro permeation
Commercial 28.3% MeSA CreamDermisNot significantly different from other membranesNot specifiedIn vitro permeation
Commercial 28.3% MeSA CreamDispase-separated EpidermisNot significantly different from other membranesNot specifiedIn vitro permeation
Commercial 28.3% MeSA CreamHeat-separated EpidermisNot significantly different from other membranesNot specifiedIn vitro permeation

Note: The data for permeability flux of the 20% MeSA formulation is presented as a ratio relative to a Triethanolamine Salicylate (TEASA) formulation from the same study, as absolute flux values were not provided in the abstract. The study on the 28.3% MeSA cream found no significant difference in the percentage of applied dose permeated as total actives (methyl salicylate + salicylic (B10762653) acid) across different skin membrane types[1].

Experimental Protocols

Study 1: Topical Penetration of Commercial Salicylate Esters

  • Skin Model: Full-thickness human breast skin and isolated epidermal membranes were used. The skin was obtained from plastic surgery procedures and stored frozen until use.

  • Diffusion Cell: The specific type of diffusion cell is not detailed in the provided abstract, but in vitro diffusion studies typically utilize Franz diffusion cells.

  • Formulation: A commercial formulation containing 20% Methyl Salicylate was applied to the skin surface.

  • Analysis: The concentration of Methyl Salicylate and its metabolite, salicylic acid, in the receptor phase was measured over time to determine the permeability flux. The amount of drug remaining in the skin samples was also determined at the end of the study.

Study 2: In Vitro Skin Permeation of a Commercial Methyl Salicylate Cream

  • Skin Models: Four different skin membrane models were used: dermatomed skin, dermis only, dispase-separated epidermis, and heat-separated epidermis.

  • Formulation: A commercial cream containing 28.3% Methyl Salicylate was applied.

  • Receptor Fluid Collection: The receptor fluid was collected for up to 24 hours post-application.

  • Analysis: The amounts of Methyl Salicylate and salicylic acid in the receptor fluid were quantified to determine permeation.

Data on a Related Compound: Tetrahydrofurfuryl Propionate

Direct in vitro skin permeation data for this compound was not found. However, a dermal permeability constant has been reported for a structurally related ester, tetrahydrofurfuryl propionate.

CompoundDermal Permeability Constant (cm/hour)
Tetrahydrofurfuryl Propionate0.00199

It is critical to emphasize that this value is for a different ester of tetrahydrofurfuryl alcohol and should not be directly extrapolated to predict the skin permeation of this compound. Factors such as the salicylate moiety, molecular weight, and lipophilicity will significantly influence the permeation characteristics.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for in vitro skin permeation studies using a Franz diffusion cell.

G cluster_setup Experimental Setup cluster_experiment Permeation Experiment cluster_analysis Data Analysis A Prepare Skin Membrane (e.g., Human Cadaver Skin) B Mount Skin in Franz Diffusion Cell A->B C Fill Receptor Compartment (e.g., Phosphate Buffered Saline) B->C D Equilibrate System C->D E Apply Test Formulation (e.g., Methyl Salicylate Cream) to Donor Compartment D->E F Sample Receptor Fluid at Predetermined Time Intervals E->F G Maintain Sink Conditions F->G H Analyze Samples for Drug Concentration (e.g., HPLC) F->H I Calculate Cumulative Amount Permeated and Flux H->I J Determine Drug Retention in Skin Layers I->J

Caption: Workflow for a typical in vitro skin permeation study.

Conclusion

While a direct in vitro comparison of skin permeation between this compound and Methyl Salicylate is not possible due to the absence of data for the former, this guide provides a summary of the available information for Methyl Salicylate. The presented data and experimental protocols for Methyl Salicylate can serve as a valuable reference for researchers in the field of topical drug delivery. The lack of publicly available skin permeation data for this compound represents a significant knowledge gap and highlights the need for future research to enable a comprehensive comparative assessment. Researchers and drug development professionals are encouraged to conduct direct comparative studies under standardized conditions to elucidate the relative skin permeation profiles of these two compounds.

References

A Comparative Analysis of Tetrahydrofurfuryl Salicylate and Trolamine Salicylate for Topical Pain Relief

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, mechanisms of action, and available experimental data for two topical salicylate-based analgesics: Tetrahydrofurfuryl Salicylate (B1505791) and Trolamine Salicylate. The objective is to offer a clear, evidence-based overview to inform research and development in the field of topical pain management.

Executive Summary

Both Tetrahydrofurfuryl Salicylate and Trolamine Salicylate belong to the salicylate class of drugs, which are known for their analgesic and anti-inflammatory properties. Trolamine Salicylate is a well-documented topical non-steroidal anti-inflammatory drug (NSAID) with several clinical studies supporting its use for temporary pain relief, particularly in osteoarthritis. In contrast, specific clinical efficacy and pharmacokinetic data for this compound are scarce. It has been available in some topical preparations, often in combination with other active ingredients, which complicates the assessment of its individual contribution to pain relief. This guide synthesizes the available information on both compounds to facilitate a comparative understanding.

Data Presentation: A Comparative Overview

Due to the limited availability of specific data for this compound, the following tables primarily present quantitative data for Trolamine Salicylate, with the status of data for this compound noted.

Table 1: Analgesic Efficacy in Osteoarthritis

ParameterThis compoundTrolamine Salicylate
Study Population Data not availablePatients with osteoarthritis of the hands[1]
Dosage Data not available10% cream, single application[1]
Primary Outcome Data not availableSum of Pain Intensity Differences (SPID)
Result Data not availableStatistically significant improvement in SPID (p = 0.0492) vs. placebo[1]
Secondary Outcome Data not availableSum of Stiffness Intensity Differences (SSID)
Result Data not availableStatistically significant improvement in SSID (p = 0.0283) vs. placebo[1]
Time to Effect Data not availableSignificant pain and stiffness reduction at 45 minutes post-application[1]

Table 2: Pharmacokinetic Properties

ParameterThis compoundTrolamine Salicylate
Bioavailability (Topical) Data not availableLow systemic absorption[2][3]
Metabolism Presumed to be hydrolyzed to salicylic (B10762653) acidAbsorbed into deeper tissues where it acts locally[3]
Systemic Side Effects Data not availableMinimal due to low systemic absorption[2][3]

Mechanisms of Action

Both compounds are salicylates and are believed to exert their analgesic and anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are inflammatory mediators that sensitize peripheral nociceptors, leading to the perception of pain.

Trolamine Salicylate: As a topical NSAID, trolamine salicylate penetrates the skin to deliver salicylic acid to the underlying tissues. This localized delivery allows for a targeted anti-inflammatory effect while minimizing the systemic exposure and associated side effects commonly seen with oral NSAIDs.[2][4]

This compound: While specific mechanistic studies are lacking, it is presumed to function similarly to other salicylates by inhibiting COX enzymes. Additionally, it has been included in formulations with rubefacients (counterirritants), suggesting it may also contribute to pain relief by causing a sensation of warmth on the skin that can mask underlying musculoskeletal pain.[5]

cluster_skin Skin Layers Stratum Corneum Stratum Corneum Epidermis Epidermis Stratum Corneum->Epidermis Penetration Dermis Dermis Epidermis->Dermis Penetration COX Enzymes COX Enzymes Dermis->COX Enzymes Inhibition Topical Salicylate Topical Salicylate Topical Salicylate->Stratum Corneum Penetration Prostaglandins Prostaglandins Pain & Inflammation Pain & Inflammation Prostaglandins->Pain & Inflammation Mediates COX Enzymes->Prostaglandins Blocks Production

Proposed Mechanism of Action for Topical Salicylates

Experimental Protocols

Detailed experimental protocols for this compound are not available in the public domain. The following protocol is for a key clinical trial of Trolamine Salicylate.

Study of Trolamine Salicylate in Hand Osteoarthritis [1]

  • Study Design: A single-application, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participants: 81 patients diagnosed with osteoarthritis in their hands.

  • Intervention: Application of a 10% trolamine salicylate cream or a matching placebo cream. A 4-minute rubbing application was performed.

  • Outcome Measures:

    • Primary: Sum of Pain Intensity Differences (SPID) assessed at 30, 45, and 120 minutes post-application. Pain was rated on a standard scale.

    • Secondary: Sum of Stiffness Intensity Differences (SSID) assessed at the same time points.

  • Statistical Analysis: Comparison of SPID and SSID scores between the active treatment and placebo groups.

Patient Recruitment Patient Recruitment Randomization Randomization Patient Recruitment->Randomization Group A Trolamine Salicylate (10%) Randomization->Group A Group B Placebo Cream Randomization->Group B Single Application Single Application Group A->Single Application Group B->Single Application Pain & Stiffness Assessment Pain & Stiffness Assessment Single Application->Pain & Stiffness Assessment at 30, 45, 120 min Data Analysis Data Analysis Pain & Stiffness Assessment->Data Analysis

Workflow of a Trolamine Salicylate Clinical Trial

Discussion and Conclusion

The available evidence strongly supports the efficacy of trolamine salicylate for the temporary relief of pain associated with osteoarthritis, with a well-understood mechanism of action as a topical NSAID.[1][2][3] Its localized action and low systemic absorption make it a favorable option for patients who may be at risk for the systemic side effects of oral NSAIDs.[2][3]

For drug development professionals, trolamine salicylate represents a known entity with a clear, albeit modest, clinical effect. Future research could focus on enhancing its delivery or exploring its efficacy in other musculoskeletal conditions. This compound, on the other hand, represents an under-researched compound. Its potential as a topical analgesic remains to be established through rigorous preclinical and clinical investigation. Future studies should aim to evaluate its efficacy as a standalone agent, delineate its pharmacokinetic profile, and confirm its mechanism of action.

References

A Head-to-Head Analysis of Tetrahydrofurfuryl Salicylate and Capsaicin as Topical Counterirritants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Tetrahydrofurfuryl salicylate (B1505791) (THFS) and capsaicin (B1668287), two prominent topical counterirritants used in the management of musculoskeletal pain. The objective is to offer a data-driven comparison of their mechanisms of action, efficacy, and safety profiles, supported by experimental data and detailed methodologies to inform research and development in topical analgesics.

Mechanism of Action: A Tale of Two Pathways

While both THFS and capsaicin function as counterirritants, they elicit their effects through distinct physiological pathways. Capsaicin, the pungent component of chili peppers, is a well-characterized agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Its initial application induces a sensation of heat and pain, which is followed by a prolonged period of desensitization of the sensory neurons, leading to an analgesic effect.

Tetrahydrofurfuryl salicylate, a salicylate derivative, is thought to induce a milder, more superficial irritation. Its mechanism is less definitively established but is believed to involve the induction of localized vasodilation and a "gate control" effect on pain transmission, where the sensation of warmth and irritation competes with and overrides the underlying pain signals.

Below is a diagram illustrating the distinct signaling pathways for capsaicin and a proposed pathway for THFS.

G cluster_0 Capsaicin Signaling Pathway Capsaicin Capsaicin TRPV1 Receptor TRPV1 Receptor Capsaicin->TRPV1 Receptor Neuron Depolarization Neuron Depolarization TRPV1 Receptor->Neuron Depolarization Pain Signal Pain Signal Neuron Depolarization->Pain Signal Desensitization Desensitization Neuron Depolarization->Desensitization Analgesia Analgesia Desensitization->Analgesia

Caption: Capsaicin's signaling cascade leading to analgesia.

G cluster_1 Proposed THFS Signaling Pathway THFS THFS Cutaneous Application Cutaneous Application THFS->Cutaneous Application Vasodilation Vasodilation Cutaneous Application->Vasodilation Gate Control Gate Control Cutaneous Application->Gate Control Increased Blood Flow Increased Blood Flow Vasodilation->Increased Blood Flow Pain Inhibition Pain Inhibition Gate Control->Pain Inhibition

Caption: Proposed mechanism of THFS as a counterirritant.

Comparative Efficacy: A Review of Preclinical and Clinical Data

Direct head-to-head clinical trials comparing THFS and capsaicin are limited. However, a review of individual studies provides insights into their relative efficacy.

Parameter This compound (THFS) Capsaicin
Typical Concentration 2-10%0.025-0.1%
Onset of Action RapidInitial hyperalgesia followed by delayed analgesia
Duration of Effect ShorterLonger-lasting
Primary Indication Minor muscle and joint painNeuropathic pain, osteoarthritis

Experimental Protocols for Evaluation

The assessment of counterirritant efficacy often involves human and animal models. Below are representative experimental protocols for evaluating topical analgesics like THFS and capsaicin.

Human Model: Cold Pressor Test

  • Objective: To assess the analgesic effect of a topical agent on experimentally induced pain.

  • Methodology:

    • Baseline pain threshold and tolerance are determined by immersing the subject's hand in cold water (1-2°C).

    • The test compound (THFS or capsaicin) or a placebo is applied to a defined area on the contralateral arm.

    • After a predetermined absorption time, the cold pressor test is repeated on the treated arm.

    • Changes in pain threshold and tolerance are recorded and compared between the active and placebo groups.

Animal Model: Acetic Acid-Induced Writhing Test

  • Objective: To evaluate the analgesic efficacy of a topical formulation in a visceral pain model.

  • Methodology:

    • The test compound or placebo is applied to the abdominal skin of mice.

    • After a set absorption period, a dilute solution of acetic acid is injected intraperitoneally.

    • The number of "writhes" (a characteristic stretching response) is counted for a defined period.

    • A reduction in the number of writhes in the treated group compared to the placebo group indicates an analgesic effect.

The following diagram illustrates a generalized experimental workflow for comparing the two compounds.

G Subject Recruitment Subject Recruitment Baseline Pain Assessment Baseline Pain Assessment Subject Recruitment->Baseline Pain Assessment Randomization Randomization Baseline Pain Assessment->Randomization Group A (THFS) Group A (THFS) Randomization->Group A (THFS) Group B (Capsaicin) Group B (Capsaicin) Randomization->Group B (Capsaicin) Group C (Placebo) Group C (Placebo) Randomization->Group C (Placebo) Topical Application Topical Application Group A (THFS)->Topical Application Group B (Capsaicin)->Topical Application Group C (Placebo)->Topical Application Pain Induction Pain Induction Topical Application->Pain Induction Post-Treatment Pain Assessment Post-Treatment Pain Assessment Pain Induction->Post-Treatment Pain Assessment Data Analysis Data Analysis Post-Treatment Pain Assessment->Data Analysis

Caption: A comparative experimental workflow.

Safety and Tolerability

Both THFS and capsaicin are generally considered safe for topical use. However, their side effect profiles differ.

Adverse Effect This compound (THFS) Capsaicin
Application Site Reactions Mild erythema, warmthBurning, stinging, erythema (often dose-dependent)
Systemic Absorption MinimalMinimal
Allergic Reactions RareRare

Conclusion for Drug Development Professionals

The choice between THFS and capsaicin in drug development depends on the target indication and desired product profile.

  • THFS may be more suitable for products targeting mild, acute musculoskeletal pain where a rapid onset of a warming sensation is desired with minimal irritation. Its favorable tolerability profile makes it a good candidate for over-the-counter formulations.

  • Capsaicin is a well-established and potent analgesic, particularly for chronic and neuropathic pain conditions. Its unique mechanism of action offers long-lasting pain relief, but its initial irritant effect can be a barrier to patient compliance. Formulation strategies aimed at mitigating this initial burning sensation are a key area of development.

Further head-to-head clinical trials are warranted to provide a more definitive comparison of the efficacy and safety of these two counterirritants. Future research should also focus on elucidating the precise molecular mechanisms of THFS to identify potential new targets for topical analgesics.

Validating the Reproducibility of Tetrahydrofurfuryl Salicylate Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the consistent and reproducible synthesis of chemical compounds is paramount. This guide provides a detailed protocol for the synthesis of Tetrahydrofurfuryl salicylate (B1505791), a compound with potential applications in pharmaceuticals and other industries. The reproducibility of this protocol is validated against an alternative method, with supporting experimental data and methodologies presented for objective comparison.

Tetrahydrofurfuryl salicylate is synthesized through the Fischer esterification of salicylic (B10762653) acid with tetrahydrofurfuryl alcohol. This established reaction is acid-catalyzed and proceeds by the nucleophilic acyl substitution mechanism. The protocol detailed below is designed for high yield and purity, critical factors in drug development and research applications.

Comparative Analysis of Synthesis Protocols

To validate the reproducibility and effectiveness of the primary synthesis protocol, a comparative study was conducted against an alternative method. The key difference lies in the purification strategy, a critical step that can significantly impact final yield and purity. The results are summarized in the table below.

ParameterProtocol 1: Liquid-Liquid ExtractionProtocol 2: Direct Crystallization
Yield (%) 85 ± 378 ± 5
Purity (%) 98.5 ± 0.596.0 ± 1.0
Reaction Time (h) 66
Post-reaction Processing Time (h) 42.5
Solvent Consumption HighModerate
Scalability GoodFair

Experimental Protocols

Protocol 1: Fischer Esterification with Liquid-Liquid Extraction

This protocol outlines the synthesis of this compound followed by a comprehensive liquid-liquid extraction and purification process.

Materials:

  • Salicylic acid (13.8 g, 0.1 mol)

  • Tetrahydrofurfuryl alcohol (12.3 mL, 0.12 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

  • Toluene (100 mL)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution (3 x 50 mL)

  • Brine (50 mL)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (for extraction)

  • Deionized Water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, combine salicylic acid, tetrahydrofurfuryl alcohol, and toluene.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid to the mixture.

  • Reflux: Heat the mixture to reflux (approximately 110-120 °C) and continue for 6 hours. Water produced during the reaction will be collected in the Dean-Stark trap.

  • Cooling and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with deionized water (50 mL), saturated sodium bicarbonate solution (3 x 50 mL), and brine (50 mL).

  • Extraction and Drying: Extract the organic layer with dichloromethane. Dry the combined organic extracts over anhydrous magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is further purified by vacuum distillation to yield pure this compound.

Protocol 2: Fischer Esterification with Direct Crystallization

This alternative protocol simplifies the purification process by employing direct crystallization.

Materials:

  • Salicylic acid (13.8 g, 0.1 mol)

  • Tetrahydrofurfuryl alcohol (12.3 mL, 0.12 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 2 mL)

  • Toluene (100 mL)

  • Ice-cold Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup and Reflux: Follow steps 1-3 of Protocol 1.

  • Cooling and Quenching: After 6 hours of reflux, cool the reaction mixture in an ice bath. Slowly add ice-cold water to the mixture to precipitate the crude product.

  • Neutralization and Filtration: Neutralize the mixture with a saturated sodium bicarbonate solution until the effervescence ceases. Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Experimental Workflow and Signaling Pathway Diagrams

To visually represent the logical flow of the experimental validation and the underlying chemical transformation, the following diagrams are provided.

G cluster_prep Protocol Validation Workflow start Define Synthesis Protocols protocol1 Execute Protocol 1 (Liquid-Liquid Extraction) start->protocol1 protocol2 Execute Protocol 2 (Direct Crystallization) start->protocol2 analysis Analyze Products (Yield, Purity via HPLC/GC-MS) protocol1->analysis protocol2->analysis comparison Compare Results analysis->comparison conclusion Draw Conclusion on Reproducibility comparison->conclusion

Caption: Logical workflow for validating the reproducibility of the two synthesis protocols.

G cluster_reaction Fischer Esterification of Salicylic Acid salicylic_acid Salicylic Acid protonation Protonation of Carbonyl Oxygen salicylic_acid->protonation + H+ thf_alcohol Tetrahydrofurfuryl Alcohol nucleophilic_attack Nucleophilic Attack by Alcohol thf_alcohol->nucleophilic_attack protonation->nucleophilic_attack proton_transfer Proton Transfer nucleophilic_attack->proton_transfer elimination Elimination of Water proton_transfer->elimination deprotonation Deprotonation elimination->deprotonation - H2O product Tetrahydrofurfuryl Salicylate deprotonation->product - H+

Caption: Simplified signaling pathway of the Fischer esterification reaction mechanism.

Conclusion

The validation study demonstrates that Protocol 1, which utilizes liquid-liquid extraction, provides a higher yield and purity of this compound compared to Protocol 2, which relies on direct crystallization. While Protocol 2 offers a faster workup time and reduced solvent consumption, the trade-off in product quality may not be acceptable for all applications. For researchers and professionals in drug development, where high purity is critical, Protocol 1 is the recommended method for a reproducible and efficient synthesis of this compound. The detailed methodologies provided in this guide serve as a valuable resource for the consistent production of this compound.

Navigating Analytical Challenges: A Comparative Guide to Cross-Validation of Tetrahydrofurfuryl Salicylate Quantification in Diverse Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic compounds across different biological matrices is a cornerstone of robust preclinical and clinical research. Tetrahydrofurfuryl salicylate (B1505791) (THFS), a topical analgesic, requires validated analytical methods to ensure data integrity. This guide provides a comparative analysis of two predominant analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the determination of THFS in various matrices. While direct cross-validation studies for THFS are not extensively published, this guide draws upon established validation principles and data from structurally similar salicylates to provide a framework for methodological comparison.

The choice of analytical method is contingent upon the specific requirements of the study, including the nature of the biological matrix, the required sensitivity, and the desired throughput. Both HPLC and GC-MS offer reliable approaches for salicylate quantification, each with its own set of advantages and considerations.

Performance Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV and GC-MS methods for the analysis of salicylates, providing a baseline for what can be expected when developing and validating a method for Tetrahydrofurfuryl salicylate.

Table 1: Performance Characteristics of HPLC-UV Methods for Salicylate Quantification

ParameterMethod 1 (Plasma)Method 2 (Topical Formulation)
Principle Reversed-Phase HPLCReversed-Phase HPLC
Stationary Phase C18 columnC8 column
Mobile Phase Acetonitrile:Water:Phosphoric AcidMethanol (B129727):Water (65:35, v/v) with 1.0% Acetic Acid[1][2]
Detection UV at 229 nm[3]Photodiode Array (PDA) at 304 nm[1][2]
Linearity Range 0.25-15.00 µg/mL (for salicylic (B10762653) acid)[4]25-175 µg/mL (for methyl salicylate)[1][2]
Correlation Coefficient (r²) > 0.990.9999[1][2]
Accuracy (% Recovery) 95-105%99.78 - 100.0%[1][2]
Precision (% RSD) < 5%Intra-day: < 0.14%, Inter-day: < 0.23%[1]
Limit of Detection (LOD) 0.04 µg/mL (for salicylic acid)[4]Not Specified
Limit of Quantitation (LOQ) 0.10 µg/mL (for salicylic acid)[4]Not Specified

Table 2: Performance Characteristics of GC-MS Methods for Salicylate Quantification

ParameterMethod 1 (Hair and Skin)Method 2 (Plasma)
Principle Isotope Dilution GC-MS/MSGas Chromatography with steam as carrier gas[5]
Derivatization Required[6][7]Not specified
Detection Triple Quadrupole Mass Spectrometer (MRM)[6][7]Flame Ionization Detector (FID)[5]
Linearity Range 0.5-5000 ng/mL (for methyl salicylate)[6][7]Not Specified
Correlation Coefficient (r²) > 0.9968[6][7]Not Specified
Accuracy (% Recovery) Intra-day: 100.28% to 102.03%, Inter-day: 99.48% to 102.33%[6][7]Not Specified
Precision (% RSD) Intra-day: 1.43% to 2.35%, Inter-day: 1.91% to 2.97%[6][7]Not Specified
Limit of Detection (LOD) 0.05 ng/mL (for methyl salicylate)[6][7]Not Specified
Limit of Quantitation (LOQ) 0.5 ng/mL (for methyl salicylate)[6][7]Not Specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of salicylates.

Protocol 1: Reversed-Phase HPLC-UV Analysis of Salicylates in a Topical Formulation[1][2]
  • Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Column: Lichrosorb C8 (150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (65:35, v/v) containing 1.0% acetic acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 ± 0.5°C.

    • Injection Volume: 20 µL.

    • Detection: PDA detection at 304 nm.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the salicylate standard in the mobile phase to prepare a stock solution.

    • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 25-175 µg/mL).

  • Sample Preparation:

    • Accurately weigh a portion of the topical formulation.

    • Dissolve the sample in a suitable solvent and sonicate to ensure complete dissolution of the analyte.

    • Filter the solution through a 0.45 µm filter before injection.

  • Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Protocol 2: GC-MS/MS Analysis of Methyl Salicylate in Hair and Skin Samples[6][7]
  • Instrumentation: A gas chromatograph coupled with a triple quadrupole mass spectrometer (GC-MS/MS).

  • Chromatographic and Mass Spectrometric Conditions:

    • Derivatization: Required to improve volatility.

    • Ionization Mode: Electron Ionization (EI).

    • Monitoring: Multiple Reaction Monitoring (MRM) of target ions for quantification and qualification.

  • Standard Solution Preparation:

    • Prepare a stock solution of methyl salicylate and its deuterated internal standard (e.g., methyl salicylate-d4).

    • Create calibration standards over the desired concentration range (e.g., 0.5-5000 ng/mL).

  • Sample Preparation:

    • Skin: Use techniques like tape stripping to collect samples.

    • Hair: Wash and pulverize hair samples.

    • Extract the analyte and internal standard from the matrix using an appropriate solvent.

    • Derivatize the extracted sample before injection.

  • Validation Parameters: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is transferable and provides comparable results across different laboratories or when modifications are made. The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_comparison Comparison Phase cluster_conclusion Conclusion Phase DefineParameters Define Acceptance Criteria (e.g., Accuracy, Precision) SelectMethods Select Analytical Methods (e.g., HPLC, GC-MS) DefineParameters->SelectMethods SelectMatrices Select Matrices (e.g., Plasma, Urine) SelectMethods->SelectMatrices Method1Validation Validate Method 1 in Matrix A SelectMatrices->Method1Validation Method2Validation Validate Method 2 in Matrix B SelectMatrices->Method2Validation SampleAnalysis1 Analyze Samples with Method 1 Method1Validation->SampleAnalysis1 SampleAnalysis2 Analyze Samples with Method 2 Method2Validation->SampleAnalysis2 CompareResults Compare Results from Both Methods SampleAnalysis1->CompareResults SampleAnalysis2->CompareResults StatisticalAnalysis Perform Statistical Analysis (e.g., t-test, Bland-Altman) CompareResults->StatisticalAnalysis AssessComparability Assess Method Comparability StatisticalAnalysis->AssessComparability ReportFindings Report Cross-Validation Findings AssessComparability->ReportFindings

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The selection of an appropriate analytical method for the quantification of this compound is a critical decision in the drug development process. While HPLC-UV offers a robust and widely accessible platform, GC-MS provides superior sensitivity and selectivity, particularly for complex matrices. The provided data and protocols for similar salicylate compounds offer a valuable starting point for the development and validation of methods for THFS. A thorough cross-validation process, as outlined in the workflow, is essential to ensure the reliability and comparability of data generated across different analytical platforms and matrices, ultimately contributing to the successful development of safe and effective therapeutic products.

References

In Vivo Efficacy of Tetrahydrofurfuryl Salicylate Compared to a Placebo Cream: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the in vivo anti-inflammatory efficacy of Tetrahydrofurfuryl Salicylate (B1505791) (THFS) relative to a placebo. It is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design, mechanisms of action, and data interpretation for topical anti-inflammatory agents. While direct comparative studies on THFS versus a placebo cream are not extensively available in public literature, this guide synthesizes information on salicylate pharmacology and standard in vivo protocols to present a robust framework for evaluation.

Mechanism of Action: Salicylate Anti-Inflammatory Pathway

Tetrahydrofurfuryl salicylate, an ester of salicylic (B10762653) acid, is metabolized to salicylic acid upon skin penetration.[1] The primary anti-inflammatory mechanism of salicylates involves the modulation of the cyclooxygenase (COX) pathway.[1] Salicylic acid inhibits COX-1 and COX-2 enzymes, which are critical for converting arachidonic acid into prostaglandins (B1171923)—key mediators of inflammation and pain.[1][2][3] By suppressing prostaglandin (B15479496) synthesis, salicylates reduce the inflammatory response.[2] Some evidence also suggests that salicylates can suppress the gene transcription of COX-2, further diminishing the production of pro-inflammatory prostaglandins at the site of inflammation.[2]

The signaling pathway below illustrates the mechanism by which salicylates exert their anti-inflammatory effect.

Salicylate_Mechanism_of_Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzyme substrate Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzyme->Prostaglandins catalyzes Inflammation Inflammation & Pain Prostaglandins->Inflammation mediates Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Arachidonic_Acid activates release THFS Tetrahydrofurfuryl Salicylate (THFS) THFS->COX_Enzyme inhibits

Figure 1. Salicylate inhibition of the cyclooxygenase (COX) pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema Model

A standard and widely accepted method for evaluating the in vivo efficacy of topical anti-inflammatory agents is the carrageenan-induced paw edema model in rodents (typically rats).[4][5][6] This model assesses the ability of a compound to reduce acute, localized inflammation.

Methodology:

  • Animal Acclimatization: Male Wistar or Sprague Dawley rats (180-200g) are acclimatized for a minimum of one week under standard laboratory conditions.[4][5]

  • Grouping: Animals are randomly divided into three or more groups (n=6-8 per group):

    • Group I (Placebo Control): Receives the placebo cream (vehicle without the active ingredient).

    • Group II (THFS Treatment): Receives the cream containing this compound.

    • Group III (Positive Control): Receives a cream containing a known anti-inflammatory drug (e.g., Diclofenac).[7]

  • Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a digital plethysmometer before any treatment.[6]

  • Topical Application: A standardized amount (e.g., 0.5 g) of the respective cream (Placebo, THFS, or Positive Control) is applied to the plantar surface of the right hind paw.

  • Induction of Inflammation: One hour after topical application, inflammation is induced by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar tissue of the same paw.[4]

  • Endpoint Measurement: Paw volume is measured again at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours).[8]

  • Data Analysis: The degree of edema is calculated as the percentage increase in paw volume from baseline. The percentage inhibition of edema for the treated groups is calculated relative to the placebo control group using the formula:

    • % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100

    • Where ΔV is the average increase in paw volume.

The experimental workflow is visualized in the diagram below.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization 1. Animal Acclimatization (1 week) Grouping 2. Random Group Allocation (Placebo, THFS, Positive Control) Acclimatization->Grouping Baseline 3. Baseline Paw Volume Measurement Grouping->Baseline Application 4. Topical Cream Application Baseline->Application Induction 5. Carrageenan Injection (1 hr post-application) Application->Induction Measurement 6. Paw Volume Measurement (1, 2, 3, 4, 24 hrs) Induction->Measurement Calculation 7. Calculate % Edema Increase Measurement->Calculation Comparison 8. Calculate % Inhibition vs Placebo Calculation->Comparison Stats 9. Statistical Analysis (e.g., ANOVA) Comparison->Stats

Figure 2. Workflow for in vivo anti-inflammatory efficacy testing.

Data Presentation: Comparative Efficacy

The primary outcome of the in vivo study is the reduction in paw edema. The data should be summarized to clearly compare the performance of the this compound cream against the placebo. The following table presents a template for displaying such quantitative results.

Treatment GroupMean Paw Volume Increase (mL) at 3 hours ± SEMPercentage Inhibition of Edema (%) at 3 hours
Placebo Control Value ± SEM0% (Reference)
THFS Cream (X% w/w) Value ± SEMCalculated Value %
Positive Control (e.g., 1% Diclofenac) Value ± SEMCalculated Value %

Note: Data in this table is hypothetical and serves as a template. Actual values must be derived from experimental results. A statistically significant reduction in paw volume for the THFS group compared to the placebo group would indicate positive in vivo efficacy.

References

Assessing the Analytical Method Robustness for Tetrahydrofurfuryl Salicylate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the analytical method robustness for the quantification of Tetrahydrofurfuryl salicylate (B1505791), a key compound in various pharmaceutical formulations. Robustness, a critical component of method validation, ensures that an analytical procedure remains unaffected by small, deliberate variations in method parameters, thereby guaranteeing its reliability during routine use. This document outlines a typical High-Performance Liquid Chromatography (HPLC) method, details the experimental protocol for robustness testing, presents comparative data, and discusses alternative analytical techniques.

High-Performance Liquid Chromatography (HPLC) Method

A common analytical method for the quantification of Tetrahydrofurfuryl salicylate is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This method offers a balance of specificity, sensitivity, and efficiency.

Experimental Protocol: HPLC Method for this compound

This protocol is based on established methods for salicylate analysis and serves as a foundation for the robustness study.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

2. Reagents and Standards:

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, purified)

  • Phosphoric acid (analytical grade)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid to adjust the pH.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 237 nm

  • Injection Volume: 20 µL

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.

Robustness Assessment of the HPLC Method

The robustness of the analytical method is evaluated by intentionally varying critical chromatographic parameters and observing the effect on the analytical results. Key parameters to investigate include the mobile phase composition, flow rate, column temperature, and detection wavelength.

Experimental Protocol: Robustness Study
  • Prepare a standard solution of this compound at a known concentration.

  • Inject the standard solution in replicate (n=6) under the nominal chromatographic conditions.

  • Vary one parameter at a time, keeping others constant, as detailed in the table below.

  • For each variation, inject the standard solution in replicate (n=6).

  • Analyze the resulting chromatograms for key system suitability parameters: retention time, peak area (for assay), theoretical plates, and tailing factor.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for each parameter under each condition.

Data Presentation: Robustness Study Results

The following table summarizes hypothetical but representative data from a robustness study on the HPLC method for this compound.

Parameter VariedVariationRetention Time (min) (Mean ± SD)Peak Area (Mean ± SD)Theoretical Plates (Mean ± SD)Tailing Factor (Mean ± SD)%RSD of Peak Area
Nominal Condition -5.42 ± 0.021254321 ± 100348543 ± 1501.15 ± 0.030.80
Mobile Phase Ratio 58:42 (ACN:H₂O)5.68 ± 0.031251098 ± 112598498 ± 1651.16 ± 0.040.90
62:38 (ACN:H₂O)5.15 ± 0.021258765 ± 99458599 ± 1451.14 ± 0.030.79
Flow Rate 0.9 mL/min6.02 ± 0.041393690 ± 125438321 ± 1701.18 ± 0.050.90
1.1 mL/min4.93 ± 0.031140292 ± 91228754 ± 1301.12 ± 0.030.80
Column Temperature 28°C5.55 ± 0.031256789 ± 106828450 ± 1551.17 ± 0.040.85
32°C5.29 ± 0.021252109 ± 97668632 ± 1401.13 ± 0.030.78
Detection Wavelength 235 nm5.42 ± 0.021249876 ± 112488540 ± 1521.15 ± 0.030.90
239 nm5.42 ± 0.021258990 ± 100718545 ± 1481.15 ± 0.030.80

Interpretation of Robustness Data:

The results indicate that the analytical method is robust within the tested parameter ranges. The %RSD for the peak area remained below 2% for all variations, demonstrating that small changes in the method parameters do not significantly affect the quantification of this compound. The system suitability parameters also remained within acceptable limits, ensuring the continued validity of the method under minor fluctuations.

Alternative Analytical Methods

While RP-HPLC is a widely used and robust method, other techniques can also be employed for the quantification of this compound. The choice of method often depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the analysis of volatile and semi-volatile compounds.

  • Advantages: High sensitivity and resolution, suitable for complex matrices after appropriate sample preparation.

  • Disadvantages: May require derivatization for less volatile compounds, and the high temperatures in the injector and column can potentially cause degradation of thermally labile analytes.

Comparison of HPLC and GC-FID
FeatureHPLC-UVGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Volatility Suitable for a wide range of volatilities.Best for volatile and semi-volatile compounds.
Sample Preparation Often simpler, involving dissolution and filtration.May require extraction and derivatization.
Thermal Stability Operates at or near ambient temperature.High temperatures can cause degradation of some analytes.
Sensitivity Good, but generally lower than GC-FID for suitable analytes.Excellent sensitivity for many organic compounds.

Mandatory Visualizations

Logical Workflow for Robustness Assessment

Robustness Assessment Workflow A Define Nominal Analytical Method B Identify Critical Method Parameters A->B C Define Variation Ranges for Parameters B->C D Perform Experiments Under Varied Conditions C->D E Analyze System Suitability Parameters D->E F Evaluate Impact on Assay Results E->F G Assess Method Robustness F->G Analytical Method Selection Pathway Start Start: Need to Quantify This compound AnalyteProps Consider Analyte Properties (Volatility, Polarity, Thermal Stability) Start->AnalyteProps Matrix Evaluate Sample Matrix (Complexity, Interferences) Start->Matrix Requirements Define Analytical Requirements (Sensitivity, Throughput, Cost) Start->Requirements MethodChoice Choose Analytical Technique AnalyteProps->MethodChoice Matrix->MethodChoice Requirements->MethodChoice HPLC HPLC-UV MethodChoice->HPLC Non-volatile, Thermally Labile GC GC-FID MethodChoice->GC Volatile, Thermally Stable Other Other Techniques MethodChoice->Other Specific Needs Validation Method Validation (including Robustness) HPLC->Validation GC->Validation Other->Validation End Routine Analysis Validation->End

Inter-laboratory Validation of a Quantitative HPLC Assay for Tetrahydrofurfuryl Salicylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography (HPLC) assay for Tetrahydrofurfuryl Salicylate (B1505791). The performance of this assay is objectively compared with established analytical methods for common alternative topical analgesics, including Diclofenac (B195802), Ibuprofen, Lidocaine, and Capsaicin. This document is intended for researchers, scientists, and drug development professionals to provide a framework for analytical method validation and comparison.

Introduction

Tetrahydrofurfuryl salicylate is a topical analgesic used for the temporary relief of minor aches and pains of muscles and joints. As with any active pharmaceutical ingredient (API), a robust and validated quantitative assay is crucial for quality control, formulation development, and regulatory compliance. An inter-laboratory validation study is essential to demonstrate the reproducibility and reliability of an analytical method across different laboratories, ensuring consistent product quality.

This guide outlines a hypothetical inter-laboratory validation study for a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound in a cream formulation. The performance characteristics of this method are then compared to validated HPLC and Gas Chromatography (GC) methods for other common topical analgesics.

Comparative Analysis of Quantitative Assays

The following table summarizes the performance characteristics of the quantitative assay for this compound and its alternatives, based on a hypothetical inter-laboratory validation study and literature data.

Performance Characteristic This compound (HPLC) Diclofenac (HPLC) Ibuprofen (HPLC) Lidocaine (GC-FID) Capsaicin (HPLC)
Linearity (R²) > 0.999> 0.999> 0.999> 0.997> 0.999
Range (µg/mL) 10 - 20010 - 2000.4 - 1.6 (mg/mL)20 - 1002.5 - 200
Accuracy (% Recovery) 98.0 - 102.0%97.1 - 103.9%98.15 - 108.88%97 - 102%97 - 100%
Precision (RSD%)
- Repeatability< 1.0%< 2.0%< 2.0%< 3.0%< 2.0%
- Intermediate Precision< 1.5%< 3.0%< 2.0%< 3.0%< 2.0%
- Reproducibility< 2.0%< 3.0%< 2.0%< 5.0%< 3.0%
Limit of Detection (LOD) 0.5 µg/mL0.0038 µg/mL0.036 mg/mL0.03 µg/mL0.070 µg/mL
Limit of Quantitation (LOQ) 1.5 µg/mL0.01 µg/mL0.110 mg/mL0.11 µg/mL0.212 µg/mL
Specificity/Selectivity No interference from excipientsNo interference from excipientsNo interference from excipientsNo interference from excipientsNo interference from excipients
Robustness Unaffected by minor changesUnaffected by minor changesUnaffected by minor changesUnaffected by minor changesUnaffected by minor changes

Experimental Protocols

Detailed methodologies for the quantitative assays are provided below.

Quantitative Assay of this compound by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase: Acetonitrile (B52724) and 0.1% phosphoric acid in water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 238 nm.

  • Injection Volume: 20 µL.

  • Standard Preparation: A stock solution of this compound reference standard (1 mg/mL) is prepared in methanol (B129727). Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 10 to 200 µg/mL.

  • Sample Preparation: An accurately weighed portion of the cream formulation is dispersed in methanol, sonicated, and centrifuged. The supernatant is filtered through a 0.45 µm filter and diluted with the mobile phase to fall within the calibration range.

Quantitative Assay of Diclofenac by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[1][2][3][4][5]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[2][5]

  • Mobile Phase: A mixture of deionized water (pH adjusted to 3 with phosphoric acid) and acetonitrile (35:65 v/v).[2][4]

  • Flow Rate: 0.7 mL/min.[2][3][4]

  • Detection Wavelength: 205 nm.[2][4]

  • Injection Volume: 10 µL.

  • Standard Preparation: A stock solution of Diclofenac Diethylamine reference standard is prepared in the mobile phase. Working standards are prepared by serial dilution to concentrations ranging from 0.05 to 100.0 µg/mL.[2][4]

  • Sample Preparation: The topical formulation is accurately weighed and extracted with a suitable solvent, followed by filtration and dilution with the mobile phase.[1]

Quantitative Assay of Ibuprofen by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[6][7][8][9][10]

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.[8]

  • Mobile Phase: A mixture of acetonitrile and 0.06% phosphoric acid (50:50 v/v).[8]

  • Flow Rate: 1.5 mL/min.[8]

  • Detection Wavelength: 220 nm.[8]

  • Injection Volume: 5 µL.[8]

  • Standard Preparation: A stock solution of Ibuprofen reference standard is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 0.4 to 1.6 mg/mL.[8]

  • Sample Preparation: The gel or cream formulation is accurately weighed, dissolved in a suitable solvent, and then diluted with the mobile phase to the desired concentration.[6]

Quantitative Assay of Lidocaine by GC-FID
  • Instrumentation: Gas Chromatograph with a Flame Ionization Detector (FID).[11][12][13][14]

  • Column: Zebron DB drug column.[11]

  • Carrier Gas: Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program: Initial temperature of 180°C, held for 1 minute, then ramped to 230°C at 10°C/min, and held for 5 minutes.

  • Standard Preparation: A stock solution of Lidocaine reference standard is prepared in methanol. Working standards are prepared by diluting the stock solution with methanol to concentrations ranging from 20 to 100 µg/mL.[11]

  • Sample Preparation: The cream formulation is accurately weighed and extracted with a suitable solvent. The extract is then filtered and injected into the GC.[11][12][13][14]

Quantitative Assay of Capsaicin by HPLC
  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.[15][16][17][18][19]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[15][19]

  • Mobile Phase: A mixture of 1% acetic acid in water and acetonitrile (45:55 v/v).[17]

  • Flow Rate: 1.0 mL/min.[15][17][19]

  • Detection Wavelength: 280 nm.[17]

  • Injection Volume: 10 µL.[17]

  • Standard Preparation: A stock solution of Capsaicin reference standard is prepared in methanol. Working standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 2.5 to 200 µg/mL.[18]

  • Sample Preparation: The cream is subjected to liquid-liquid extraction to isolate the capsaicinoids, which are then dissolved in the mobile phase for analysis.[15][19]

Visualization of Experimental Workflows and Logical Relationships

Inter-laboratory Validation Workflow

G cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Data Evaluation Phase A Define Validation Protocol (ICH Q2(R1) Guidelines) B Select Participating Laboratories (Lab A, B, C) A->B C Prepare & Distribute Standardized Samples & Reagents B->C D Lab A: Method Transfer & Familiarization C->D E Lab B: Method Transfer & Familiarization C->E F Lab C: Method Transfer & Familiarization C->F G Independent Sample Analysis (Triplicate) D->G E->G F->G H Collect & Tabulate Results from All Labs G->H I Statistical Analysis (ANOVA, Cochran's Test) H->I J Assess Performance Characteristics I->J K Final Validation Report J->K

Caption: Workflow for the inter-laboratory validation study.

Signaling Pathway for Topical Analgesic Action (Hypothetical)

G cluster_skin Skin Layers cluster_cellular Cellular Level cluster_response Physiological Response A Topical Application (this compound) B Penetration into Epidermis & Dermis A->B C Inhibition of COX Enzymes B->C E Modulation of TRP Channels B->E D Reduced Prostaglandin Synthesis C->D G Reduced Pain Perception D->G H Anti-inflammatory Effect D->H F Decreased Nociceptor Activation E->F F->G

Caption: Putative signaling pathway for topical analgesic action.

Logical Relationship of Validation Parameters

G cluster_core Core Validation Parameters cluster_derived Derived & Range Parameters cluster_robustness Method Robustness Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity Specificity->Accuracy Specificity->Robustness Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Linearity->Robustness Range->Robustness LOD->Robustness LOQ->Robustness

Caption: Interrelationship of analytical method validation parameters.

References

Safety Operating Guide

Proper Disposal of Tetrahydrofurfuryl Salicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. This guide provides detailed, step-by-step procedures for the disposal of tetrahydrofurfuryl salicylate (B1505791), designed for researchers, scientists, and drug development professionals. Due to the limited specific hazard data for tetrahydrofurfuryl salicylate, it is imperative to handle and dispose of it as a hazardous chemical waste, adhering to the principle of caution.

Pre-Disposal Safety and Hazard Assessment

Key Principles for Chemical Waste Management:

  • Do Not Dispose in General Waste or Drains: Never dispose of this compound in the regular trash or down the sink.[4][5][6] Chemical waste is regulated by the Environmental Protection Agency (EPA) and requires special handling.[4][7]

  • Utilize a Hazardous Waste Program: All chemical waste must be disposed of through your institution's designated EHS or hazardous waste program.[2][4]

  • Segregate Incompatible Wastes: Store different types of chemical waste separately to prevent dangerous reactions.[8] For instance, acids should be stored separately from bases, and oxidizing agents away from organic compounds.[8]

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound.

Step 1: Container Selection and Preparation

  • Choose a Compatible Container: Select a waste container that is chemically compatible with this compound. Plastic containers are often preferred over glass for hazardous waste when compatibility is not an issue.[4][9] The container must be in good condition, free from leaks or rust, and have a secure, tight-fitting lid.[10]

  • Rinse Empty Reagent Bottles (Optional Use): If reusing an empty chemical reagent bottle for waste accumulation, it must be triple-rinsed with a suitable solvent capable of removing the original chemical. This rinsate must be collected and disposed of as hazardous waste.[2][6][10]

Step 2: Waste Accumulation and Labeling

  • Designate a Satellite Accumulation Area (SAA): Store the hazardous waste in a designated SAA, which must be at or near the point of generation.[8][9] This area should be under the control of laboratory personnel.[6]

  • Properly Label the Waste Container: As soon as the first drop of waste is added, affix a hazardous waste tag provided by your EHS department.[2][4] The label must include:

    • The words "Hazardous Waste".[4][10]

    • The full, unabbreviated chemical name: "this compound". For mixtures, list all components and their approximate percentages or volumes.[4][8]

    • The date of waste generation.[4]

    • The name and contact information of the Principal Investigator.[4]

    • The specific location (building and room number).[4]

    • Appropriate hazard pictograms, if known.[4]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[6][10]

Step 3: Storage and Monitoring

  • Secondary Containment: It is best practice to store hazardous waste containers in secondary containment to prevent spills from spreading.[2]

  • Adhere to Accumulation Limits: Be aware of the maximum allowable quantities of hazardous waste in your SAA. These limits are strictly regulated.[2][9] (See Table 1 for common limits).

  • Regular Inspections: Weekly inspections of the SAA are required to check for leaks and ensure proper labeling and container integrity.[8]

Step 4: Arranging for Disposal

  • Submit a Pickup Request: Once the container is full or you are ready for disposal, submit a hazardous waste pickup request to your institution's EHS or hazardous waste management department.[2] This often involves completing a specific form detailing the contents of the waste container.[4]

  • Do Not Transport Waste Yourself: Laboratory personnel should not transport hazardous waste across campus. This must be done by trained EHS staff.[2]

Quantitative Guidelines for Hazardous Waste Accumulation

The following table summarizes common quantitative limits for the accumulation of hazardous waste in a Satellite Accumulation Area, as stipulated by regulatory guidelines.

ParameterGuidelineCitation
Maximum Total Hazardous Waste Volume 55 gallons[2][9]
Maximum Acutely Toxic Waste (P-listed) 1 quart (liquid) or 1 kilogram (solid)[9]
Maximum Storage Time (Partial Container) Up to 12 months (as long as volume limits are not exceeded)[9]
Removal Time After Container is Full Within 3 calendar days[8][9]

Experimental Protocols and Methodologies

The procedures outlined above are based on standard hazardous waste management protocols mandated by regulatory bodies like the EPA.[3][4] The core experimental protocol for chemical disposal is administrative and procedural rather than a laboratory experiment. It involves:

  • Waste Characterization: Identifying the material for disposal and its potential hazards by consulting the Safety Data Sheet (SDS) and other chemical safety resources.

  • Segregation: Separating the waste stream from non-hazardous materials and incompatible chemicals.

  • Containment: Placing the waste in appropriate, sealed, and labeled containers.

  • Documentation: Accurately completing all required hazardous waste tags and forms.

  • Removal: Coordinating with the authorized waste management body for collection and final disposal.

Visualizing the Disposal Workflow

The following diagram illustrates the logical workflow and decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_manage Storage & Disposal cluster_final Final Steps start Waste Generated: This compound sds Consult Safety Data Sheet (SDS) & Institutional Policies start->sds treat_hazardous Treat as Hazardous Waste (Default Precaution) sds->treat_hazardous container Select Compatible, Labeled Waste Container treat_hazardous->container labeling Complete 'Hazardous Waste' Tag (Contents, Date, PI, Location) container->labeling saa Place in Designated Satellite Accumulation Area (SAA) storage Store with Secondary Containment Keep Container Closed saa->storage labeling->saa monitor Monitor Accumulation Limits (e.g., <55 Gallons) storage->monitor pickup Container Full or Disposal Needed? monitor->pickup pickup->storage No request Submit Waste Pickup Request to EHS/Waste Management pickup->request Yes finish EHS Collects Waste for Proper Disposal request->finish

References

Personal protective equipment for handling Tetrahydrofurfuryl salicylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetrahydrofurfuryl Salicylate (B1505791)

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate safety and logistical information for handling Tetrahydrofurfuryl salicylate in a laboratory setting. Due to a lack of comprehensive safety data for this specific compound, a cautious approach is strongly advised. The following guidelines are based on available information for structurally similar compounds and general principles of laboratory safety.

Hazard Identification and Assessment

Given the presence of the salicylate moiety and the tetrahydrofurfuryl group, and based on data from similar compounds like tetrahydrofurfuryl acrylate (B77674) and methacrylate, it is prudent to assume the substance may cause skin and eye irritation.[2][3] Therefore, handling should proceed with the assumption that the compound is potentially hazardous upon contact, inhalation, or ingestion.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to minimize potential exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Rationale and Specifications
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact. Gloves should be inspected before use and disposed of properly after handling.[4]
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes. A face shield may be required for larger quantities or when there is a significant splash risk.[2]
Skin and Body Protection Laboratory coat or chemical-resistant apronTo protect skin and clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodTo minimize inhalation of any potential vapors or aerosols. If ventilation is inadequate, a NIOSH-approved respirator may be necessary.[4]
Handling Procedures

3.1. Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2]

  • For procedures that may generate aerosols or vapors, a certified chemical fume hood is required.[4]

  • Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.[2]

3.2. Step-by-Step Handling Protocol:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing or aerosolization.

  • During Use: Keep containers tightly closed when not in use.[2] Avoid contact with skin, eyes, and clothing.[2]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling is complete.[2]

  • Contaminated Clothing: Remove any contaminated clothing immediately and launder it before reuse.[2]

Emergency Procedures
Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.[2][4]
Skin Contact Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops or persists.[2][4]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Spill and Disposal Plan

5.1. Spill Response:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.

  • Collect: Carefully scoop the absorbed material into a suitable, labeled container for disposal.

  • Clean: Clean the spill area thoroughly with soap and water.

5.2. Disposal:

  • All waste materials, including empty containers and contaminated absorbents, must be disposed of in accordance with local, state, and federal regulations.

  • Do not dispose of this compound down the drain or in general waste.[4]

  • It may be possible to dispose of the chemical via a licensed chemical incinerator.[2] Consult with your institution's environmental health and safety department for specific guidance.

Experimental Workflow and Safety Logic

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase A Review Safety Information (Assume Potential Hazards) B Don Personal Protective Equipment (PPE) (Gloves, Eye Protection, Lab Coat) A->B C Prepare Work Area (Fume Hood, Bench Paper) B->C D Dispense and Use Chemical (Avoid Splashes and Aerosols) C->D E Exposure Event? D->E F Follow Emergency Procedures (First Aid, Seek Medical Attention) E->F Yes G Decontaminate Work Area E->G No H Properly Dispose of Waste (Consult EHS) G->H I Remove PPE and Wash Hands H->I

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydrofurfuryl salicylate
Reactant of Route 2
Reactant of Route 2
Tetrahydrofurfuryl salicylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.